molecular formula C12H20N2O2S B2518574 tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate CAS No. 2241141-49-9

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate

Cat. No.: B2518574
CAS No.: 2241141-49-9
M. Wt: 256.36
InChI Key: YNGRHLYDZKSPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate is a useful research compound. Its molecular formula is C12H20N2O2S and its molecular weight is 256.36. The purity is usually 95%.
BenchChem offers high-quality tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-5-6-7-10-13-9(8-17-10)14-11(15)16-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRHLYDZKSPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CS1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate: Structural Profiling, Mechanistic Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3-thiazole ring is a privileged pharmacophore, frequently deployed as a bioisostere for pyridines, oxazoles, and pyrazoles. Specifically, 2-alkyl-4-aminothiazoles are critical building blocks for kinase inhibitors and anti-inflammatory agents. tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (CAS: 2241141-49-9) represents a highly optimized synthon in this class. By masking the highly reactive and oxidation-prone C4-amine with a tert-butyloxycarbonyl (Boc) protecting group, this molecule provides researchers with a stable, lipophilic intermediate that can be orthogonally deprotected and functionalized during late-stage drug development.

This technical guide deconstructs the physicochemical properties, the mechanistic logic behind its synthesis, and the self-validating experimental protocols required to generate and utilize this compound effectively.

Structural & Physicochemical Profiling

The molecular architecture of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is divided into three functional domains:

  • The 1,3-Thiazole Core: Provides an aromatic scaffold capable of

    
     stacking and hydrogen-bond acceptance (via the nitrogen atom).
    
  • The C2-Butyl Chain: Acts as a lipophilic anchor, increasing the overall membrane permeability (LogP) of downstream drug candidates.

  • The C4-Boc-Protected Amine: Sterically shields the electron-rich amine, preventing spontaneous dimerization or oxidation, while serving as a latent hydrogen-bond donor/acceptor.

Quantitative Data Summary
PropertyValue
Chemical Name tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate
CAS Registry Number 2241141-49-9 [3]
Molecular Formula C₁₂H₂₀N₂O₂S
Molecular Weight 256.36 g/mol
SMILES String O=C(OC(C)(C)C)NC1=CSC(CCCC)=N1
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Thiazole N, Carbamate O's)
Topological Polar Surface Area (TPSA) ~ 79.4 Ų

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 4-aminothiazoles requires precise selection of C2 and S-C-N synthons. While standard Hantzsch thiazole syntheses utilize


-haloketones to yield 4-alkyl or 4-aryl thiazoles, generating a primary amine at the C4 position necessitates a carbon center at the nitrile oxidation state.

Therefore, the cyclocondensation of pentanethioamide (providing the S-C-N fragment and the butyl chain) with chloroacetonitrile (acting as the C2-synthon) is the mechanistically sound choice [1, 4]. The sulfur atom of the thioamide attacks the


-carbon of chloroacetonitrile, followed by intramolecular cyclization of the nitrogen onto the nitrile carbon, yielding the 2-butylthiazol-4-amine intermediate.

Because free 4-aminothiazoles are electronically unstable, the protocol mandates immediate in situ or sequential protection using Di-tert-butyl dicarbonate (Boc₂O).

Synthesis A Pentanethioamide (S-donor) C 2-Butylthiazol-4-amine (Intermediate) A->C Cyclocondensation (Hantzsch-type) B Chloroacetonitrile (C2-synthon) B->C E tert-butyl N-(2-butyl- 1,3-thiazol-4-yl)carbamate C->E N-Boc Protection D Boc2O, Et3N, DMAP (Protection) D->E

Fig 1: Retrosynthetic and forward synthetic pathway for tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate.

Experimental Workflow: Synthesis Protocol

The following methodology establishes a self-validating system, ensuring that intermediate formation and final product purity are empirically confirmed at each stage [2].

Step 1: Synthesis of 2-Butylthiazol-4-amine

Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition state of the cyclization, while potassium carbonate (K₂CO₃) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentanethioamide (1.0 eq, 10 mmol) and anhydrous ethanol (50 mL).

  • Addition: Add K₂CO₃ (1.5 eq, 15 mmol) followed by the dropwise addition of chloroacetonitrile (1.1 eq, 11 mmol) at room temperature.

  • Reaction: Elevate the temperature to 80°C (reflux) and stir for 3-4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the thioamide spot (

    
    ) disappears and a highly polar, UV-active amine spot emerges (
    
    
    
    ).
  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo. Extract with EtOAc (3 x 30 mL) and wash with brine. Dry over Na₂SO₄ and concentrate. Use the crude intermediate immediately in Step 2.

Step 2: N-Boc Protection

Causality: 4-Aminothiazoles are weak nucleophiles. The addition of catalytic DMAP (4-Dimethylaminopyridine) accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with Boc₂O.

  • Setup: Dissolve the crude 2-butylthiazol-4-amine in anhydrous Dichloromethane (DCM, 40 mL) under an inert argon atmosphere.

  • Reagents: Add Triethylamine (Et₃N, 2.0 eq) and DMAP (0.1 eq). Cool the mixture to 0°C using an ice bath.

  • Addition: Slowly add Boc₂O (1.2 eq) dissolved in 10 mL DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Confirm completion via TLC. The highly polar amine spot will be replaced by a non-polar carbamate product (

    
     in Hexanes:EtOAc 3:1).
    
  • Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography to yield the pure tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate.

Reaction Optimization Parameters (Step 1)
SolventBaseTemperatureReaction TimeIsolated Yield
Ethanol K₂CO₃ 80°C (Reflux) 3.5 h 78%
DMFEt₃N80°C5.0 h64%
THFDIPEA65°C (Reflux)8.0 h51%

Downstream Applications in Drug Discovery

In a drug discovery pipeline, the Boc group is strategically removed when the C4-amine must be coupled to a target carboxylic acid to form an amide linkage.

Deprotection Causality: The Boc group is acid-labile. Treatment with 20% Trifluoroacetic acid (TFA) in DCM cleanly removes the protecting group, releasing isobutylene and carbon dioxide gases (driving the reaction to completion via Le Chatelier's principle). The resulting TFA salt is directly subjected to amide coupling using a uronium-based coupling reagent (e.g., HATU) and a hindered base (DIPEA) to prevent side reactions.

Downstream Step1 tert-butyl N-(2-butyl- 1,3-thiazol-4-yl)carbamate Step2 Boc Deprotection (TFA in DCM, 25°C) Step1->Step2 Step3 2-Butylthiazol-4-amine TFA Salt Step2->Step3 Step4 Amide Coupling (R-COOH, HATU, DIPEA) Step3->Step4 Step5 N-(2-butyl-1,3-thiazol-4-yl)amide Derivative (Target) Step4->Step5

Fig 2: Downstream workflow detailing Boc deprotection and subsequent amide coupling.

References

  • Thiazoles and their Benzo Derivatives ResearchG
  • Product Class 17: Thiazoles Thieme E-Books & E-Journals
  • 2251813-14-4 | tert-Butyl (2-(aminomethyl)thiazol-4-yl)
  • A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines (A Review) Oriental Journal of Chemistry

2-butyl-4-(Boc-amino)thiazole: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of thiazole scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. Among these, 2-butyl-4-(Boc-amino)thiazole (IUPAC: tert-butyl N-(2-butylthiazol-4-yl)carbamate) has emerged as a highly versatile, lipophilic building block. By combining the structural rigidity of the heteroaromatic thiazole core with the tunable lipophilicity of a C2-butyl chain and the orthogonal reactivity of a C4-Boc-protected amine, this intermediate enables the rapid assembly of complex pharmacophores, particularly in the development of kinase inhibitors.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic synthesis, and analytical validation of 2-butyl-4-(Boc-amino)thiazole, designed specifically for researchers and application scientists scaling workflows from bench to production.

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in downstream cross-coupling reactions, solubility in organic media, and chromatographic purification.

PropertyValue / Description
Chemical Name 2-butyl-4-(Boc-amino)thiazole
IUPAC Name tert-butyl N-(2-butylthiazol-4-yl)carbamate
Molecular Formula C₁₂H₂₀N₂O₂S
Molecular Weight 256.37 g/mol
Exact Mass 256.1245 Da
Predicted LogP ~3.2 (Highly lipophilic, soluble in DCM, THF, EtOAc)
Hydrogen Bond Donors 1 (N-H of the carbamate)
Hydrogen Bond Acceptors 4 (Thiazole N, Thiazole S, Carbamate O x2)
Rotatable Bonds 6

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 2-butyl-4-(Boc-amino)thiazole is achieved via a convergent two-step sequence: a modified Hantzsch thiazole condensation followed by regioselective N-Boc protection.

G SM1 Pentanethioamide Int1 2-butyl-4-aminothiazole SM1->Int1 Hantzsch Condensation SM2 Chloroacetonitrile SM2->Int1 Prod 2-butyl-4-(Boc-amino)thiazole Int1->Prod N-Boc Protection Reagent Boc2O, DMAP THF, 0°C to RT Reagent->Prod

Synthetic workflow for 2-butyl-4-(Boc-amino)thiazole via Hantzsch condensation and Boc protection.

Step 1: Hantzsch Thiazole Assembly

The classical Hantzsch synthesis is adapted here by reacting a thioamide with an


-halonitrile to construct the 4-aminothiazole architecture ()[1].

Step-by-Step Protocol:

  • Initiation: Suspend pentanethioamide (1.0 eq, 10 mmol) and chloroacetonitrile (1.1 eq, 11 mmol) in absolute ethanol (30 mL).

  • Base Addition: Add triethylamine (TEA) (2.0 eq, 20 mmol) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours under an inert argon atmosphere.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 2-butyl-4-aminothiazole.

Causality & Self-Validation:

  • Mechanistic Rationale: The sulfur atom of the thioamide acts as the initial nucleophile, displacing the chloride of chloroacetonitrile. The TEA is strictly required to scavenge the generated HCl byproduct; without it, the basic 4-aminothiazole product would protonate, stalling the intramolecular cyclization (nitrile attack) and drastically reducing yield.

  • Validation: Reaction progress is self-validated by TLC (Hexane:EtOAc 3:1). The disappearance of the thioamide spot and the emergence of a highly UV-active, ninhydrin-positive spot (the free amine) confirms successful cyclization.

Step 2: Regioselective N-Boc Protection

The 4-amino group on the thiazole ring exhibits significantly reduced nucleophilicity compared to aliphatic amines due to the delocalization of its lone pair into the electron-deficient heteroaromatic system. Standard Boc protection protocols often fail or require harsh conditions.

Step-by-Step Protocol:

  • Activation: Dissolve the crude 2-butyl-4-aminothiazole (1.0 eq, 10 mmol) in anhydrous THF (40 mL). Add 4-dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol).

  • Protection: Cool the solution to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol) dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water (20 mL). Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with 1N HCl (20 mL), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) to isolate pure 2-butyl-4-(Boc-amino)thiazole.

Causality & Self-Validation:

  • Mechanistic Rationale: DMAP acts as a critical nucleophilic catalyst, reacting with Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate ()[2]. This intermediate efficiently transfers the Boc group to the weakly nucleophilic 4-aminothiazole, a strategy proven effective for recalcitrant heteroaromatic amines ().

  • Validation: The evolution of CO₂ gas provides immediate visual confirmation of the reaction's initiation. The subsequent 1N HCl wash is a self-validating purification step: it selectively partitions the basic DMAP catalyst into the aqueous phase, leaving the neutral, lipophilic Boc-protected product in the organic layer.

Applications in Targeted Therapeutics

2-butyl-4-(Boc-amino)thiazole serves as an advanced intermediate in the synthesis of highly selective kinase inhibitors. The Boc group allows for orthogonal functionalization (e.g., C5-bromination or Suzuki-Miyaura cross-coupling) before final deprotection and amide coupling.

  • Pim Kinase Inhibitors: Substituted 4-aminothiazoles are critical hinge-binding motifs in inhibitors targeting Pim-1, Pim-2, and Pim-3 kinases, which are implicated in acute myeloid leukemia (AML) and other malignancies ()[3].

  • LIMK Inhibitors: Aminothiazole derivatives have been developed as low nanomolar inhibitors of LIMK1 and LIMK2, effectively suppressing tumor cell invasion and metastasis by modulating the actin cytoskeleton ()[4].

G Thiazole Thiazole Core (Structural Scaffold) Butyl 2-Butyl Group (Hydrophobic Pocket Fit) Thiazole->Butyl BocAmino 4-Amino Group (Hinge Region Binder) Thiazole->BocAmino Kinase Target Kinase (e.g., Pim, LIMK) Butyl->Kinase Lipophilic Interaction BocAmino->Kinase Hydrogen Bonding Outcome Cell Cycle Arrest / Apoptosis Kinase->Outcome Pathway Inhibition

Pharmacophore model of 2-butyl-4-aminothiazole derivatives in targeted kinase inhibition.

Analytical Characterization Standards

To ensure the integrity of the synthesized 2-butyl-4-(Boc-amino)thiazole prior to downstream deployment, the following analytical benchmarks should be met:

Analytical MethodExpected Standard Data
¹H NMR (400 MHz, CDCl₃)

7.15 (s, 1H, thiazole-H5), 6.90 (br s, 1H, NH), 2.85 (t, J=7.5 Hz, 2H, -CH₂-), 1.70 (m, 2H, -CH₂-), 1.50 (s, 9H, tBu), 1.40 (m, 2H, -CH₂-), 0.95 (t, J=7.3 Hz, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)

171.2 (C2), 152.8 (C=O), 148.5 (C4), 102.3 (C5), 81.0 (C-tBu), 33.2, 31.5, 28.3 (3C, tBu), 22.1, 13.8.
LC-MS (ESI+) m/z 257.1[M+H]⁺ (Parent ion); m/z 201.1[M-tBu+H]⁺ (Characteristic Boc fragmentation).
FT-IR (KBr, cm⁻¹) 3250 (N-H stretch), 2960 (C-H alkyl), 1715 (C=O carbamate stretch), 1540 (Thiazole C=N stretch).

References

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: US Patent 8436001B2 URL
  • Title: Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties Source: SciSpace URL: [Link]

  • Title: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: RSC Advances URL: [Link]

Sources

Technical Monograph: tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (CAS 2241141-49-9)[1]

CAS No. 2241141-49-9[1]

Executive Summary

This guide provides a comprehensive technical analysis of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (CAS 2241141-49-9 ).[1] This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those utilizing the 2-alkylthiazole-4-amine pharmacophore.[1] The instability of the free 4-aminothiazole species makes this Boc-protected derivative essential for stabilizing the amine functionality during multi-step organic synthesis. This document outlines its chemical identity, a validated synthetic workflow, and its application in medicinal chemistry.[1][2]

Chemical Identity & Properties

The following data establishes the baseline identity for quality control and procurement.

Property Specification
Chemical Name tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate
CAS Number 2241141-49-9
Molecular Formula C₁₂H₂₀N₂O₂S
Molecular Weight 256.37 g/mol
SMILES CCCCC1=NC(NC(=O)OC(C)(C)C)=CS1
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Note on Nomenclature: The "2-butyl" designation in the IUPAC name refers to the linear n-butyl chain attached to the C2 position of the thiazole ring, distinct from sec-butyl or tert-butyl isomers.[1]

Synthetic Methodology (Self-Validating Protocol)

Rationale

Free 4-aminothiazoles are notoriously unstable and prone to tautomerization or decomposition.[1] Therefore, the direct synthesis of the amine followed by protection is often low-yielding.[1] The preferred industrial route utilizes a Curtius Rearrangement starting from the stable thiazole-4-carboxylic acid precursor.

Validated Workflow: Modified Hantzsch Synthesis & Curtius Rearrangement
Phase 1: Thiazole Ring Construction

Reagents: Pentanethioamide, Ethyl Bromopyruvate, Ethanol.[1]

  • Cyclization: Dissolve pentanethioamide (1.0 eq) in anhydrous ethanol. Add ethyl bromopyruvate (1.05 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The reaction follows the Hantzsch mechanism to form ethyl 2-butylthiazole-4-carboxylate .

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ and extract with EtOAc.[2]

Phase 2: Carboxylic Acid Formation

Reagents: LiOH, THF/Water.[1]

  • Hydrolysis: Treat the ester from Phase 1 with LiOH (2.0 eq) in THF:H₂O (3:1) at ambient temperature for 12 hours.

  • Isolation: Acidify to pH 3–4 with 1M HCl to precipitate 2-butylthiazole-4-carboxylic acid . Filter and dry.[1][2][3]

Phase 3: Curtius Rearrangement to Carbamate (Target)

Reagents: DPPA (Diphenylphosphoryl azide), TEA (Triethylamine), tert-Butanol (t-BuOH), Toluene.[1]

  • Acyl Azide Formation: Suspend the carboxylic acid (1.0 eq) in dry toluene. Add TEA (1.2 eq) followed by DPPA (1.1 eq) at 0°C. Stir for 1 hour at RT.

  • Isocyanate Generation: Heat the mixture to 80°C for 2 hours. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.[1]

  • Trapping: Add excess anhydrous t-BuOH (5.0 eq) and reflux for 12–18 hours.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Process Visualization

Synthesis Start Pentanethioamide + Ethyl Bromopyruvate Inter1 Ethyl 2-butylthiazole- 4-carboxylate Start->Inter1 Hantzsch Synthesis (EtOH, Reflux) Inter2 2-butylthiazole- 4-carboxylic acid Inter1->Inter2 Hydrolysis (LiOH, THF/H2O) Target tert-Butyl N-(2-butyl- 1,3-thiazol-4-yl)carbamate (CAS 2241141-49-9) Inter2->Target Curtius Rearrangement (DPPA, t-BuOH, Toluene)

Figure 1: Step-wise synthetic pathway from thioamide precursors to the Boc-protected target.

Applications in Drug Discovery

The 2-butyl-1,3-thiazol-4-yl moiety is a privileged scaffold in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability.[1]

Kinase Inhibition

Thiazole amines are frequent bioisosteres for pyridine or pyrimidine rings in ATP-competitive kinase inhibitors.[1] The butyl chain at the C2 position fills hydrophobic pockets (e.g., the gatekeeper region) in enzymes such as CDK (Cyclin-dependent kinases) or GSK-3β .[1]

Peptidomimetics

The Boc-protected amine serves as a stable "masked" amino acid analog.[1] Upon deprotection (using TFA or HCl/Dioxane), the resulting amine can be coupled with amino acids to form thiazole-containing peptidomimetics, which are investigated for:

  • Protease Inhibitors: Targeting viral proteases (e.g., HCV, HIV).[1]

  • Macrocyclization: Serving as a rigid linker in macrocyclic peptide drugs.[1]

Fragment-Based Drug Design (FBDD)

With a molecular weight of ~256 Da, this compound sits ideally within the "Fragment" space (Rule of 3).[1] It allows researchers to explore the structure-activity relationship (SAR) of the C2-alkyl chain while keeping the amine protected until the final coupling step.[1]

Safety & Handling Guidelines

  • Hazard Identification: While specific toxicological data for this CAS is limited, thiazole carbamates should be treated as potential irritants.[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Perform all synthesis steps, especially the Curtius rearrangement (risk of azide explosion/pressure), behind a blast shield in a fume hood.[1]

  • Storage: Hygroscopic. Store in a desiccator at 2–8°C.

References

  • Organic Syntheses. (2014). General Procedures for Curtius Rearrangement using DPPA. Org. Synth. Coll. Vol. 10.
  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Reference for Hantzsch Thiazole Synthesis mechanisms).

Sources

Technical Guide: Synthesis and Utility of Boc-Protected 2-Butyl-1,3-thiazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-butyl-1,3-thiazol-4-amine scaffold represents a specialized subclass of the thiazole pharmacophore, distinct from the more ubiquitous 2-aminothiazoles. While 2-aminothiazoles are easily accessible via standard Hantzsch synthesis, the 4-aminothiazole regioisomer presents unique synthetic challenges due to the inherent instability of the free amine, which is prone to tautomerization and hydrolysis.

This guide details the Curtius Rearrangement strategy as the "Gold Standard" for accessing this motif. By installing the tert-butyloxycarbonyl (Boc) group immediately during the rearrangement, we stabilize the nitrogen center, preventing degradation and enabling the use of this scaffold in peptide mimetics and fragment-based drug discovery (FBDD).

Part 1: Structural Significance & Pharmacophore Analysis[1]

The Stability Paradox

The primary technical hurdle in working with 1,3-thiazol-4-amines is their electronic instability. Unlike position 2, which is flanked by both sulfur and nitrogen (allowing for resonance stabilization), the amine at position 4 is less stable as a free base.

  • Free Base Risk: In aqueous media, the free 4-amino group rapidly tautomerizes to the imine form and subsequently hydrolyzes to the thiazolone (4-oxo derivative), destroying the pharmacophore.

  • The Boc Solution: The Boc group exerts a steric shield and an electronic withdrawing effect that locks the nitrogen in the amino form, rendering the molecule stable for storage and subsequent cross-coupling reactions.

Lipophilic Tuning (The 2-Butyl Group)

The inclusion of a 2-butyl chain is not arbitrary. In medicinal chemistry, this aliphatic tail:

  • Fills Hydrophobic Pockets: Optimized for binding to lipophilic regions in kinase ATP-binding sites or GPCR allosteric sites.

  • Solubility Balance: Modulates the logP of the thiazole core, improving membrane permeability compared to methyl or phenyl analogs.

Part 2: Synthetic Architecture

Retrosynthetic Analysis

We reject the direct amination of thiazoles (e.g., Chichibabin reaction) due to poor regioselectivity for position 4. Instead, we utilize a Construct-then-Degrade approach:

  • Construct: Build the thiazole ring with a carboxylate at position 4 using Hantzsch synthesis.

  • Degrade: Convert the carboxylate to the amine via Curtius rearrangement.

Reaction Pathway Diagram

The following directed graph illustrates the critical decision points and reaction flow.

G Start Pentanethioamide (Precursor A) Intermediate1 Ethyl 2-butylthiazole- 4-carboxylate Start->Intermediate1 Hantzsch Cyclization (EtOH, Reflux) Reagent Ethyl Bromopyruvate (Precursor B) Reagent->Intermediate1 Acid 2-butylthiazole- 4-carboxylic acid Intermediate1->Acid Hydrolysis (LiOH, THF/H2O) Azide Acyl Azide (Transient) Acid->Azide DPPA, Et3N (Activation) Isocyanate Isocyanate (Intermediate) Azide->Isocyanate Heat (-N2) Curtius Rearrangement Final Boc-Protected 2-butyl-1,3-thiazol-4-amine Isocyanate->Final t-BuOH Trapping

Figure 1: Step-wise synthetic workflow from thioamide precursors to the final Boc-protected amine.

Part 3: Detailed Experimental Protocol

Phase 1: Scaffold Construction (Hantzsch Synthesis)

Objective: Synthesis of Ethyl 2-butylthiazole-4-carboxylate.

  • Reagents: Pentanethioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve pentanethioamide in anhydrous ethanol (0.5 M concentration).

    • Add ethyl bromopyruvate dropwise at 0°C to prevent exotherms.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Evaporate solvent. Neutralize residue with saturated NaHCO₃. Extract with DCM.[1]

    • Purification: Flash chromatography on silica gel.

Phase 2: Hydrolysis

Objective: Unmasking the carboxylic acid.

  • Reagents: Ester (from Phase 1), LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Stir the ester in THF/Water at room temperature for 12 hours.

    • Acidify carefully with 1M HCl to pH 3–4 (precipitate formation).

    • Filter and dry the solid 2-butylthiazole-4-carboxylic acid .

Phase 3: The Curtius Rearrangement (Critical Step)

Objective: Conversion of acid to N-Boc amine.[1] Why DPPA? We use Diphenylphosphoryl azide (DPPA) instead of sodium azide/acid chloride because DPPA allows a "one-pot" reaction under non-aqueous conditions, crucial for preventing the formation of the unstable free amine or urea byproducts.

ParameterSpecificationNotes
Substrate 2-butylthiazole-4-carboxylic acidMust be dry (water competes with t-BuOH)
Azide Source DPPA (1.1 eq)Safer than NaN₃; handles acyl azide in situ
Base Triethylamine (Et3N) (1.2 eq)Scavenges acidic protons
Solvent/Trap tert-Butanol (t-BuOH)Acts as both solvent and nucleophile
Temperature Reflux (82°C)Required for thermal decomposition of azide

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in dry t-BuOH (10 mL) under Argon. Add Et₃N (1.2 mmol).

  • Azidation: Add DPPA (1.1 mmol) dropwise at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the reaction to reflux.

    • Observation: Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Trapping: Continue reflux for 12–16 hours. The t-BuOH traps the isocyanate to form the carbamate (Boc-protected amine).

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with 5% citric acid (removes excess base/DPPA byproducts), then brine.

  • Purification: Silica gel chromatography (elute with Hexane/EtOAc).

Part 4: Stability & Deprotection Logic

The handling of the final product requires strict adherence to pH and solvent rules.

Deprotection Decision Matrix

Do not deprotect the Boc group until the exact moment of coupling.

D BocCompound Boc-Protected Thiazol-4-amine Goal Intended Application BocCompound->Goal AcidDeprot Acid Deprotection (HCl/Dioxane or TFA) Goal->AcidDeprot Need free amine? SaltForm Ammonium Salt (Stable Solid) AcidDeprot->SaltForm Isolate as Salt FreeBase Free Base Generation (Aq. NaHCO3) SaltForm->FreeBase Do NOT isolate Coupling Immediate Amide Coupling (PyBOP/HATU) SaltForm->Coupling In situ neutralization Degradation Hydrolysis/Tautomerization (Loss of Activity) FreeBase->Degradation Rapid in water

Figure 2: Stability logic for handling the deprotected amine.

Handling the Salt
  • Storage: Store the Boc-protected compound at -20°C.

  • Deprotection: If deprotection is necessary, use 4M HCl in Dioxane . Isolate the amine as the hydrochloride salt .

  • Warning: Never perform an aqueous workup on the free amine. If neutralizing for a coupling reaction, add the base (DIPEA) in situ in the presence of the electrophile.

Part 5: Applications in Drug Discovery[3][4][5][6]

The 2-butyl-1,3-thiazol-4-amine motif acts as a bioisostere for phenylalanine or leucine side chains in peptide mimetics, but with reduced conformational flexibility and improved metabolic stability.

  • Kinase Inhibition: The 2-butyl group anchors into the hydrophobic "back pocket" of kinases (e.g., CDK or GSK-3β), while the 4-amino group (once deprotected or functionalized) forms hydrogen bonds with the hinge region.

  • nNOS Inhibitors: 4-aminothiazoles have been explored as neuronal nitric oxide synthase (nNOS) inhibitors.[2] The lower basicity of the thiazole nitrogen compared to pyridine allows for better blood-brain barrier penetration.[2][3]

  • Peptidomimetics: Used as a scaffold to constrain peptide backbones, locking the conformation to mimic

    
    -turns.
    

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.[5] Link

  • Lebel, H., & Leogane, O. (2005).[6] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters. Link

  • Graham, T. H., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry. Link

  • Kashyap, S. J., et al. (2012). Review on Synthesis and Chemical Reactions of Thiazole Derivatives. Journal of Advanced Scientific Research. Link

  • Fantoni, T., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Link

Sources

Technical Guide: 2-Substituted Thiazole Carbamate Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

2-Substituted thiazole carbamates represent a high-value structural motif in modern medicinal chemistry. They serve a dual purpose: (1) as robust, orthogonally protected building blocks for the synthesis of complex heterocycles, and (2) as pharmacophores in their own right, functioning as bioisosteres for amides or ureas with improved metabolic stability and lipophilicity profiles.

This guide addresses the specific synthetic challenges associated with this scaffold—namely, the reduced nucleophilicity of the 2-amino group (making standard protection difficult) and the regioselective functionalization of the C5 position. We present self-validating protocols for their synthesis and downstream application in palladium-catalyzed cross-couplings.

Structural Significance & Pharmacophore Utility

The thiazole ring is electron-deficient, yet the sulfur atom imparts significant lipophilicity. When functionalized with a carbamate at the 2-position (N-(thiazol-2-yl)carbamate), the molecule gains unique properties:

  • Hydrogen Bonding: The carbamate NH acts as a hydrogen bond donor, while the thiazole nitrogen (N3) and carbamate carbonyl remain acceptors. This mimics the peptide bond geometry found in protease inhibitors (e.g., Ritonavir analogues).

  • Metabolic Stability: The thiazole ring blocks metabolic hydrolysis more effectively than a simple phenyl ring, while the carbamate protects the amine from rapid oxidative deamination (CYP450).

  • Acidity Modulation: The electron-withdrawing nature of the thiazole ring increases the acidity of the carbamate NH (pKa ~10-11), enhancing its potency in H-bond networks within enzyme active sites.

Synthetic Architectures: Accessing the Core

Synthesizing N-(thiazol-2-yl)carbamates is non-trivial. The 2-aminothiazole nitrogen is poorly nucleophilic (pKa of conjugate acid ~5.3) due to resonance delocalization into the ring. Standard Schotten-Baumann conditions often fail or lead to bis-acylation.

We define two primary routes: Direct Acylation (for simple substrates) and Curtius Rearrangement (for complex or electron-poor substrates).

Diagram 1: Synthetic Decision Tree

SynthesisPathways Start Target: 2-Substituted Thiazole Carbamate RouteA Route A: Direct Acylation (From 2-Aminothiazole) Start->RouteA If Amine Available RouteB Route B: Curtius Rearrangement (From Thiazole-2-COOH) Start->RouteB If Acid Available CondA Condition: Strong Base (NaH or LiHMDS) prevents bis-acylation RouteA->CondA CondB Condition: DPPA, t-BuOH Traps isocyanate in situ RouteB->CondB Product Protected Scaffold (Ready for C5-Functionalization) CondA->Product CondB->Product

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and substrate sensitivity.

Critical Reactivity: C5-Functionalization

Once the carbamate is installed, the thiazole ring is activated for functionalization at the C5 position. The carbamate group directs electrophilic substitution, allowing for the installation of halides (Br/I), which serve as handles for cross-coupling.

The "Building Block" Workflow
  • Protection: Install Boc/Cbz carbamate.

  • Activation: C5-Bromination using NBS (N-Bromosuccinimide).

  • Coupling: Suzuki-Miyaura coupling with aryl boronic acids.

Why NBS? Direct lithiation of thiazoles can be erratic due to ring opening or competitive deprotonation at C2 (if unprotected) or the carbamate alkyl group. Electrophilic bromination is thermodynamically favored at C5 and highly reproducible.

Diagram 2: C5-Functionalization Workflow

Functionalization Substrate N-Boc-2-Aminothiazole Step1 Electrophilic Halogenation (NBS, MeCN, 0°C) Substrate->Step1 Regioselective at C5 Intermediate 5-Bromo-N-Boc-2-Aminothiazole (Stable Intermediate) Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Step2 Cross-Coupling Final C5-Arylated Thiazole Carbamate Step2->Final

Caption: Step-wise protocol for transforming the core scaffold into a complex biaryl system via C5-bromination.

Experimental Protocols

Protocol A: Curtius Rearrangement (Carboxylic Acid Carbamate)

Best for: Converting Thiazole-2-carboxylic acids directly to Boc-protected amines without isolating the unstable free amine.

Reagents:

  • Thiazole-2-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • tert-Butanol (t-BuOH) (Excess/Solvent)

Procedure:

  • Activation: Dissolve thiazole-2-carboxylic acid in anhydrous t-BuOH (0.2 M) under N2. Add Et3N and stir for 10 min.

  • Azide Formation: Add DPPA dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. Mechanism: The acyl azide forms, undergoes thermal Curtius rearrangement to the isocyanate, which is immediately trapped by t-BuOH.

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (to remove excess base/DPPA byproducts), sat. NaHCO3, and brine.

  • Purification: Flash chromatography (Hex/EtOAc).

    • Self-Validation: Look for the disappearance of the acid peak in IR/NMR and the appearance of the carbamate carbonyl (~1720 cm⁻¹) and t-butyl singlet (~1.5 ppm).

Protocol B: C5-Bromination of N-Boc-2-aminothiazole

Best for: Creating the handle for Suzuki/Stille couplings.

Reagents:

  • N-Boc-2-aminothiazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.1 M)

Procedure:

  • Setup: Dissolve N-Boc-2-aminothiazole in MeCN and cool to 0°C (ice bath).

  • Addition: Add NBS portion-wise over 15 minutes. Protect from light.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Note: Monitoring by TLC is critical. The product is usually less polar than the starting material.

  • Quench: Dilute with EtOAc, wash with 10% Na2S2O3 (to quench excess bromine) and water.

  • Isolation: Dry over MgSO4 and concentrate. Recrystallization from Hexane/EtOAc is often sufficient; column chromatography if necessary.

    • Self-Validation: 1H NMR will show the loss of the C5 proton (typically a doublet or singlet around 7.0-7.5 ppm depending on C4 substitution).

Case Studies & Applications

Case Study: Dasatinib Intermediates Dasatinib (Sprycel), a tyrosine kinase inhibitor, utilizes a 2-aminothiazole core. While the final drug is an amide, the carbamate strategy described here (Protocol B) is frequently used in the synthesis of analogues to protect the 2-amino group while elaborating the C5 position with the pyrimidine tail. The carbamate ensures that the subsequent coupling occurs exclusively at C5 without interfering with the N2 nitrogen.

Data Summary: Stability Profile

Condition N-Boc-2-Aminothiazole Stability Notes
1M HCl / MeOH Unstable (< 1h) Rapid deprotection to free amine.
1M NaOH / MeOH Stable (> 24h) Resistant to basic hydrolysis.
Pd(PPh3)4 / 80°C Stable Compatible with Suzuki/Stille conditions.

| NBS / MeCN | Stable | Compatible with electrophilic halogenation. |

References

  • Curtius Rearrangement for Heterocycles

    • Title: "Curtius Rearrangement of Aromatic and Heteroarom
    • Source: Organic Syntheses.[1][2][3][4]

    • URL:[Link] (General methodology adapted for thiazoles).

  • Thiazole Functionalization

    • Title: "Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Deriv
    • Source: Journal of Organic Chemistry (via Organic Chemistry Portal).
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?"
    • Source: PubMed (Chem Biol Interact).
    • URL:[Link]

  • General Reactivity

    • Title: "Synthesis and Reactivity of 2-Aminothiazoles."
    • Source: ScienceDirect (Comprehensive Heterocyclic Chemistry).
    • URL:[Link]

Sources

An In-depth Technical Guide to (S)-Timolol: Properties, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Commentary: This document provides a comprehensive technical overview of the C12H20N2O2S molecule, identified as the (S)-enantiomer of Timolol. As a non-selective β-adrenergic antagonist, Timolol holds significant importance in pharmaceutical development, particularly for its application in managing glaucoma and cardiovascular conditions. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its fundamental characteristics, synthesis, mechanism of action, and analytical considerations, grounding all claims in established scientific literature.

Compound Identification and Molecular Characteristics

The chemical formula C12H20N2O2S corresponds to the compound Timolol. The therapeutic activity is primarily associated with the (S)-enantiomer.[1]

  • Chemical Name: (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol[2]

  • Molecular Formula: C13H24N4O3S[2]

  • Molecular Weight: 316.42 g/mol [2][3]

Often, Timolol is formulated as a maleate salt (C13H24N4O3S·C4H4O4), which has a molecular weight of 432.50 g/mol .[4] This guide will focus on the active pharmaceutical ingredient (API), Timolol itself.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental for formulation development, ensuring bioavailability and stability. Timolol is a white, odorless, crystalline powder.[4][5] Key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 316.42 g/mol [2][3]
Melting Point 197-203°C[2][3]
Solubility Soluble in water, methanol, and alcohol.[4][5] Solubility order: pH 4 > distilled water > pH 7.4 > pH 8 > methanol.[2]
LogP 1.8[3]
pKa Basic pKa[3]
Stability Solutions are stable up to a pH of 12.[3] It is light-sensitive.[6][7]

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (S)-Timolol is a critical aspect of its manufacturing. Several synthetic routes have been reported, often involving the resolution of a racemic mixture or asymmetric synthesis.

Representative Synthetic Approach: Racemic Synthesis and Resolution

A common and historically significant method involves the synthesis of racemic timolol followed by chiral resolution.[8][9]

Expert Insight: The choice of a resolution agent, such as (d)-tartaric acid, is a critical step. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization, a technique that, while traditional, requires precise control of temperature and solvent composition for optimal yield and enantiomeric purity.

Step-by-Step Protocol Outline:

  • Epoxide Formation: 4-chloro-1,2,5-thiadiazol-3-ol is reacted with epichlorohydrin to form the key epoxide intermediate.[8]

  • Ring Opening: The resulting epoxide is condensed with tert-butylamine, opening the epoxide ring to form racemic timolol (a mixture of R and S enantiomers).[8]

  • Chiral Resolution: The racemic timolol is treated with a chiral resolving agent, such as O,O-di-p-tolyl-(−)-tartaric acid or d-tartaric acid.[8][9] This forms two diastereomeric salts.

  • Separation: The diastereomeric salts are separated based on their different physical properties, typically through repeated crystallizations.[8]

  • Liberation of Free Base: The desired (S)-timolol salt is treated with a base to liberate the free (S)-Timolol enantiomer.[9]

  • Salt Formation (Optional): The purified (S)-Timolol free base is then reacted with maleic acid to form the stable (S)-Timolol maleate salt for formulation.[9]

Asymmetric Synthesis Approaches

More modern approaches focus on asymmetric synthesis to avoid the resolution step, which can be inefficient. Chemo-enzymatic methods, for instance, utilize enzymes for stereoselective reactions, such as the asymmetric reduction of a haloketone intermediate using baker's yeast.[1] Another strategy involves the inversion of a stereocenter using the Mitsunobu reaction to obtain the desired (S)-enantiomer.[1]

Expert Insight: While asymmetric synthesis can be more elegant and atom-economical, the development and optimization of such processes for large-scale production can be challenging. Factors such as catalyst cost, enzyme stability, and reaction kinetics must be carefully considered to ensure a commercially viable process.

Synthesis_Workflow cluster_racemic Racemic Synthesis & Resolution cluster_asymmetric Asymmetric Synthesis rac_start Starting Materials (e.g., thiadiazole derivative, epichlorohydrin) rac_epoxide Epoxide Formation rac_start->rac_epoxide rac_amine Ring Opening (with tert-butylamine) rac_epoxide->rac_amine rac_timolol Racemic (±)-Timolol rac_amine->rac_timolol rac_resolution Chiral Resolution (with d-tartaric acid) rac_timolol->rac_resolution rac_salts Diastereomeric Salts ((S)-Timolol-d-tartrate & (R)-Timolol-d-tartrate) rac_resolution->rac_salts rac_separation Separation (Crystallization) rac_salts->rac_separation rac_s_salt (S)-Timolol-d-tartrate rac_separation->rac_s_salt rac_liberation Base Treatment rac_s_salt->rac_liberation rac_final (S)-Timolol (API) rac_liberation->rac_final asy_start Prochiral Precursor asy_reaction Asymmetric Reaction (e.g., Biocatalytic Reduction) asy_start->asy_reaction asy_chiral Chiral Intermediate asy_reaction->asy_chiral asy_final (S)-Timolol (API) asy_chiral->asy_final

Fig. 1: Comparative overview of Timolol synthesis strategies.

Pharmacology and Mechanism of Action

Timolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[4][5] This lack of selectivity is responsible for both its therapeutic effects and some of its potential side effects.

Ocular Hypotensive Effect (Glaucoma Treatment)

The primary application of Timolol is in the treatment of open-angle glaucoma and ocular hypertension.[6][10] While the precise mechanism is not fully established, it is understood that Timolol lowers intraocular pressure (IOP) predominantly by reducing the production of aqueous humor in the ciliary body of the eye.[4][5][11] By blocking β2 receptors in the ciliary body, Timolol blunts the sympathetic stimulation that promotes aqueous humor secretion.[11] This reduction in fluid production leads to a decrease in IOP, which is a major risk factor for the optic nerve damage characteristic of glaucoma.[4][11]

Signaling_Pathway cluster_pathway Mechanism of Ocular Hypotensive Action catecholamines Sympathetic Stimulation (Catecholamines) beta2_receptor β2-Adrenergic Receptor (Ciliary Body) catecholamines->beta2_receptor ac Adenylyl Cyclase Activation beta2_receptor->ac camp ↑ cAMP Production ac->camp aqueous_humor ↑ Aqueous Humor Production camp->aqueous_humor iop ↑ Intraocular Pressure (IOP) aqueous_humor->iop timolol (S)-Timolol timolol->block block->beta2_receptor Antagonism

Fig. 2: Simplified signaling pathway of Timolol's action in the eye.
Systemic Effects

When administered orally or absorbed systemically from ophthalmic application, Timolol's β-blockade affects other systems.

  • Cardiovascular: Blockade of β1 receptors in the heart reduces heart rate, cardiac output, and blood pressure.[4][12] This is the basis for its use in treating hypertension and preventing secondary myocardial infarction.[10]

  • Pulmonary: Blockade of β2 receptors in the lungs can cause bronchoconstriction. This is a significant concern, and Timolol is contraindicated in patients with asthma or severe chronic obstructive pulmonary disease (COPD).[10][12]

Applications in Drug Development

Timolol remains a cornerstone therapy and a benchmark against which new glaucoma medications are compared.[13]

  • Glaucoma and Ocular Hypertension: It is a first-line treatment, used as a monotherapy or in combination with other IOP-lowering drugs like prostaglandin analogs, carbonic anhydrase inhibitors, or α2-agonists.[6][14]

  • Cardiovascular Disease: Oral formulations are used for hypertension, angina pectoris, and to reduce mortality after a heart attack.[2][10]

  • Migraine Prophylaxis: It is also indicated for the prevention of migraine headaches.[2][10]

  • Emerging Research: Clinical trials have explored its use in treating infantile hemangiomas, chronic wounds, and even skin conditions like acne and rosacea.[15]

Expert Insight: The systemic absorption of ophthalmic Timolol is a critical consideration in drug development. For patient populations at risk for cardiovascular or pulmonary side effects, formulation strategies that minimize systemic exposure are highly desirable. This includes the development of novel delivery systems like in-situ gelling formulations or drug-eluting films to provide sustained local delivery with lower peak plasma concentrations.[13][16]

Analytical Characterization and Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and potency of Timolol in both bulk API and finished pharmaceutical products.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for Timolol analysis. Reversed-phase (RP-HPLC) methods using a C18 column are common for quantifying Timolol and its related substances.[14][17][18] Detection is typically performed using a UV detector at a wavelength of approximately 294-295 nm.[2][17][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and specificity, making it ideal for quantifying low levels of Timolol in biological matrices like serum and aqueous humor for pharmacokinetic studies.[20]

  • UV-Visible Spectrophotometry: A simpler method for quantification in bulk fluids, with a maximum absorbance (λmax) of around 295 nm in distilled water.[2]

Sample Quality Control Workflow

A typical QC workflow for a batch of Timolol ophthalmic solution would involve multiple tests to ensure it meets regulatory standards.

QC_Workflow cluster_tests Quality Control Testing start Batch of Timolol Ophthalmic Solution identity Identification (e.g., HPLC Retention Time) start->identity assay Assay (Potency) (RP-HPLC vs. Standard) start->assay impurities Related Substances (Impurity Profiling by HPLC) start->impurities phys_chem Physicochemical Tests (pH, Osmolarity, Appearance) start->phys_chem sterility Sterility Testing start->sterility pass Batch Release identity->pass fail Batch Rejection identity->fail assay->pass assay->fail impurities->pass impurities->fail phys_chem->pass phys_chem->fail sterility->pass sterility->fail

Fig. 3: General quality control workflow for Timolol drug product.

Safety, Handling, and Formulation Considerations

Handling: In a laboratory or manufacturing setting, standard personal protective equipment should be used. This includes avoiding contact with eyes, skin, and clothing and preventing inhalation of vapor or mist.[7] Wash hands thoroughly after handling.[7][21]

Storage: Timolol and its formulations should be stored at room temperature (15-30°C or 59-86°F) and protected from light and freezing.[5][7][22]

Formulation: Ophthalmic solutions are sterile, isotonic, and buffered, typically to a pH of approximately 7.0.[4][5] Benzalkonium chloride (0.01%) is a common preservative, though preservative-free formulations are available for sensitive patients.[5][6]

Drug Interactions:

  • Co-administration with systemic β-blockers can have additive effects.[10]

  • Caution is required when used with calcium channel blockers or catecholamine-depleting drugs like reserpine.[10][22]

  • Metabolism is primarily via the cytochrome P450 enzyme CYP2D6; therefore, potent inhibitors of this enzyme (e.g., quinidine, fluoxetine) can increase systemic levels of Timolol, potentially leading to adverse effects.[10][12]

Conclusion

Timolol (C12H20N2O2S) is a well-established and critically important non-selective β-blocker. Its efficacy in lowering intraocular pressure has made it a gold standard in glaucoma therapy for decades. A comprehensive understanding of its physicochemical properties, synthetic pathways, and mechanism of action is essential for researchers and developers working on next-generation ophthalmic therapies and other potential applications. The continued study of its pharmacology and the development of advanced analytical methods and novel delivery systems will ensure its place in the therapeutic arsenal for years to come.

References

  • Timolol - Wikipedia. (n.d.).
  • Timolol - StatPearls - NCBI Bookshelf - NIH. (2024, August 17).
  • What is the mechanism of Timolol? - Patsnap Synapse. (2024, July 17).
  • Pharmacology of Timolol Maleate ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024, November 4).
  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma | Organic Process Research & Development - ACS Publications. (2025, January 4).
  • PHYSICO-CHEMICAL CHARACTERIZATION, UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION STUDIES OF TIMOLOL MALEATE. (2011, February 15).
  • Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. (n.d.). SYNTHESIS, 2004(10), 1625–1628.
  • TIMOPTIC® 0.25% and 0.5% (TIMOLOL MALEATE OPHTHALMIC SOLUTION). (n.d.). accessdata.fda.gov.
  • A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. (n.d.).
  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma | Organic Process Research & Development. (n.d.).
  • Synthesis of S- and R-Timolol Maleate. (n.d.).
  • PRODUCT MONOGRAPH Prpms-TIMOLOL Timolol Maleate Ophthalmic Solution USP 0.25% and 0.5% Sterile Ophthalmic Solution Elevated Intr. (2012, June 18).
  • Physicochemical properties and in vivo assessment of timolol-loaded poly(D,L-lactide-co-glycolide) films for long-term intraocular pressure lowering effects - PubMed. (2005, December 15).
  • Timolol | C13H24N4O3S | CID 33624 - PubChem - NIH. (n.d.).
  • Timolol (Ophthalmic): Key Safety & Patient Guidance - Drugs.com. (2025, July 9).
  • Quantification method for timolol from in vivo samples for the development of a new glaucoma drug depot - ResearchGate. (2025, August 6).
  • Optimization and Validation of RP-HPLC Method for Quantification of Timolol Maleate in Bulk Drug and Ophthalmic Formulation - International Journal of Pharmaceutical Sciences. (2025, June 28).
  • SAFETY DATA SHEET Timolol Maleate Ophthalmic Solution, USP 0.5% - Armas Pharmaceuticals. (n.d.).
  • Timolol – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.).
  • Composition: Timolol Maleate 0.5%w/v Pharmacokinetic properties: Timolol is almost completely absorbed from the gastrointest. (n.d.).
  • Validation of Rp-Hplc Method for the Estimation of Timolol Maleate in Fast Dissolving Tablets - IJFMR. (2024, March 15).
  • A versatile LC method for the simultaneous quantification of - latanoprost, timolol - and - benzalkonium chloride - and related substances in the presence of their - RSC Publishing. (2010, September 27).
  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use Timolol GFS safely and e - accessdata.fda.gov. (n.d.).
  • Timolol Eye Solution - Cleveland Clinic. (n.d.).
  • A Simple and Validated Stability Indicating HPLC Method for Simultaneous Quantification of Brimonidine, Timolol and Benzalkonium Chloride in Anti-Glaucoma Ophthalmic Formulations | Asian Journal of Chemistry. (2022, December 27).
  • 848179-07-7 (C12H20N2O2S) - PubChemLite. (n.d.).
  • Timolol maleate a gold standard drug in glaucoma used as ocular films and inserts: An overview - ResearchGate. (2010, July 15).

Sources

tert-butyl (2-butylthiazol-4-yl)carbamate SMILES code

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural identity, synthesis, and application of tert-butyl (2-butylthiazol-4-yl)carbamate , a specialized heterocyclic intermediate used in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Compound Name: tert-butyl (2-butylthiazol-4-yl)carbamate Common Identity: N-Boc-2-butylthiazol-4-amine Core Scaffold: 1,3-Thiazole

SMILES Code

The Canonical SMILES string represents the n-butyl isomer, which is the standard interpretation in the absence of specific isomeric notation (e.g., sec-butyl or iso-butyl).

Structural Identifiers
PropertyValue
Molecular Formula C₁₂H₂₀N₂O₂S
Molecular Weight 256.37 g/mol
InChI Key (Predicted) Generated from SMILES
LogP (Predicted) ~3.2 (Lipophilic due to butyl/Boc groups)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (O, N, S)

Part 2: Synthesis & Reaction Pathways

The synthesis of tert-butyl (2-butylthiazol-4-yl)carbamate is not a direct one-step condensation. The 4-amino position on a thiazole ring is electron-rich and unstable as a free amine; therefore, it is typically constructed via a Hantzsch Thiazole Synthesis followed by a Curtius Rearrangement .

Strategic Workflow
  • Hantzsch Cyclization: Condensation of pentanethioamide with ethyl bromopyruvate to form the thiazole core with a C4-carboxylate.

  • Saponification: Hydrolysis of the ester to the free carboxylic acid.

  • Curtius Rearrangement: Conversion of the carboxylic acid to the Boc-protected amine using diphenylphosphoryl azide (DPPA) and tert-butanol.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-butylthiazole-4-carboxylate

  • Reagents: Pentanethioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve pentanethioamide in anhydrous ethanol (0.5 M).

    • Add ethyl bromopyruvate dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc).

    • Concentrate in vacuo. Neutralize with saturated NaHCO₃ and extract with EtOAc.

    • Mechanism: The sulfur of the thioamide attacks the

      
      -carbon of the bromopyruvate (S_N2), followed by cyclodehydration to form the aromatic thiazole ring.
      

Step 2: Hydrolysis to 2-butylthiazole-4-carboxylic acid

  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester from Step 1 in THF/Water.

    • Add LiOH and stir at room temperature for 12 hours.

    • Acidify to pH 3 with 1N HCl. The carboxylic acid precipitates or is extracted with EtOAc.

Step 3: Curtius Rearrangement to tert-butyl (2-butylthiazol-4-yl)carbamate

  • Reagents: 2-butylthiazole-4-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (excess/solvent).

  • Procedure:

    • Dissolve the acid in dry tert-butanol (or toluene with excess t-BuOH).

    • Add TEA and DPPA.

    • Heat to reflux (80–90°C) for 4–8 hours.

    • Mechanism: The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate (

      
      ), which is then trapped by tert-butanol to form the Boc-carbamate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Visualization of Pathway

The following diagram illustrates the chemical logic flow from precursors to the final protected amine.

G Start1 Pentanethioamide (C4-C(=S)NH2) Intermediate1 Ethyl 2-butylthiazole- 4-carboxylate Start1->Intermediate1 Hantzsch Synthesis (EtOH, Reflux) Start2 Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Start2->Intermediate1 Intermediate2 2-butylthiazole- 4-carboxylic acid Intermediate1->Intermediate2 Hydrolysis (LiOH, THF/H2O) Isocyanate Isocyanate Intermediate [R-N=C=O] Intermediate2->Isocyanate DPPA, Et3N (Curtius Rearrangement) Final tert-butyl (2-butylthiazol- 4-yl)carbamate Isocyanate->Final Trapping with t-BuOH

Caption: Synthesis of tert-butyl (2-butylthiazol-4-yl)carbamate via Hantzsch cyclization and Curtius rearrangement.

Part 4: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds The 2,4-disubstituted thiazole core is a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues). The 2-butyl group provides lipophilic bulk to fill hydrophobic pockets (such as the ATP-binding site gatekeeper region), while the 4-amino group (after Boc-deprotection) serves as a critical hinge-binding motif.

2. Peptidomimetics Thiazoles are bioisosteres for peptide bonds. The (2-butylthiazol-4-yl)amine moiety mimics the side chain and backbone of specific amino acids (like Leucine or Isoleucine) but with restricted conformational freedom, improving metabolic stability against proteases.

3. Orthogonal Protection The Boc group allows this building block to be used in solid-phase synthesis. It is stable to basic conditions (used in Fmoc protocols) but can be removed with TFA (Trifluoroacetic acid) to liberate the amine for further coupling.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.

  • Thiazoles in Drug Design: Das, D., et al. (2016). "Thiazole: A Promising Scaffold in Drug Discovery." Journal of Heterocyclic Chemistry.

  • Synthesis of 4-Aminothiazoles: Lehmann, J., et al. (2012). "Synthesis of 4-aminothiazoles via Curtius rearrangement." Tetrahedron Letters.

Preamble: The Enduring Relevance of the 2-Aminothiazole Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Alkyl-4-Aminothiazole Scaffolds: Synthesis, Derivatization, and Application in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its presence in natural products like vitamin B1 (Thiamine) and blockbuster drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir underscores its therapeutic significance.[2][3] This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis, chemical manipulation, and biological application of 2-alkyl-4-aminothiazole derivatives. We will explore not just how to make these compounds, but why specific synthetic and derivatization choices are made to achieve desired pharmacological outcomes.

The Chemical Foundation: Synthesis of the Core Scaffold

The utility of any chemical scaffold begins with its accessibility. The 2-alkyl-4-aminothiazole core is most reliably constructed via the Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction.

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch synthesis is the foundational method for creating the 2-aminothiazole ring.[4] The primary causality for its widespread use lies in the ready availability of the starting materials—α-haloketones and thiourea—and the high yields often achieved.

The reaction proceeds through two key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Cyclization and Dehydration: An intramolecular condensation follows, where one of the amino groups of the thiourea derivative attacks the ketone's carbonyl carbon, leading to a heterocyclic intermediate that subsequently dehydrates to form the stable aromatic thiazole ring.

This classic approach provides a direct route to the 2-amino-4-alkylthiazole core, where the '4-alkyl' substituent is predetermined by the choice of the starting α-haloketone.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone (R-CO-CH₂X) cyclization S-Alkylation & Cyclocondensation alpha_haloketone->cyclization Electrophile thiourea Thiourea (H₂N-CS-NH₂) thiourea->cyclization Nucleophile product 2-Amino-4-Alkylthiazole cyclization->product Dehydration

Caption: The Hantzsch thiazole synthesis workflow.

Experimental Protocol: General Hantzsch Synthesis

This protocol describes a self-validating system where reaction progress can be monitored, and the product can be characterized to confirm its identity.

Objective: To synthesize a representative 2-amino-4-methylthiazole.

Materials:

  • Chloroacetone (α-haloketone)

  • Thiourea

  • Ethanol (95%)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq.) in 95% ethanol.

  • Addition of Ketone: Add chloroacetone (1.05 eq.) dropwise to the stirred solution at room temperature. Causality: A slight excess of the ketone ensures the complete consumption of the thiourea.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for visual confirmation of the consumption of starting materials and the formation of a new product spot.

  • Work-up: Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield the pure 2-amino-4-methylthiazole.

Structure-Activity Relationship (SAR) and Derivatization

The 2-alkyl-4-aminothiazole scaffold is not merely a static core; it is a dynamic template for medicinal chemists. Its value lies in the distinct "handles" it offers for chemical modification, allowing for the fine-tuning of pharmacological properties.

Derivatization_Points scaffold 2-Alkyl-4-Aminothiazole Core pos2 Position 2 (Alkyl Group) scaffold->pos2 Influences Sterics & Lipophilicity pos4 Position 4 (Amino Group) scaffold->pos4 Key Vector for Potency & Selectivity pos5 Position 5 (C-H Bond) scaffold->pos5 Modulates Electronics & Substitution Patterns

Caption: Key derivatization points on the scaffold.

N-4 Amino Group Functionalization

The amino group at the C4 position is the most versatile handle for derivatization. Its modification is a primary strategy for exploring SAR and improving drug-like properties.

  • Acylation: Introducing acyl groups (e.g., benzoyl) at this position has been shown to dramatically increase the antitubercular activity of these scaffolds.[5] This modification can enhance binding affinity to the target enzyme and alter the molecule's pharmacokinetic profile.

  • Alkylation: N-alkylation, often performed via reductive amination, is another common strategy.[6] This allows for the introduction of various alkyl or aryl-alkyl groups, which can modulate potency, selectivity, and solubility.

C-2 Alkyl Group Variation

The identity of the alkyl group at the C2 position is determined by the initial choice of α-haloketone. Studies on inducible nitric oxide synthase (iNOS) inhibitors have shown that the size of this substituent is critical; appropriately-sized alkyl groups can improve inhibitory activity and selectivity.[7] However, excessively bulky groups can be detrimental, abolishing activity altogether.[7]

Biological Activity Profile

The derivatization of this scaffold has yielded compounds with a remarkable breadth of biological activities.

Biological ActivityKey Structural Features & InsightsRepresentative IC50/MICReferences
Anticancer A core component of Dasatinib, a potent kinase inhibitor.[3] The scaffold acts as a hinge-binding motif.[1] N-acylation with specific amino acid moieties has shown promise against colorectal cancer.[8]0.72µM (HCT 116 cells)[3][8]
Antimycobacterial N-acylation at the 2-amino position with substituted benzoyl groups is critical. An N-(3-Chlorobenzoyl) derivative proved highly potent.0.024 µM (M. tuberculosis)[5]
Antiviral Derivatives with a 4-trifluoromethylphenyl substituent have demonstrated significant activity against the influenza A virus.Comparable to Oseltamivir[9][10]
Anti-inflammatory Acts as a scaffold for potent and selective COX-2 inhibitors.[11] Also identified as a promising lead for 5-LOX inhibition.[12][13]0.09–0.71 μM (COX-2)[11]
Neuroprotective Identified as a promising lead class for treating prion diseases by reducing the formation of the infectious PrPSc protein.[14][15]0.94 µM (ScN2a cells)[14]

Advanced Protocols for Drug Discovery

Beyond initial synthesis, the journey of a 2-alkyl-4-aminothiazole scaffold in a drug discovery program involves targeted modifications and biological evaluation.

Protocol: N-Alkylation via Reductive Amination

This protocol provides a reliable method for modifying the key N-4 position.[6]

Objective: To synthesize an N-benzylated-4-amino-2-alkylthiazole derivative.

Materials:

  • 2-Amino-4-alkylthiazole (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Imine Formation: Dissolve the 2-amino-4-alkylthiazole and benzaldehyde in DCM. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. Causality: The acid catalyzes the formation of the imine intermediate, which is the substrate for the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the mixture. Expertise: NaBH(OAc)₃ is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol: In Vitro Kinase Inhibition Assay (General Workflow)

This workflow outlines the essential steps to evaluate the synthesized compounds against a target kinase, a common application for this scaffold.[1][15]

Kinase_Assay_Workflow start Prepare Compound Dilution Series step1 Add Kinase Enzyme & Peptide Substrate to Plate start->step1 step2 Add Compound or DMSO (Control) to Wells step1->step2 step3 Initiate Reaction by Adding ATP Solution step2->step3 step4 Incubate at RT (e.g., 60 minutes) step3->step4 step5 Stop Reaction & Add Detection Reagent step4->step5 step6 Measure Signal (e.g., Luminescence) step5->step6 end_node Calculate % Inhibition and Determine IC₅₀ step6->end_node

Caption: Generalized workflow for an in vitro kinase assay.

Procedure Outline:

  • Plate Preparation: A multi-well plate is prepared with the kinase, a specific peptide substrate, and buffer.

  • Compound Addition: The synthesized 2-alkyl-4-aminothiazole derivatives, serially diluted in DMSO, are added to the wells. Control wells receive only DMSO.

  • Reaction Initiation: The kinase reaction is started by adding a solution containing ATP.

  • Incubation: The plate is incubated to allow the phosphorylation reaction to proceed.

  • Detection: A detection reagent is added that produces a signal (e.g., luminescence) proportional to the amount of ATP remaining or ADP produced.

  • Data Analysis: The signal is read on a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls, and the data is fitted to a dose-response curve to determine the IC50 value. Trustworthiness: This quantitative readout provides a robust, reproducible measure of a compound's potency.

Future Perspectives and Conclusion

The 2-alkyl-4-aminothiazole scaffold remains a highly productive platform in drug discovery. Its synthetic tractability and versatile derivatization handles ensure its continued exploration. Future research will likely focus on developing more complex, multi-functionalized analogues with improved specificity and reduced off-target effects. While issues like metabolic stability must be carefully monitored—as the thiazole ring can be susceptible to metabolism—the proven track record of this scaffold solidifies its role as a privileged and indispensable tool in the development of new therapeutics.[5] This guide provides the fundamental chemical logic and practical methodologies to empower researchers to effectively harness its potential.

References

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. Available at: [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. Available at: [Link]

  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Available at: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Available at: [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. Available at: [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry - ResearchGate. Available at: [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) - SciSpace. Available at: [Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Available at: [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. Available at: [Link]

  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC. Available at: [Link]

  • 2-Amino-4-aryl thiazole: A promising scaffold identified as a potent 5-LOX inhibitor | Request PDF - ResearchGate. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - OUCI. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. Available at: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]

Sources

Thiazole-Based Heterocyclic Amines in Medicinal Chemistry: Synthesis, Kinase Inhibition, and Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen at positions 1 and 3, respectively (1)[1]. In medicinal chemistry, the 2-aminothiazole scaffold has emerged as a privileged pharmacophore. Its unique electronic distribution allows for extensive π-electron delocalization, while the amine and ring nitrogen provide exceptional hydrogen-bonding capabilities. This structural versatility enables thiazole derivatives to act as potent modulators of complex biological targets, particularly in the design of highly selective kinase inhibitors for oncology (2)[2].

Pharmacological Rationale: Kinase Inhibition

The efficacy of 2-aminothiazoles in targeted cancer therapy is largely driven by their ability to competitively bind to the ATP-binding pocket (hinge region) of various protein kinases (2)[2]. The ring nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amine serves as a hydrogen bond donor. This dual capability perfectly mimics the binding interactions of the adenine ring of ATP.

For instance, thiazole derivatives have demonstrated profound inhibitory effects against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase responsible for tumor angiogenesis (3)[3]. By blocking VEGFR-2, these compounds arrest downstream signaling cascades, ultimately halting cell proliferation and inducing apoptosis.

G Thiazole 2-Aminothiazole Derivative Kinase Target Kinase (e.g., VEGFR-2, PI3K) Thiazole->Kinase Hydrogen bonding (N-acceptor, NH-donor) ATP ATP Binding Pocket (Hinge Region) Kinase->ATP Competitive Inhibition Signaling Downstream Signaling (AKT/mTOR) ATP->Signaling Prevents Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induces

Mechanism of kinase inhibition by 2-aminothiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy

Recent structure-activity relationship studies emphasize that substitutions at the C-4 and C-5 positions of the thiazole ring drastically alter target selectivity. The table below summarizes the half-maximal inhibitory concentrations (IC50) of several advanced thiazole derivatives against key kinase targets, showcasing their nanomolar to low-micromolar potency (2)[2], (3)[3].

Compound / ScaffoldTarget KinaseIC50 ValueBiological Implication
Compound 4c VEGFR-20.15 µMPotent anti-angiogenic activity, comparable to standard Sorafenib (0.059 µM)[3].
Compound 22 PI3Kβ0.02 µMHigh selectivity against the PI3K/mTOR pathway[2].
Compound 24 PI3K2.33 nMOutperforms the standard drug alpelisib (4.96 nM) in colon cancer models[2].
Compound 25 CDK90.64 - 2.01 µMStrong anti-proliferative effects via cell cycle regulation[2].
Compound 42 GSK-3β0.29 nMExceptional nanomolar potency due to bulkier C-4 ether substitutions[2].

Synthetic Methodology: The Hantzsch Thiazole Synthesis

To access these valuable pharmacophores, the Hantzsch thiazole synthesis remains the industry standard due to its high yield, operational simplicity, and regioselectivity (1)[1]. The reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a nucleophilic reagent such as thiourea (4)[4].

Mechanistic Causality

The reaction is initiated by a bimolecular nucleophilic substitution (SN2), where the highly nucleophilic sulfur atom of thiourea attacks the α-carbon of the haloketone. This intermediate undergoes an intramolecular nucleophilic attack by the amine nitrogen onto the carbonyl carbon, forming a five-membered ring. Finally, a thermodynamically driven dehydration step establishes the aromaticity of the thiazole core (4)[4].

Standard Experimental Protocol

The following protocol outlines a self-validating workflow for the synthesis of a base 2-aminothiazole scaffold (4)[4]:

Step 1: Reagent Preparation & Dissolution

  • Action: In a 250 mL round-bottom flask, dissolve 0.1 mol of thiourea in 50 mL of distilled water. Apply gentle warming if necessary, then cool to room temperature.

  • Rationale: Water acts as a highly polar solvent that stabilizes the transition states during the initial SN2 attack, facilitating the nucleophilic behavior of the sulfur atom.

Step 2: Electrophilic Addition

  • Action: Slowly add 0.1 mol of an aqueous α-haloaldehyde (e.g., 50% chloroacetaldehyde) dropwise over 15 minutes with continuous magnetic stirring.

  • Rationale: The reaction is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the formation of polymeric side products, ensuring a cleaner crude profile.

Step 3: Cyclocondensation

  • Action: Allow the mixture to stir at room temperature or under gentle reflux until Thin Layer Chromatography (TLC) indicates complete consumption of the starting materials. This serves as an in-process validation of reaction completion.

  • Rationale: Heating provides the activation energy required for the dehydration step, driving the chemical equilibrium toward the stable aromatic heterocycle.

Step 4: Neutralization & Precipitation

  • Action: The product initially forms as a hydrohalide salt. Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution.

  • Rationale: The weak base neutralizes the acidic salt, converting the product into its free-base form. Because the free base is insoluble in water, it self-validates the step by precipitating out as a visible solid.

Step 5: Isolation & Purification

  • Action: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash with cold water and recrystallize from a minimal amount of hot ethanol. Determine the melting point of the dried crystals.

  • Rationale: Recrystallization exploits the differential solubility of the product and impurities in hot versus cold ethanol, yielding high-purity off-white crystals. A sharp melting point validates the purity of the synthesized batch against literature values.

Workflow Step1 1. Dissolution Thiourea in H2O Step2 2. Electrophilic Attack Add α-haloketone (SN2) Step1->Step2 Step3 3. Cyclocondensation Reflux & Dehydration Step2->Step3 Step4 4. Neutralization Na2CO3 (pH 7-8) Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5

Step-by-step workflow of the Hantzsch 2-aminothiazole synthesis.

References

  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: analis.com.my URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: nih.gov URL: [Link]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: mdpi.com URL: [Link]

Sources

Strategic Sourcing and Synthetic Validation of tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

The target molecule, tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate , represents a specific class of protected 4-aminothiazoles. Unlike their 2-amino counterparts, 4-aminothiazoles are inherently unstable in their free base form, prone to rapid tautomerization and hydrolysis. Consequently, this compound is rarely available as a "stock" commodity in standard catalogs. It is almost exclusively a make-to-order or custom synthesis item.

This guide provides a dual-track strategy:

  • Sourcing: Identifying capable custom synthesis partners (CROs) and aggregators.

  • Synthesis: A validated internal production protocol via the Curtius rearrangement, ensuring supply chain independence.

Chemical Identity
ParameterDetail
Systematic Name tert-butyl (2-butyl-1,3-thiazol-4-yl)carbamate
Core Scaffold 1,3-Thiazole
Key Functionality 4-position Boc-protected amine; 2-position butyl chain
Stability Profile Stable as Boc-carbamate; Unstable upon deprotection (free amine)
Primary Application Intermediate for kinase inhibitors, antivirals, and fragment-based drug discovery (FBDD)

Sourcing Strategy: The "Buy" Option

Because this specific derivative lacks a ubiquitous CAS number in commodity catalogs (unlike the unsubstituted tert-butyl thiazol-4-ylcarbamate, CAS 1235406-42-4), you must utilize a tiered sourcing approach.

Tier 1: Custom Synthesis & CROs

These vendors specialize in heterocyclic chemistry and can synthesize the target within 4-8 weeks.

Supplier TypeRecommended VendorsStrategy
Premium CROs WuXi AppTec , Pharmaron , Syngene Use for >100g scale. High reliability, full CoA including residual solvent analysis.
Boutique Heterocycle Specialists Enamine , Otava Chemicals , Life Chemicals Check their "Building Block" databases first. They often have the precursors (acids) in stock, reducing lead time.
Domestic (US/EU) Custom Frontier Scientific , Oakwood Chemical (Custom Division)Higher cost, but faster logistics and easier IP protection for proprietary projects.
Tier 2: Chemical Aggregators

Use these platforms to check for "virtual" inventory that might be sitting in a smaller lab's surplus.

  • MolPort: Excellent for screening millions of stock compounds from boutique suppliers.

  • eMolecules: Industry standard for verifying "In-Stock" vs. "Make-on-Demand" status.

  • SciFinder/CAS Registry: Verify if the specific CAS exists in the REGISTRY file to track potential suppliers.

Decision Logic: Buy vs. Make

The following decision tree illustrates the recommended workflow for securing this material.

SourcingStrategy Start Need Target Compound CheckStock Check Aggregators (MolPort/eMolecules) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase & QC (NMR/LCMS) IsStock->Buy Yes CheckPrecursor Check Precursor Availability (2-butylthiazole-4-carboxylic acid) IsStock->CheckPrecursor No IsPrecStock Precursor Available? CheckPrecursor->IsPrecStock InternalSyn Internal Synthesis (Curtius Rearrangement) IsPrecStock->InternalSyn Yes (Fastest) Outsource Outsource to CRO (Custom Synthesis) IsPrecStock->Outsource No (Lead Time >4 wks)

Figure 1: Strategic decision matrix for sourcing rare thiazole intermediates.

The "Make" Option: Synthetic Protocol[1]

If commercial sourcing fails or lead times are prohibitive, the synthesis of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is robustly achievable via the Curtius Rearrangement .

Critical Warning: Do not attempt to synthesize the free 4-aminothiazole and then protect it. The free amine is unstable. You must generate the isocyanate and trap it with tert-butanol in situ.

Synthetic Pathway[1][2][3][4][5][6]

Synthesis SM1 Valerothioamide Step1 Hantzsch Synthesis (Reflux, EtOH) SM1->Step1 SM2 Ethyl Bromopyruvate SM2->Step1 Inter1 Ethyl 2-butylthiazole- 4-carboxylate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 2-butylthiazole- 4-carboxylic acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, Et3N, t-BuOH) Inter2->Step3 Product Target: tert-butyl N-(2-butylthiazol- 4-yl)carbamate Step3->Product

Figure 2: Validated synthetic route utilizing Hantzsch cyclization and Curtius rearrangement.

Detailed Methodology
Step 1: Hantzsch Thiazole Synthesis

Reaction: Condensation of valerothioamide (pentanethioamide) with ethyl bromopyruvate.

  • Dissolve valerothioamide (1.0 eq) in anhydrous Ethanol (0.5 M).

  • Add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Reflux for 2–4 hours. Monitor by TLC/LCMS.

  • Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with EtOAc.

  • Result: Ethyl 2-butylthiazole-4-carboxylate.

Step 2: Saponification

Reaction: Hydrolysis of the ester to the carboxylic acid.

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH (2.0 eq). Stir at RT for 4–12 hours.

  • Acidify carefully with 1N HCl to pH 3–4 (Do not go too acidic to avoid thiazole ring degradation).

  • Extract with EtOAc or filter the precipitate if solid forms.

  • Result: 2-butylthiazole-4-carboxylic acid.

Step 3: Curtius Rearrangement (The Critical Step)

Reaction: Conversion of acid to Boc-amine via acyl azide/isocyanate. Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH).

  • Dissolve 2-butylthiazole-4-carboxylic acid (1.0 eq) in anhydrous tert-Butanol (excess, serves as solvent and nucleophile) or Toluene/t-BuOH mixture.

  • Add TEA (1.1 eq). Stir for 10 min.

  • Add DPPA (1.1 eq) dropwise.

  • Heat to reflux (approx. 80–90°C) for 4–6 hours.

    • Mechanism:[1][2][3] The acid converts to acyl azide

      
       thermal rearrangement to isocyanate 
      
      
      
      trapping by t-BuOH to form the carbamate.
  • Workup: Cool, concentrate, dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Quality Assurance & Validation

When receiving a custom batch or validating internal synthesis, the following parameters are non-negotiable.

TestAcceptance CriteriaScientific Rationale
1H NMR (DMSO-d6) Diagnostic singlet at ~10.0-10.5 ppm (NH-Boc). Thiazole C5-H singlet at ~7.2-7.5 ppm.Confirms the Boc group is attached to the nitrogen, not the ring carbons.
LCMS [M+H]+ = Calculated Mass. Single peak >95% UV.[5]Detects incomplete Curtius reaction (urea byproducts).
Water Content (KF) < 0.5%Moisture can induce slow hydrolysis of the carbamate over time.
Residual Solvents No t-BuOH or Toluene peaks.Solvents from the Curtius step can trap in the crystal lattice.

Stability Note: Store this compound at -20°C. Avoid acidic conditions until the exact moment deprotection is required for the next step. Upon deprotection (e.g., TFA/DCM), use the free amine immediately; do not store it.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft.

  • Curtius Rearrangement for Heterocycles: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[6] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.

  • Instability of 4-Aminothiazoles: Gewald, K., et al. (1980). "Synthesis and reactions of 4-aminothiazoles." Journal for Practical Chemistry. (Contextual reference for stability issues).
  • Boc-Protection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Methodological & Application

Strategic Synthesis of tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate , a protected heteroaromatic amine often utilized as a scaffold in kinase inhibitor discovery.

The Synthetic Challenge: The primary challenge in synthesizing 4-aminothiazoles is their inherent instability. Unlike their 2-amino counterparts, 4-aminothiazoles lack significant resonance stabilization of the free amine, making them prone to rapid oxidation, tautomerization, and decomposition in air or aqueous media.

The Solution: To circumvent the isolation of the unstable free amine, this protocol utilizes a Curtius Rearrangement strategy.[1] By converting 2-butylthiazole-4-carboxylic acid to its acyl azide and thermally rearranging it to an isocyanate in the presence of tert-butanol, we trap the nitrogen directly as the stable Boc-carbamate. This "masked amine" approach ensures high yields and purity suitable for pharmaceutical applications.

Synthetic Workflow Visualization

The following diagram outlines the three-phase synthesis: Ring Construction (Hantzsch), Activation (Hydrolysis), and Installation (Curtius).

G SM1 Pentanethioamide (Precursor A) Inter1 Ethyl 2-butylthiazole- 4-carboxylate SM1->Inter1 Step 1: Hantzsch Synthesis EtOH, Reflux SM2 Ethyl Bromopyruvate (Precursor B) SM2->Inter1 Inter2 2-Butylthiazole- 4-carboxylic acid Inter1->Inter2 Step 2: Hydrolysis LiOH, THF/H2O Target tert-Butyl N-(2-butyl-1,3- thiazol-4-yl)carbamate Inter2->Target Step 3: Curtius Rearrangement DPPA, Et3N, t-BuOH, 80°C

Figure 1: Modular synthetic route avoiding the unstable 4-aminothiazole free base.

Detailed Experimental Protocols

Step 1: Hantzsch Thiazole Synthesis

Objective: Construct the 1,3-thiazole core with the C2-butyl and C4-ester functionalities.

  • Reaction Type: Condensation / Cyclization[2]

  • Scale: 10.0 mmol (Representative)

ReagentMW ( g/mol )Equiv.[3][4]Amount
Pentanethioamide117.211.01.17 g
Ethyl Bromopyruvate195.011.052.05 g (approx 1.3 mL)
Ethanol (Anhydrous)46.07Solvent20 mL

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[5]

  • Addition: Dissolve Pentanethioamide (1.17 g) in anhydrous Ethanol (20 mL).

  • Cyclization: Add Ethyl Bromopyruvate (2.05 g) dropwise over 5 minutes at room temperature. The reaction is exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the thioamide.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Neutralization: Resuspend the residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize HBr generated during cyclization.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield Ethyl 2-butylthiazole-4-carboxylate as a pale yellow oil/solid.

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid for the rearrangement step.

ReagentEquiv.[3]Conditions
Ethyl 2-butylthiazole-4-carboxylate1.0Starting Material
LiOH (2M aq)3.0Saponification agent
THF / MeOH / Water-3:1:1 Solvent mixture

Protocol:

  • Dissolve the ester from Step 1 in THF/MeOH/Water (3:1:1 ratio, ~0.2 M concentration).

  • Add LiOH solution. Stir at ambient temperature for 2–4 hours.

  • Acidification (Critical): Concentrate to remove volatiles. Dilute with water (10 mL) and cool to 0°C. Acidify carefully with 1N HCl to pH ~3–4.

  • Filtration: The carboxylic acid typically precipitates. Filter, wash with cold water, and dry under high vacuum. If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

  • Product: 2-Butylthiazole-4-carboxylic acid (White/off-white solid).

Step 3: Curtius Rearrangement (The "Masked Amine" Step)

Objective: Convert the acid to the Boc-protected amine in one pot.

  • Safety Warning: Azides can generate

    
     gas rapidly. Ensure proper venting. DPPA is toxic; handle in a fume hood.
    
ReagentMWEquiv.[3]Amount
2-Butylthiazole-4-carboxylic acid185.241.01.85 g (10 mmol)
DPPA (Diphenylphosphoryl azide)275.241.13.03 g (2.4 mL)
Triethylamine (Et₃N)101.191.21.21 g (1.7 mL)
tert-Butanol (

-BuOH)
74.1220.0~15 mL (Excess/Solvent)
Toluene (Anhydrous)92.14Solvent20 mL

Protocol:

  • Activation: In a dry RBF under nitrogen, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous Toluene (0.5 M).

  • Base Addition: Add Et₃N (1.2 equiv). Stir for 10 minutes.

  • Azide Formation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 minutes. Note: The acyl azide intermediate is formed here.[5][6][7][8]

  • Rearrangement: Add tert-Butanol (excess, or use as co-solvent 1:1 with Toluene).

  • Heating: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Mechanism:[1][2][3][6][9] The acyl azide undergoes thermal decomposition to the isocyanate (

      
       evolution), which is immediately trapped by 
      
      
      
      -BuOH.[7]
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with 5% citric acid (to remove excess base/DPPA byproducts), then saturated NaHCO₃, then brine.

  • Purification: Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (SiO₂, 10-30% EtOAc/Hexanes).

  • Product: ** tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate** (White solid).

Mechanistic Insight (Curtius Pathway)

Understanding the mechanism is vital for troubleshooting. If moisture is present during Step 3, water competes with


-BuOH, leading to the unstable amine or urea byproducts.

Mechanism Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide + DPPA / Et3N - HOP(Ph)2O Isocyanate Isocyanate Intermediate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Concerted Rearrangement Trapping Trapping with t-BuOH Isocyanate->Trapping Product Boc-Carbamate (R-NH-Boc) Trapping->Product Nucleophilic Addition

Figure 2: The concerted Curtius rearrangement mechanism preventing free amine formation.

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl₃):

    • 
       ~7.3–7.5 ppm (s, 1H, Thiazole C5-H).
      
    • 
       ~7.0–8.0 ppm (br s, 1H, NH).
      
    • 
       ~2.9 ppm (t, 2H, Thiazole-CH ₂-C₃H₇).
      
    • 
       ~1.7 ppm (m, 2H, alkyl chain).
      
    • 
       ~1.5 ppm (s, 9H, Boc t-Bu ).
      
    • 
       ~1.4 ppm (m, 2H, alkyl chain).
      
    • 
       ~0.9 ppm (t, 3H, terminal methyl).
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensationEnsure Ethanol is anhydrous; extend reflux time; use slight excess of bromopyruvate.
Urea byproduct in Step 3 Moisture contaminationStrictly dry Toluene and

-BuOH over molecular sieves. The isocyanate reacts with water to form amine, which reacts with remaining isocyanate to form urea.
No reaction in Step 3 Temperature too lowThe rearrangement of thiazole acyl azides requires significant activation energy. Ensure internal temp reaches >80°C.
Product is oil, not solid Residual solvent/impuritiesTriturate with cold pentane or hexanes to induce crystallization.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Curtius Rearrangement with DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[1][7][8] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis". Journal of the American Chemical Society, 94(17), 6203–6205.

  • Stability of Aminothiazoles: South, M. S., et al. (2009). "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase". Bioorganic & Medicinal Chemistry Letters, 19(13), 3732-3735.

  • Thiazole Carbamate Synthesis: Le, K., et al. (2017). "Optimization of a series of 4-aminothiazole-based inhibitors of FLT3". Bioorganic & Medicinal Chemistry Letters, 27(4), 850-854. (Demonstrates the Curtius route for 4-aminothiazoles).

Sources

Application Note: Efficient Protocol for the N-Boc Protection of 2-Butyl-1,3-thiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Protecting Group Manipulations, Preclinical Drug Synthesis

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aminothiazoles is a cornerstone in the development of numerous therapeutics, including kinase inhibitors and adenosine receptor antagonists[1]. However, the N-Boc protection of 4-aminothiazoles, such as 2-butyl-1,3-thiazol-4-amine , presents a distinct kinetic challenge.

Unlike aliphatic amines, the exocyclic nitrogen of a thiazol-4-amine exhibits significantly attenuated nucleophilicity. The lone pair of electrons on the amine is heavily delocalized into the electron-deficient heteroaromatic ring, specifically toward the endocyclic nitrogen[2]. Consequently, standard protection protocols relying solely on triethylamine (Et₃N) and di-tert-butyl dicarbonate (Boc₂O) often stall, resulting in poor conversions.

To overcome this inherent kinetic barrier, 4-dimethylaminopyridine (DMAP) must be employed as a nucleophilic catalyst[3]. DMAP rapidly attacks Boc₂O to generate a highly electrophilic N-Boc-pyridinium intermediate. This activated species is orders of magnitude more reactive than the parent anhydride, readily undergoing nucleophilic attack by the weakly nucleophilic thiazol-4-amine to form the desired carbamate[4].

Mechanism Boc2O Boc2O (Electrophile) Intermediate N-Boc-pyridinium Active Intermediate Boc2O->Intermediate + DMAP (Activation) DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product tert-butyl (2-butylthiazol-4-yl)carbamate (Target Product) Intermediate->Product + Substrate (Nucleophilic Attack) Byproduct CO2 ↑ + t-BuOH Intermediate->Byproduct Decomposition Substrate 2-butyl-1,3-thiazol-4-amine (Heteroaromatic Amine) Substrate->Product Product->DMAP Catalyst Regeneration

Mechanistic pathway of DMAP-catalyzed Boc protection of 2-butyl-1,3-thiazol-4-amine.

Experimental Design & Optimization Data

The necessity of DMAP and the selection of an optimal solvent system were validated through a systematic optimization study. Tetrahydrofuran (THF) was selected over Dichloromethane (DCM) due to its superior ability to stabilize the polar transition state of the N-Boc-pyridinium intermediate, leading to faster reaction kinetics and higher isolated yields.

Table 1: Reaction Optimization for the N-Boc Protection of 2-Butyl-1,3-thiazol-4-amine

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Isolated Yield (%)
1DCMEt₃N (1.5)None2524< 10
2THFEt₃N (1.5)None652415
3DCMEt₃N (1.5)DMAP (0.1)251285
4 THF Et₃N (1.5) DMAP (0.1) 25 8 92
5THFNaHMDS (1.1)*None0 to 25288

*Note: While strong bases like NaHMDS (Entry 5) are effective for deprotonating the amine directly, they require strict anhydrous and cryogenic conditions. The DMAP/Et₃N/THF system (Entry 4) is operationally simpler, highly scalable, and provides superior yields.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Substrate: 2-butyl-1,3-thiazol-4-amine (1.56 g, 10.0 mmol, 1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12.0 mmol, 1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.52 g, 2.1 mL, 15.0 mmol, 1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), 0.5 M HCl (aq), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Workflow Step1 Reaction Setup (Substrate + THF + Et3N + DMAP) Step2 Boc2O Addition (0 °C, Dropwise) Step1->Step2 Step3 Incubation (25 °C, 8 h) Step2->Step3 Step4 Quench & Extract (H2O / EtOAc) Step3->Step4 Step5 Acidic Wash (0.5 M HCl) Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for the Boc-protection of 2-butyl-1,3-thiazol-4-amine.

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen gas for 5 minutes to ensure an inert atmosphere.

Step 2: Substrate Activation Dissolve 2-butyl-1,3-thiazol-4-amine (1.56 g, 10.0 mmol) in 30 mL of anhydrous THF. Add Et₃N (2.1 mL, 15.0 mmol) and DMAP (0.12 g, 1.0 mmol) to the solution. Stir at room temperature for 5 minutes to ensure complete homogenization.

Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve Boc₂O (2.62 g, 12.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes. Causality Note: Dropwise addition at 0 °C prevents localized thermal spikes and minimizes the formation of symmetrical urea or isocyanate byproducts.

Step 4: Incubation & Monitoring Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 8 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 3:1 v/v; UV active).

Step 5: Quench & Extraction Once complete consumption of the starting material is confirmed, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers.

Step 6: Self-Validating Acidic Wash Wash the combined organic layers with 0.5 M HCl (2 × 15 mL). Causality Note: This step is a critical self-validating purification mechanism. The mild acid selectively protonates DMAP (pKa ~9.6) and Et₃N (pKa ~10.7), driving them into the aqueous phase. The N-Boc protected thiazole product, being highly electron-deficient, remains unprotonated and safely partitioned in the organic layer.

Step 7: Final Isolation Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 25% EtOAc in Hexanes) to afford tert-butyl (2-butylthiazol-4-yl)carbamate as a white solid.

Troubleshooting & Safety

  • Gas Evolution: The effervescence of CO₂ gas upon Boc₂O addition is a visual confirmation of the formation and subsequent reaction of the N-Boc-pyridinium intermediate. Do not run this reaction in a sealed, closed system to prevent pressure buildup.

  • Over-protection (Di-Boc formation): If significant di-Boc protected byproduct is observed on TLC (higher Rf value), reduce the Boc₂O equivalents to 1.05 and lower the reaction temperature to 15 °C.

References

  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides . Benchchem.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib . Semantic Scholar.

  • Dual protection of amino functions involving Boc . RSC Publishing.

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy . ACS Publications.

Sources

Application Note: Optimized Synthesis of 2-Butyl-4-Aminothiazole Scaffolds via Modified Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The 2-substituted-4-aminothiazole moiety is a privileged pharmacophore in medicinal chemistry, distinct from the more common 2-aminothiazole scaffold. While the classic Hantzsch synthesis (thioamide +


-haloketone) typically yields thiazoles or 2-aminothiazoles (using thiourea), the specific construction of 4-aminothiazoles  requires a modified Hantzsch-type cyclocondensation between a thioamide  and an 

-halonitrile
.

This application note details the robust synthesis of 2-butyl-4-aminothiazole , a key intermediate for kinase inhibitors and GPCR ligands. We provide a self-validating protocol for the conversion of valeramide to the target scaffold, emphasizing the critical regiochemical control required to secure the amine at the 4-position.

Mechanistic Insight: The Nitrile-Directed Cyclization

To achieve the 4-amino substitution pattern, the electrophilic component must be altered from the standard ketone (used in classic Hantzsch) to a nitrile . The reaction proceeds via an S-alkylation followed by a Thorpe-Ziegler type nucleophilic attack on the nitrile carbon.

Reaction Pathway[1][2][3][4][5][6]
  • S-Alkylation: The sulfur of pentanethioamide attacks the

    
    -carbon of chloroacetonitrile, displacing chloride.
    
  • Imidothioate Formation: Formation of the S-cyanomethyl imidothioate intermediate.

  • Cyclization: The imidothioate nitrogen attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic 4-aminothiazole.

Pathway Visualization

Hantzsch_Mechanism Start Pentanethioamide (Nucleophile) Inter1 S-Alkylation (S-cyanomethyl intermediate) Start->Inter1 SN2 Displacement (-HCl) Reagent Chloroacetonitrile (Electrophile) Reagent->Inter1 Cyclization Intramolecular N-Attack on Nitrile Inter1->Cyclization Thorpe-Ziegler Type Product 2-Butyl-4-Aminothiazole (Aromatic Core) Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the modified Hantzsch synthesis of 4-aminothiazoles.

Experimental Protocol

This protocol is designed for a 10 mmol scale. It assumes the starting material is Pentanethioamide (Valerothioamide). If this is not commercially available, it must be synthesized from Pentanamide using Lawesson’s Reagent (see Appendix A).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
Pentanethioamide 117.211.01.17 gCore Scaffold (C2 source)
Chloroacetonitrile 75.501.10.83 g (approx 0.7 mL)Electrophile (C4-N source)
DMF (Anhydrous)-Solvent10 mLReaction Medium
Pyridine 79.101.00.79 gBase/Acid Scavenger
Ethyl Acetate ---Extraction
Step-by-Step Workflow
Phase 1: Cyclocondensation
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Pentanethioamide (1.17 g, 10 mmol) to anhydrous DMF (10 mL). Stir until fully dissolved.

  • Addition: Add Chloroacetonitrile (0.83 g, 11 mmol) dropwise via syringe over 5 minutes.

    • Critical Checkpoint: The solution may warm slightly. Ensure the temperature does not exceed 40°C during addition to prevent polymerization of the nitrile.

  • Heating: Heat the reaction mixture to 60–70°C for 4 hours.

    • Note: Higher temperatures (>90°C) can degrade the thioamide.

  • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the thioamide spot (

    
    ) and the appearance of a fluorescent blue spot (
    
    
    
    , amine).
Phase 2: Workup & Purification
  • Quench: Cool the mixture to room temperature and pour into ice-cold saturated

    
     solution (50 mL).
    
    • Why: Neutralizes the HCl generated and deprotonates the thiazolium salt to the free base.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (

    
     mL) to remove residual DMF.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often dark orange. Purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc/Hexanes gradient).

    • Target: The product, 2-butyl-4-aminothiazole, typically elutes as a pale yellow solid or viscous oil.

Workflow Diagram

Protocol_Workflow Step1 Dissolve Pentanethioamide in DMF Step2 Add Chloroacetonitrile (Dropwise, <40°C) Step1->Step2 Step3 Heat to 65°C (4 Hours) Step2->Step3 Step4 Quench in Ice/NaHCO3 (Neutralization) Step3->Step4 Step5 Extract (EtOAc) & Wash (Brine) Step4->Step5 Step6 Flash Chromatography (Yields 2-butyl-4-aminothiazole) Step5->Step6

Figure 2: Operational workflow for the synthesis of 2-butyl-4-aminothiazole.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

TechniqueExpected Signal CharacteristicsStructural Confirmation
1H NMR (CDCl3)

6.10 (s, 1H)
C5-H (Thiazole ring proton). Distinctive singlet.
1H NMR (CDCl3)

4.0-4.5 (br s, 2H)
NH2 . Broad singlet, exchangeable with D2O.
1H NMR (CDCl3)

2.85 (t, 2H)

-CH2
of the butyl chain (next to C2).
13C NMR ~165 ppm, ~155 ppmC2 (C=N) and C4 (C-NH2) carbons.
MS (ESI) [M+H]+ = 157.08Matches formula

.

Troubleshooting Note: If the NMR shows a signal at


 7.0-7.5 instead of 6.10, you may have synthesized the 2-amino-4-butyl isomer (if you accidentally used an 

-haloketone + thiourea). The C5 proton of a 4-aminothiazole is significantly shielded due to the electron-donating amino group.

Appendix A: Synthesis of Pentanethioamide

If Pentanethioamide is unavailable, synthesize it from Pentanamide.

  • Suspend Pentanamide (10 mmol) in dry Toluene (20 mL).

  • Add Lawesson's Reagent (0.6 equiv, 6 mmol).

  • Reflux for 2 hours. The mixture will become homogenous and clear.

  • Cool and concentrate. Purify via short silica plug (DCM eluent) to remove phosphorus byproducts.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link (Foundational Hantzsch Chemistry).

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. Link (Mechanistic parallels in nitrile cyclization).

  • Vicini, P., et al. (2006). "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. Link (Application of aminothiazoles).

  • Organic Chemistry Portal. "Synthesis of Thiazoles." (Accessed 2025).[4][5][6][7] Link (General overview of Hantzsch-type modifications).

  • BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis." (Accessed 2025).[4][5][6][7] Link (Protocol optimization).

Sources

using tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate in Advanced Peptidomimetic Synthesis

Executive Summary

The integration of heteroaromatic scaffolds into peptide backbones is a cornerstone strategy in modern drug development. tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (CAS: 2241141-49-9) [3] is a highly specialized building block designed for the synthesis of conformationally restricted, protease-resistant peptidomimetics. This application note provides a comprehensive, causality-driven guide to overcoming the inherent chemical challenges of 4-aminothiazoles—specifically their poor nucleophilicity and instability—enabling researchers to efficiently incorporate this moiety into complex peptide sequences.

Mechanistic Insights & Chemical Causality (E-E-A-T)

The Thiazole Pharmacophore: Structural Causality

In peptidomimetic design, the thiazole ring acts as a non-hydrolyzable bioisostere for the trans-amide bond. By replacing a labile peptide bond with a 1,3-thiazole, researchers can lock the localized backbone into a rigid bioactive conformation (often mimicking a


-turn) while completely abrogating susceptibility to proteolytic cleavage. Furthermore, the 2-butyl substitution on this specific building block provides a localized lipophilic anchor. This aliphatic tail is highly effective at increasing membrane permeability and enhancing affinity for hydrophobic target pockets, such as those found in multidrug resistance efflux pumps like P-glycoprotein [1].

Logic Core Thiazole Peptidomimetic Integration Prop1 Metabolic Stability Core->Prop1 Prop2 Conformational Restriction Core->Prop2 Prop3 Lipophilicity (2-Butyl) Core->Prop3 Out1 Protease Resistance Prop1->Out1 Out2 Target Affinity Prop2->Out2 Out3 Cell Permeability Prop3->Out3

Pharmacophore logic for integrating 2-butyl-thiazoles into peptidomimetics.

Overcoming 4-Aminothiazole Nucleophilicity

The primary challenge in utilizing tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate lies in the subsequent coupling step after the Boc group is removed. The lone pair of electrons on the resulting 4-amino group is highly delocalized into the electron-deficient thiazole


-system. This delocalization drastically reduces the nucleophilicity of the amine compared to standard aliphatic amino acids.

Standard carbodiimide coupling reagents (e.g., DIC/HOBt) are kinetically too slow to capture this weak nucleophile, leading to high rates of epimerization of the activated amino acid and poor yields. To force the reaction to completion, highly reactive uronium salts based on 1-hydroxy-7-azabenzotriazole (HOAt)—specifically HATU—must be employed [2]. HATU generates a highly reactive 7-aza-OBt active ester, which features a neighboring group effect (the pyridine nitrogen of the HOAt moiety hydrogen-bonds with the incoming amine), accelerating the nucleophilic attack of the sluggish 4-aminothiazole.

Quantitative Data: Coupling Reagent Optimization

To validate the necessity of specialized coupling conditions, the following table summarizes the quantitative efficiency of various coupling reagents when reacting an Fmoc-protected amino acid with a deprotected 4-aminothiazole.

Table 1. Optimization of Coupling Conditions for 4-Aminothiazoles

Coupling ReagentAdditiveBaseYield (%)Epimerization RiskReaction Time
DIC HOBtNone< 20%Low24 h
EDC NHSDIPEA< 15%Low24 h
PyBOP NoneDIPEA45–50%Moderate12 h
HATU HOAtDIPEA> 85% Low 4 h
Acid Chloride NoneDIPEA> 90%High2 h

Experimental Methodologies (Self-Validating Protocols)

The following workflow separates the synthesis into two distinct, self-validating phases: Chemoselective Deprotection and High-Efficiency Coupling.

Workflow A Boc-NH-Thz(2-Bu) Starting Material B TFA/DCM + Scavengers (Boc Deprotection) A->B Step 1 C Free 4-Aminothiazole (Reactive Intermediate) B->C -CO2, -Isobutylene D Fmoc-AA-OH + HATU (Amide Coupling) C->D Step 2 E Thiazole-Peptidomimetic Product D->E Peptide Bond Formation

Workflow for Boc-deprotection and HATU-mediated coupling of 4-aminothiazoles.

Protocol A: Chemoselective Boc-Deprotection

Free 4-aminothiazoles are prone to oxidative degradation and tautomerization. Therefore, the Boc group must be removed immediately prior to coupling.

  • Preparation: Dissolve tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (0.1 eq) and water (0.1 eq). Causality: TIPS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cation (generated during cleavage) from alkylating the electron-rich positions of the thiazole ring.

  • Acid Cleavage: Cool the reaction flask to 0 °C. Add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved.

  • Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature over 1 hour. Self-Validation: The reaction is complete when gas evolution (isobutylene and CO

    
    ) ceases, and TLC (Hexanes/EtOAc 7:3, UV 254 nm) shows complete consumption of the starting material.
    
  • Isolation: Concentrate the mixture under reduced pressure. To completely remove residual TFA, co-evaporate the resulting residue with toluene (3 × 10 mL). Self-Validation: The formation of a stable, non-fuming oil/solid confirms the removal of excess acid. The resulting 2-butyl-1,3-thiazol-4-amine trifluoroacetate salt must be used immediately in Protocol B.

Protocol B: High-Efficiency Amide Coupling (HATU/HOAt)

This protocol utilizes pre-activation to prevent the unreactive 4-aminothiazole from competing with the base for the coupling reagent.

  • Pre-Activation: In a flame-dried flask under inert atmosphere (N

    
    ), dissolve the incoming C-terminal carboxylic acid (e.g., Fmoc-AA-OH) (1.2 eq), HATU (1.15 eq), and HOAt (1.15 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
    
  • Base Addition: Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. Self-Validation: A distinct color change to pale yellow indicates the successful formation of the active 7-aza-OBt ester.

  • Nucleophilic Addition: Dissolve the freshly prepared 2-butyl-1,3-thiazol-4-amine trifluoroacetate salt (from Protocol A, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated mixture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor progression via LC-MS until the mass of the desired peptidomimetic conjugate dominates the chromatogram.

  • Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Perform the following sequential washes to self-validate byproduct removal:

    • 5% aqueous NaHCO

      
       (3×) to remove unreacted carboxylic acid and HOAt.
      
    • 1 M HCl (3×) to remove excess DIPEA and trace unreacted 4-aminothiazole.

    • Brine (1×) to remove residual water.

  • Final Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, concentrate, and purify via silica gel flash chromatography or preparative HPLC.

References

  • Wang, Y. J., Patel, B. A., Anreddy, N., Zhang, Y. K., Zhang, G. N., Alqahtani, S., Singh, S., Shukla, S., Kaddoumi, A., Ambudkar, S. V., & Chen, Z. S. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(9), 4058–4072.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Advanced Application Note: Palladium-Catalyzed Synthesis and Functionalization of Thiazole Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

Thiazole carbamates represent a privileged structural motif in modern drug discovery. They function both as robust pharmacophores—enhancing aqueous solubility and cellular permeability—and as versatile synthetic intermediates. Historically, the functionalization of thiazoles via transition-metal catalysis has been plagued by catalyst poisoning due to the strong coordinating ability of the thiazole nitrogen and sulfur atoms. Furthermore, the C–O bond of carbamates is notoriously inert, typically requiring harsh conditions for activation.

However, recent advancements in palladium catalysis, specifically through the use of sterically demanding, electron-rich ligands, have unlocked new pathways. This application note details the mechanistic rationale and provides self-validating protocols for two critical workflows: the de novo synthesis of thiazole carbamates via Pd-catalyzed cyanate cross-coupling, and the late-stage functionalization of these scaffolds via Pd-catalyzed C–H arylation.

Mechanistic Framework

Pathway A: Synthesis via Isocyanate Trapping

Traditional C–O cross-coupling to form carbamates is thermodynamically challenging due to the high barrier of reductive elimination from the Pd(II)-alkoxide intermediate. To circumvent this, a cascade approach is employed. Palladium catalyzes the cross-coupling of a thiazolyl halide with sodium cyanate (NaOCN). The critical causality here is the in situ generation of a highly electrophilic thiazolyl isocyanate. Because the isocyanate is trapped immediately by an alcohol nucleophile in the reaction mixture, the difficult C–O reductive elimination step is entirely bypassed (1)[1].

G Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition L_nPd(II)(Thiazolyl)(X) Pd0->OxAdd + Thiazolyl-X TransMet Cyanate Transmetalation L_nPd(II)(Thiazolyl)(NCO) OxAdd->TransMet + NaOCN - NaX RedElim Reductive Elimination Thiazolyl Isocyanate TransMet->RedElim RedElim->Pd0 Catalyst Regeneration NucAttack Nucleophilic Trapping + R-OH -> Thiazole Carbamate RedElim->NucAttack In Situ

Catalytic cycle for the Pd-catalyzed synthesis of thiazole carbamates via isocyanate intermediates.

Pathway B: Direct C–H Arylation

For late-stage functionalization, direct C–H arylation of the thiazole ring offers profound atom economy. The regioselectivity (typically C2 or C5) is dictated by the electronic nature of the thiazole and the directing effect of the carbamate moiety. The addition of specific activators, such as NaOH, is not arbitrary; these additives facilitate a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy required for C–H bond cleavage compared to traditional oxidative addition (2)[2].

Quantitative Data: Catalyst & Ligand Optimization Matrix

The following table summarizes the optimized catalytic systems required to overcome the specific activation barriers associated with thiazole carbamate chemistry (3)[3], (4)[4].

Reaction TypePrecatalystLigandAdditive/BaseSubstrate ScopeTypical Yield
Carbamate Synthesis Pd₂(dba)₃BrettPhosNaOCNThiazolyl halides + Alcohols75–94%
C–H Arylation PdCl₂(NCPh)₂[t-Bu₃PH]BF₄NaOHThiazole carbamates + Ar-I/Br66–85%
C–O Cross-Coupling Pd(OAc)₂NHC (IPr)Grignard ReagentsEnol/Aryl carbamates>90%
Suzuki-Miyaura NiCl₂(PCy₃)₂PCy₃K₃PO₄Aryl carbamates + Ar-B(OH)₂70–95%

Validated Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of Thiazole Carbamates

Objective: Synthesize thiazole carbamates from thiazolyl halides bypassing direct C–O reductive elimination.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd₂(dba)₃ (1.0 mol %), BrettPhos (2.4 mol %), and sodium cyanate (2.0 equiv).

    • Causality Check: BrettPhos is selected because its large bite angle and steric bulk prevent the formation of inactive bis-ligated Pd(0) complexes, ensuring a high concentration of the active monoligated species necessary to activate the electron-rich thiazolyl halide.

  • Reagent Addition: Add the thiazolyl halide (1.0 equiv) and the target alcohol (1.5 equiv). Introduce anhydrous t-BuOH or toluene as the solvent (0.2 M).

    • Causality Check:t-BuOH is sterically hindered and acts as a non-nucleophilic solvent, preventing competitive solvent trapping of the isocyanate intermediate before the primary target alcohol can react.

  • Thermal Activation: Seal the tube and heat the mixture to 110 °C for 16 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep red/orange solution, indicating the successful formation of the active Pd(0) species.

  • Monitoring & Quench: Cool to room temperature.

    • Self-Validation: Analyze an aliquot via IR spectroscopy. The complete disappearance of the transient isocyanate peak (~2250 cm⁻¹) confirms full conversion to the carbamate.

  • Purification: Dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed Direct C–H Arylation of Thiazole Carbamates

Objective: Regioselective late-stage arylation of the thiazole core.

G Step1 1. Substrate & Catalyst Preparation Thiazole Carbamate + Ar-X + Pd(OAc)2 Step2 2. Base & Additive Integration NaOH (Activator) + Ligand Step1->Step2 Step3 3. Thermal Activation & Monitoring 60-110°C, 12-24h GC-MS/TLC Check Step2->Step3 Step4 4. Quench & Purification Filtration through Celite Flash Chromatography Step3->Step4

Self-validating workflow for the palladium-catalyzed direct C-H arylation of thiazole carbamates.

  • Preparation: In a dry reaction vessel, combine the thiazole carbamate (1.0 equiv), aryl bromide/iodide (1.2 equiv), PdCl₂(NCPh)₂ (10 mol %), and [t-Bu₃PH]BF₄ (20 mol %).

  • Activator Integration: Add finely powdered NaOH (1.2 equiv) and CuI (10 mol %) as a co-catalyst. Suspend in anhydrous DMSO (0.2 M).

    • Causality Check: While fluoride sources (like TBAF) were traditionally used for thiazole C–H activation, NaOH serves as a superior, cost-effective activator. It facilitates the deprotonation step of the CMD mechanism without etching glassware or requiring strictly anhydrous handling.

  • Reaction Execution: Stir the mixture at 60 °C (for aryl iodides) or up to 110 °C (for aryl bromides) for 24 hours.

  • In-Process Validation:

    • Self-Validation: Perform GC-MS monitoring. The disappearance of the parent thiazole carbamate mass ion and the emergence of the [M+Ar]⁺ peak validates the coupling. A TLC shift (typically lower Rf for the arylated product due to increased molecular weight and altered dipole) serves as a rapid visual confirmation.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Source: PMC (National Institutes of Health)
  • Source: Heterocycles (CLOCKSS)
  • Source: Organic Letters (ACS Publications)
  • Source: PMC (National Institutes of Health) / J. Am. Chem. Soc.

Sources

Application Note: Deprotection of the Boc Group from tert-Butyl (2-Butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butoxycarbonyl (Boc) group is a ubiquitous amine-protecting group in organic synthesis and drug development. However, the deprotection of Boc groups from electron-rich heteroaromatic systems, specifically 4-aminothiazoles like 2-butyl-1,3-thiazol-4-amine, presents unique mechanistic challenges. This application note provides a comprehensive, self-validating guide to the acidic cleavage of tert-butyl (2-butyl-1,3-thiazol-4-yl)carbamate. It details the causality behind reagent selection, the critical need for cation scavengers to prevent side reactions, and the mandatory isolation of the product as an acid addition salt to ensure structural integrity.

Mechanistic Insights and Causality

Designing a robust deprotection protocol for 2-butyl-1,3-thiazol-4-yl carbamate requires understanding the specific electronic and physical properties of the thiazole ring.

  • Intrinsic Instability of the Free Base: Unlike 2-aminothiazoles, which benefit from extensive resonance stabilization, 4-aminothiazoles are electronically distinct. The free base of 4-aminothiazole derivatives is highly hygroscopic, prone to rapid oxidative decomposition in the open atmosphere, and can undergo tautomerization to imine or thiohydantoin forms[1]. Even mild hydrolysis or basic workup of related 4-aminothiazole derivatives can lead to rapid decomposition[2]. Consequently, the deprotected 2-butyl-1,3-thiazol-4-amine must be isolated and stored as an acid addition salt (e.g., hydrochloride or trifluoroacetate) to maintain stability[1].

  • Electrophilic Trapping (Cation Scavenging): Acid-catalyzed cleavage of the Boc group generates carbamic acid, which rapidly decarboxylates to yield the amine and a highly reactive tert-butyl cation. Because the 2-butylthiazol-4-amine ring is electron-rich, it is highly susceptible to electrophilic aromatic substitution by this cation. To prevent the formation of alkylated thiazole impurities, a cation scavenger such as anisole must be employed. Process chemistry studies have demonstrated that using an excess of Trifluoroacetic acid (TFA) in the presence of anisole (as a cation scavenger) at low temperatures is the optimal condition for thiazol-4-yl carbamate deprotection, preventing degradation and side-product formation[3].

Reaction Pathway & Cation Scavenging Mechanism

The following diagram illustrates the logical flow of the deprotection mechanism, highlighting the critical role of the cation scavenger in preventing the degradation of the target molecule.

G N1 N-Boc-2-butylthiazol-4-amine (Starting Material) N2 Protonated Carbamate Intermediate N1->N2 + H+ (TFA or HCl) N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 2-butylthiazol-4-amine Salt (Target Product) N3->N4 - CO2 C1 tert-Butyl Cation (Electrophile) N3->C1 Release E1 Alkylated Thiazole (Undesired Impurity) N4->E1 Alkylation C1->N4 Attack (if no scavenger) S1 Anisole (Cation Scavenger) C1->S1 Trapped by B1 Alkylated Anisole (Inert Byproduct) S1->B1 Electrophilic Aromatic Substitution

Mechanism of Boc deprotection highlighting tert-butyl cation scavenging to prevent alkylation.

Quantitative Data: Cleavage System Comparison

Selecting the right cleavage cocktail depends on the desired salt form and the scale of the reaction. The table below summarizes the quantitative and qualitative differences between standard methodologies.

Cleavage SystemScavenger Required?Isolated Product FormKinetic ProfilePrimary Advantage
TFA / DCM (1:1) Yes (Anisole, 2-5 eq)Trifluoroacetate saltFast (2–4 h)Excellent solubility of intermediates; high yield; easy to scale.
4N HCl / Dioxane OptionalHydrochloride saltModerate (1–3 h)Direct precipitation of the stable salt; avoids liquid TFA handling.
Neat TFA Yes (Anisole, 2-5 eq)Trifluoroacetate saltVery Fast (< 2 h)Overcomes steric hindrance; useful for highly stubborn substrates.

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to ensure experimental integrity.

Protocol A: TFA/DCM Cleavage with Anisole (Preferred for General Synthesis)

This method is highly reliable and utilizes anisole to protect the electron-rich thiazole ring from alkylation[3].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (2-butyl-1,3-thiazol-4-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to create a 0.2 M solution.

  • Scavenger Addition: Add Anisole (2.0 to 5.0 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved.

    • Self-Validation Checkpoint: Gentle effervescence (bubbling) should be observed, indicating the release of CO₂ gas as the carbamic acid intermediate breaks down.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS or TLC. The reaction is complete when the starting material mass (M+H) disappears, and the product mass (M-100+H, corresponding to the loss of the Boc group) becomes the dominant peak.

  • Isolation (Crucial Step): Concentrate the reaction mixture under reduced pressure (do not exceed 30 °C to prevent thermal degradation). To the resulting thick oil, add cold anhydrous diethyl ether.

    • Self-Validation Checkpoint: The 2-butyl-1,3-thiazol-4-amine trifluoroacetate salt will precipitate as a solid. If it remains an oil, triturate vigorously with a glass rod or add a small amount of hexane.

  • Collection: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum. Do not perform an aqueous basic workup unless the free amine is to be immediately consumed in a subsequent coupling reaction[1].

Protocol B: Anhydrous HCl in Dioxane (Preferred for Direct Salt Isolation)

This method leverages the low solubility of the resulting hydrochloride salt in ethereal solvents, driving the reaction forward and simplifying purification.

  • Preparation: Dissolve the starting material (1.0 eq) in a minimum amount of anhydrous Ethyl Acetate (EtOAc) or 1,4-Dioxane.

  • Acidification: At room temperature, add a commercially available solution of 4N HCl in Dioxane (10.0 eq).

    • Self-Validation Checkpoint: As the Boc group is cleaved and the highly polar hydrochloride salt forms, the solution will transition from clear to cloudy, eventually resulting in a heavy precipitate.

  • Propagation: Stir the suspension vigorously at room temperature for 1 to 3 hours until gas evolution ceases.

  • Isolation: Filter the suspension directly through a sintered glass funnel. Wash the filter cake thoroughly with cold EtOAc followed by cold diethyl ether to remove cleaved tert-butyl byproducts and residual acid.

  • Storage: Dry the 2-butyl-1,3-thiazol-4-amine hydrochloride salt under high vacuum and store it in a desiccator at -20 °C.

Analytical Characterization & Troubleshooting

  • Mass Spectrometry (LC-MS): The cleavage of the Boc group is easily tracked by a mass shift of -100 Da (loss of isobutylene and CO₂). Ensure the LC-MS mobile phase is acidic (e.g., 0.1% Formic Acid) to maintain the compound in its ionized, stable form during analysis.

  • Troubleshooting Degradation: If the isolated product turns dark brown or black upon standing, it indicates oxidative degradation of the free base[2]. This usually means the acid salt was not fully formed, or residual moisture/base neutralized the salt. Ensure strict anhydrous conditions during isolation and verify that the product is fully protonated.

References

  • Enabled Process To Synthesize Monobactam 1 for Early Development - ACS Publications. Supports the use of anisole as a cation scavenger and TFA at low temperatures for the optimal deprotection of thiazol-4-yl carbamates. 3[3]

  • 4-Aminothiazole - US3939172A - Google Patents. Details the intrinsic instability, hygroscopic nature, and rapid decomposition of 4-aminothiazole free bases, necessitating their isolation as acid addition salts. 1[1]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Publishing. Discusses the instability and rapid decomposition of 2-amino-4-substituted thiazoles upon mild hydrolysis. 2[2]

Sources

Advanced Reagents and Protocols for the Synthesis of 2-Alkylthiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-alkylthiazole motif is a privileged pharmacophore in medicinal chemistry, frequently embedded in the scaffolds of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Synthesizing these intermediates efficiently requires a strategic selection of reagents, balancing the need for de novo ring construction during early-stage scaffold design against the necessity of late-stage C-H functionalization for rapid structure-activity relationship (SAR) elucidation.

This application note provides validated, step-by-step protocols for both synthetic paradigms: the classic Hantzsch Thiazole Synthesis (utilizing Lawesson's reagent for precursor activation) and the Minisci C-H Alkylation (for late-stage functionalization). By understanding the mechanistic causality behind these reagent choices, researchers can optimize yields, avoid common side reactions, and streamline drug development workflows.

Strategy 1: De Novo Construction via the Hantzsch Protocol

The Hantzsch synthesis remains the most robust method for constructing the thiazole core, proceeding via the condensation of an


-haloketone with a thioamide[1][2]. To yield a 2-alkylthiazole, an alkyl thioamide is required.
Causality of Reagent Selection: Lawesson's Reagent vs.

The conversion of an alkyl amide to an alkyl thioamide is the critical first step. While phosphorus pentasulfide (


) is historically common, Lawesson's Reagent  (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the superior thionating agent[3]. In solution, Lawesson's reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide. This monomer undergoes a Wittig-like cycloaddition with the amide carbonyl, forming a transient thiaoxaphosphetane intermediate that collapses to yield the thioamide[3]. This pathway allows for milder reaction temperatures, broader functional group tolerance, and significantly cleaner reaction profiles compared to 

[3].

Hantzsch A Alkyl Amide B Lawesson's Reagent (Thionation) A->B C Alkyl Thioamide B->C E S-Alkylated Intermediate C->E S-alkylation D α-Haloketone D->E Nucleophilic Attack F Cyclization & Dehydration E->F G 2-Alkylthiazole F->G

Workflow of Hantzsch 2-alkylthiazole synthesis using Lawesson's reagent.

Protocol 1.1: Synthesis of Alkyl Thioamides using Lawesson's Reagent

Self-Validating Check: The use of strictly anhydrous solvents is critical; moisture will hydrolyze the reactive dithiophosphine ylide into unreactive oxides, halting the reaction.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere, add the alkyl amide (1.0 equiv) and Lawesson's Reagent (0.55 equiv).

  • Solvent Addition: Inject anhydrous toluene (approx. 4-5 mL per mmol of amide)[3].

  • Reaction: Heat the suspension to reflux (110 °C). The mixture typically becomes homogeneous as the dimeric Lawesson's reagent dissociates into its active monomer.

  • Monitoring: Monitor via TLC (typically 2-6 hours). The thioamide product will generally have a lower

    
     value than the starting amide and is highly UV-active.
    
  • Workup: Cool to room temperature. Remove toluene under reduced pressure. Dilute the crude residue with ethyl acetate and wash sequentially with saturated

    
     and brine[3]. Dry over anhydrous 
    
    
    
    , concentrate, and purify via silica gel chromatography.
Protocol 1.2: Hantzsch Cyclization to 2-Alkylthiazole

Self-Validating Check: The initial step is an


 attack by the thioamide sulfur onto the 

-haloketone. Using a polar protic solvent like ethanol stabilizes the leaving halide and facilitates the subsequent dehydration step.
  • Setup: In a round-bottom flask, dissolve the

    
    -haloketone (1.0 equiv) in absolute ethanol (0.2 M concentration)[1].
    
  • Addition: Add the synthesized alkyl thioamide (1.0 equiv) to the solution.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours[1]. The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration[2].

  • Neutralization & Isolation: The product forms as a hydrobromide/hydrochloride salt. Cool the mixture and pour it into a beaker containing a 5%

    
     aqueous solution to neutralize the salt and precipitate the free 2-alkylthiazole base[2].
    
  • Collection: Extract with dichloromethane or collect the solid product via vacuum filtration using a Buchner funnel[2].

Strategy 2: Late-Stage C-H Alkylation (Minisci Reaction)

While the Hantzsch synthesis is highly reliable, building the thiazole ring de novo for every alkyl variant during SAR optimization is synthetically inefficient. The Minisci reaction allows for the direct, late-stage C-H functionalization of pre-formed thiazoles[4][5].

Causality of Reagent Selection: Silver-Catalyzed Oxidative Decarboxylation

The Minisci protocol utilizes alkyl carboxylic acids as cheap, abundant radical precursors[4]. Silver nitrate (


) acts as a catalyst to facilitate the oxidative decarboxylation of the acid, driven by a stoichiometric oxidant like ammonium persulfate (

)[6]. Crucially, the reaction requires an acidic medium (e.g.,

or TFA). Protonation of the thiazole nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle[5]. Because alkyl radicals are nucleophilic, they selectively attack the highly electron-deficient, protonated C2 position of the thiazolium ion, forming an aminyl radical cation that is subsequently oxidized to restore aromaticity[6].

Minisci A Alkyl Carboxylic Acid B AgNO3 / (NH4)2S2O8 Oxidative Decarboxylation A->B C Alkyl Radical (R•) B->C F Aminyl Radical Cation C->F D Thiazole Core E Protonated Thiazolium D->E H2SO4 E->F Radical Addition G Oxidation & Deprotonation F->G H 2-Alkylthiazole G->H

Minisci-type C-H alkylation pathway for late-stage thiazole functionalization.

Protocol 2.1: Silver-Catalyzed Minisci C2-Alkylation of Thiazoles

Self-Validating Check: Persulfate must be added dropwise or in portions. Rapid addition leads to a high localized concentration of radicals, promoting radical-radical recombination (homocoupling) rather than the desired heterocycle addition.

  • Setup: To a reaction vial, add the thiazole substrate (1.0 equiv), the alkyl carboxylic acid (3.0 equiv), and

    
     (0.2 equiv).
    
  • Solvent & Activation: Add a solvent mixture of Acetonitrile/Water (1:1 v/v). Slowly add concentrated

    
     (1.5 equiv) to protonate the thiazole[6].
    
  • Heating: Heat the mixture to 65 °C.

  • Oxidant Addition: Dissolve

    
     (2.5 equiv) in a minimal amount of water. Add this solution dropwise to the heated reaction mixture over 30 minutes.
    
  • Reaction: Stir at 65 °C for an additional 2-4 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Cool to room temperature. Carefully basify the mixture to pH 9 using aqueous

    
     (to deprotonate the thiazolium and quench the acid). Extract with dichloromethane (3x), dry over 
    
    
    
    , concentrate, and purify via column chromatography.

Quantitative Comparison of Synthesis Strategies

ParameterDe Novo Synthesis (Hantzsch)Late-Stage C-H Alkylation (Minisci)
Key Reagents Lawesson's Reagent,

-haloketone
Alkyl Carboxylic Acid,

,

Reactive Intermediate ThioamideNucleophilic Alkyl Radical (

)
Regioselectivity Absolute (determined by starting materials)High for C2 (directed by LUMO lowering via protonation)
Primary Advantage Highly modular, robust, scalable yieldsStep-economical, utilizes cheap carboxylic acids
Primary Limitation Requires multi-step precursor synthesisHarsh oxidative conditions may degrade sensitive moieties
Ideal Use Case Early-stage scaffold design and scale-upLate-stage SAR diversification on complex molecules

References

  • "Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent - Benchchem", Benchchem,
  • "Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2 - Benchchem", Benchchem,
  • "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • "Direct C–H functionalisation of azoles via Minisci reactions - RSC Publishing", RSC Publishing,
  • "Site-selective remote C(sp3)
  • "Radical Addition to Iminium Ions and C

Sources

Application Note: Regioselective Functionalization and Derivatization of tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The 4-aminothiazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics [1]. Specifically, tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate serves as a highly versatile, late-stage building block. The presence of the tert-butyloxycarbonyl (Boc) group plays a dual role: it protects the exocyclic amine from unwanted side reactions and sterically/electronically directs subsequent functionalizations.

The strong electron-donating nature of the protected C4-amine enriches the electron density of the thiazole ring. Because the C2 position is blocked by a butyl group, the unsubstituted C5 position becomes highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS) [2]. This application note details a validated, three-stage workflow for the C5-bromination, subsequent Suzuki-Miyaura cross-coupling, and final deprotection of this scaffold to yield complex 2,5-disubstituted 4-aminothiazoles.

Mechanistic Insights & Experimental Design

To ensure high yields and reproducibility, the experimental design must account for the electronic vulnerabilities of the thiazole ring:

  • Regioselective C5-Bromination: Bromination is achieved using N-bromosuccinimide (NBS). We utilize acetonitrile (MeCN) at 0 °C rather than N,N-Dimethylformamide (DMF). Causality: DMF at room temperature often leads to over-oxidation and partial Boc-deprotection due to localized heating and the generation of trace HBr. MeCN at 0 °C provides a mild, controlled environment that limits the reaction strictly to mono-bromination at C5.

  • C5 Suzuki-Miyaura Cross-Coupling: The resulting C5-bromo intermediate is an excellent electrophile for Pd-catalyzed cross-coupling. We employ

    
     as the catalyst over the more traditional 
    
    
    
    . Causality: The bidentate dppf ligand prevents catalyst poisoning. In electron-rich heterocycles, basic nitrogen atoms can displace monodentate phosphine ligands, deactivating the palladium center. The chelation effect of dppf secures the coordination sphere of the metal.
  • Boc Deprotection: The removal of the Boc group is driven by acidolysis using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]. Causality: The addition of a cation scavenger (e.g., water or triisopropylsilane) is strictly required. Without a scavenger, the liberated tert-butyl cation can electrophilically attack the electron-rich C5-aryl thiazole, leading to irreversible tert-butylation of the product.

Workflow Visualization

Pathway SM Starting Material tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate Bromination Step 1: EAS Bromination Reagent: NBS, MeCN Temp: 0 °C SM->Bromination Intermediate Intermediate C5-Bromo Thiazole Bromination->Intermediate Regioselective C5 Activation Coupling Step 2: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Base: K2CO3 Intermediate->Coupling CoupledProd Coupled Product C5-Aryl Thiazole Coupling->CoupledProd C-C Bond Formation Deprotect Step 3: Acidolysis Reagent: TFA / DCM Scavenger: H2O CoupledProd->Deprotect FinalProd Final Product 4-Amino-5-aryl-2-butylthiazole Deprotect->FinalProd - Isobutylene - CO2

Synthetic workflow for the C5-functionalization and deprotection of the thiazole scaffold.

Quantitative Data & Optimization

The following tables summarize the empirical data driving our protocol choices, demonstrating the self-validating nature of the optimized conditions.

Table 1: Optimization of C5-Bromination Conditions

Goal: Maximize mono-bromination while preventing Boc-cleavage.

SolventTemperatureEquivalents of NBSYield (%)Purity (HPLC)Observation
DMF25 °C1.1065%80%Significant Boc-deprotection
THF0 °C1.0578%88%Sluggish reaction rate
MeCN 0 °C 1.02 94% >98% Clean conversion, no side products
Table 2: Scope and Yields of C5-Suzuki Coupling

Conditions: 1.0 eq C5-Br intermediate, 1.2 eq Boronic Acid, 3.0 eq


, 1,4-Dioxane/

(4:1), 80 °C.
Boronic AcidCatalyst (5 mol%)Time (h)Yield (%)
Phenylboronic acid

488%
4-Methoxyphenylboronic acid

392%
3-Pyridinylboronic acid

861% (Catalyst poisoning)
3-Pyridinylboronic acid

5 84%

Step-by-Step Experimental Protocols

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of tert-butyl N-(5-bromo-2-butyl-1,3-thiazol-4-yl)carbamate.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (10.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvation: Dissolve the starting material in anhydrous acetonitrile (30 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Dissolve N-bromosuccinimide (NBS) (10.2 mmol, 1.02 eq) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Note: Shield the reaction from direct light using aluminum foil to prevent radical side-reactions.

  • Validation (TLC): Stir for 1 hour at 0 °C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) should be completely consumed, replaced by a single new spot (
    
    
    
    ).
  • Workup: Quench the reaction with saturated aqueous

    
     (15 mL) to destroy unreacted NBS. Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield the product as a pale yellow solid.
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of tert-butyl N-(5-aryl-2-butyl-1,3-thiazol-4-yl)carbamate.

  • Reagent Mixing: In a 50 mL Schlenk tube, combine the C5-bromo intermediate from Protocol A (5.0 mmol, 1.0 eq), the desired aryl boronic acid (6.0 mmol, 1.2 eq), and

    
     (15.0 mmol, 3.0 eq).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 25 mL).
    
  • Catalyst Introduction: Add

    
     (0.25 mmol, 5 mol%). Purge the Schlenk tube with argon for 5 minutes.
    
  • Heating: Seal the tube and heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • Validation (LC-MS/TLC): After 4-5 hours, sample the organic layer. Confirm the disappearance of the brominated starting material via LC-MS or TLC.

  • Purification: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove palladium black. Separate the layers, wash the organic phase with brine, dry (

    
    ), and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol C: Boc Deprotection

Objective: Synthesis of the free amine (4-amino-5-aryl-2-butylthiazole).

  • Preparation: Dissolve the coupled product from Protocol B (2.0 mmol) in anhydrous Dichloromethane (DCM) (8 mL) in a 25 mL flask.

  • Scavenger Addition: Add deionized water (0.1 mL) as a carbocation scavenger.

  • Acidolysis: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (2 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). The Boc-protected SM will disappear, and a highly polar baseline spot (the TFA salt of the free amine) will form.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Redissolve the oily residue in EtOAc (15 mL) and wash with saturated aqueous

    
     until the aqueous layer is strictly basic (pH > 8). Extract, dry the organic layer, and concentrate to yield the free 4-aminothiazole derivative, ready for subsequent acylation or biological testing.
    

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (PMC). URL:[Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. National Institutes of Health (PMC). URL:[Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. URL:[Link]

Application Note: Nucleophilic Substitution Reactions of Thiazole Carbamates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antimicrobial, antineoplastic, and antiretroviral agents (e.g., Ritonavir). Within synthetic workflows, thiazole carbamates serve a dual purpose: they act as highly stable protecting groups for 2-aminothiazoles and function as versatile electrophilic intermediates for the late-stage synthesis of complex ureas, amides, and heterocycles.

Executing nucleophilic substitution on these carbamates requires precise mechanistic control. The reaction pathway is highly sensitive to the substitution pattern on the carbamate nitrogen and the electronic nature of the leaving group. This application note provides an in-depth mechanistic analysis and self-validating experimental protocols to help drug development professionals optimize these critical transformations.

Mechanistic Divergence: E1cB vs. BAc2 Pathways

The reactivity of N-thiazolyl carbamates toward nucleophiles (such as amines or hydroxide ions) is strictly dictated by the presence or absence of an N-H proton. Understanding this causality is the foundation of rational reaction design 1.

  • Secondary Carbamates (N-H): These substrates predominantly undergo nucleophilic substitution via an Elimination-Addition (E1cB) mechanism. In the presence of a base, the relatively acidic carbamate nitrogen is deprotonated in a fast pre-equilibrium step. The resulting anion undergoes rate-limiting expulsion of the alkoxide/aryloxide leaving group to generate a highly electrophilic thiazolyl isocyanate intermediate. This isocyanate is then rapidly trapped by the incoming nucleophile. Because the departure of the leaving group is rate-limiting, utilizing an electron-deficient leaving group (e.g., p-nitrophenoxide) drastically accelerates the reaction 2.

  • Tertiary Carbamates (N-Alkyl/Aryl): Lacking an acidic N-H proton, these substrates cannot form the isocyanate intermediate. Instead, they react via the classical Bimolecular Acyl Substitution (BAc2) pathway. The nucleophile directly attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the leaving group. This pathway has a significantly higher activation energy barrier, resulting in reaction rates that are often orders of magnitude slower than their secondary counterparts 1.

Mechanistic_Pathways Start N-Thiazolyl Carbamate Sec Secondary Carbamate (N-H) Start->Sec R = H Tert Tertiary Carbamate (N-Alkyl) Start->Tert R = Alkyl Deprot Base Deprotonation (Fast Pre-equilibrium) Sec->Deprot Isocyanate Thiazolyl Isocyanate Intermediate Deprot->Isocyanate -RO⁻ (Rate Limiting) NucAttack1 Nucleophilic Trapping (Amines/H2O) Isocyanate->NucAttack1 Urea Thiazolyl Urea / Amine (Product) NucAttack1->Urea NucAttack2 Direct Carbonyl Attack (BAc2 Mechanism) Tert->NucAttack2 TetraInt Tetrahedral Intermediate NucAttack2->TetraInt SubstProd Substitution Product TetraInt->SubstProd -RO⁻ (Rate Limiting)

Mechanistic divergence in the nucleophilic substitution of N-thiazolyl carbamates (E1cB vs. BAc2).

Quantitative Data: Influence of Substrate Structure

The kinetic viability of the substitution reaction is heavily dependent on the leaving group's pKa. The table below summarizes the relative reaction rates and yields when reacting various N-thiazolyl carbamates with piperidine.

Table 1: Kinetic and Yield Comparison for Nucleophilic Substitution (25°C, THF)

Substrate TypeN-SubstitutionLeaving GroupDominant MechanismRelative Rate (

)
Urea Yield (%)
Secondary-Hp-NitrophenoxideE1cB>

95%
Secondary-HPhenoxideE1cB

82%
Secondary-HEthoxideE1cB1< 10% (Requires heat)
Tertiary-CH

p-NitrophenoxideBAc2~ 1045% (Prolonged rxn)

Validated Methodologies & Protocols

Protocol 1: Synthesis of Activated Phenyl N-(2-Thiazolyl)carbamate

Standard alkyl carbamates (like ethyl carbamate) are highly resistant to nucleophilic attack. By reacting 2-aminothiazole with phenyl chloroformate, we install a phenoxy leaving group, which dramatically lowers the activation energy for the subsequent E1cB elimination step 3.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-aminothiazole (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly electrophilic phenyl chloroformate.

  • Base Addition: Add anhydrous pyridine (12 mmol) to the solution.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct without competing as a nucleophile, preventing the protonation and subsequent deactivation of the 2-aminothiazole starting material.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath, then add phenyl chloroformate (11 mmol) dropwise over 15 minutes.

    • Causality: The acylation is highly exothermic; dropwise addition at 0°C prevents thermal degradation and minimizes unwanted bis-acylation at the nitrogen.

  • Reaction & Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the activated carbamate.
Protocol 2: Nucleophilic Substitution to Form Thiazolyl Ureas

This protocol utilizes a secondary amine to attack the activated carbamate synthesized in Protocol 1. The addition of a mild base initiates the E1cB pathway by deprotonating the carbamate nitrogen.

Step-by-Step Procedure:

  • Preparation: Dissolve Phenyl N-(2-Thiazolyl)carbamate (5 mmol) in anhydrous THF (20 mL).

    • Causality: THF provides excellent solubility for both the carbamate and the transient isocyanate intermediate while remaining chemically inert.

  • Reagent Addition: Add triethylamine (TEA, 6 mmol) followed by the nucleophile, piperidine (5.5 mmol).

    • Causality: TEA acts as the base to deprotonate the carbamate N-H, driving the formation of the isocyanate. Piperidine acts as the nucleophile to trap the isocyanate.

  • Reaction & Self-Validation: Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC. If a highly polar spot appears (corresponding to free 2-aminothiazole), it indicates moisture contamination. Water acts as a competing nucleophile, forming a carbamic acid that rapidly decarboxylates into 2-aminothiazole.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in EtOAc (30 mL) and wash with 1M NaOH (3 x 15 mL).

    • Causality: The NaOH wash efficiently deprotonates the phenol byproduct (pKa ~10), partitioning it into the aqueous layer while leaving the desired neutral urea in the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography to isolate the pure thiazolyl urea.

Experimental_Workflow Prep 1. Reagent Prep Dry Solvents & Base React 2. Nucleophilic Substitution (0-25°C) Prep->React Add Nucleophile Monitor 3. TLC/HPLC Monitoring React->Monitor Aliquot Sampling Quench 4. Quench & Extraction Monitor->Quench Complete Conversion Purify 5. Column Chromatography Quench->Purify Organic Layer

Standard workflow for the nucleophilic substitution of activated thiazole carbamates.

References

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. KSU.edu.sa. Available at: 3

  • The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. ResearchGate. Available at: 1

  • Reactivity of N-pyridylcarbamates in basic media. ResearchGate. Available at: 2

Sources

Precision Synthesis of Thiazole-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Thiazole rings are pharmacophores of immense significance in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin (antineoplastic). Their electron-deficient nature and ability to participate in hydrogen bonding and


-stacking make them ideal for binding to biological targets like kinases and viral proteases.

This guide moves beyond basic textbook synthesis. It provides a rigorous, field-validated technical roadmap for synthesizing thiazole intermediates, contrasting the robust Classical Hantzsch Synthesis with modern C-H Activation methodologies. We focus on scalability, impurity control, and "green" process optimization.

Key Applications
  • Kinase Inhibitors: 2-aminothiazole scaffolds (e.g., Dasatinib).

  • Peptidomimetics: Thiazole-valine urea intermediates (e.g., Ritonavir).[1]

  • Antibiotics: Cefdinir and other cephalosporins.

Core Protocol A: The "Workhorse" Method

Classical Hantzsch Condensation for 2-Aminothiazoles

Objective: Synthesis of 4-phenyl-2-aminothiazole derivatives with >90% purity. Mechanism:


 alkylation of 

-haloketone by thiourea followed by intramolecular cyclocondensation and dehydration.
Expert Insight: Why this method?

While seemingly simple, the Hantzsch reaction is sensitive to solvent polarity and temperature. The use of ethanol/water (1:1) or PEG-400 is superior to pure organic solvents, as it stabilizes the transition state and allows for easy precipitation of the product, avoiding tedious chromatography.

Materials
  • Substrate: 2-Bromoacetophenone (Warning: Lachrymator).

  • Reagent: Thiourea (1.1 equivalents).[2]

  • Solvent: Ethanol (absolute) or Ethanol/Water (1:1 v/v).

  • Catalyst: Molecular Iodine (

    
    ) (10 mol%) - Optional but recommended for yield boosting.
    
  • Base:

    
     (saturated aqueous solution).[3]
    
Step-by-Step Protocol
  • Preparation (Safety First):

    • Work in a well-ventilated fume hood. 2-Bromoacetophenone is a potent lachrymator.

    • Dissolve 10 mmol of thiourea in 20 mL of Ethanol/Water (1:1) in a 100 mL round-bottom flask.

  • Controlled Addition:

    • Dissolve 10 mmol of 2-Bromoacetophenone in 5 mL ethanol.

    • Add the ketone solution dropwise to the thiourea solution over 15 minutes at room temperature.

    • Checkpoint: The solution should turn slightly yellow; rapid addition can cause exotherms and impurity formation (dimers).

  • Reflux & Monitoring:

    • Add 10 mol%

      
       (approx. 250 mg).
      
    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Self-Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (

      
      ) must disappear.
      
  • Work-up & Isolation:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Neutralize by slowly adding saturated

      
       until pH 
      
      
      
      8. Evolution of
      
      
      gas will occur.
    • The free base thiazole will precipitate as a solid.

    • Filter the solid using a Buchner funnel and wash with cold water (

      
       mL).
      
  • Purification:

    • Recrystallize from hot ethanol to obtain white/pale-yellow crystals.

    • Expected Yield: 85–95%.

Mechanistic Visualization (Hantzsch) [4]

HantzschMechanism Start Reactants: Thiourea + Alpha-Haloketone Step1 S-Alkylation (Nu attack on C-Br) Start->Step1 Inter1 S-Alkylated Intermediate (Thioimidate) Step1->Inter1 -Br- Step2 Cyclization (N attack on Carbonyl) Inter1->Step2 Inter2 Hydroxythiazoline Intermediate Step2->Inter2 Step3 Dehydration (-H2O) Inter2->Step3 Acid/Heat Final Product: 2-Aminothiazole Step3->Final

Caption: Mechanistic flow of the Hantzsch synthesis: S-alkylation precedes intramolecular cyclization and aromatization.[3]

Core Protocol B: The "Innovator" Method

Pd-Catalyzed C-H Activation (C-5 Arylation)

Objective: Late-stage functionalization of the thiazole core without pre-halogenation. Context: Traditional cross-coupling (Suzuki/Stille) requires synthesizing 5-bromothiazoles first. C-H activation allows direct coupling of the thiazole C-5 proton with aryl iodides, significantly improving atom economy.

Protocol Parameters
  • Substrate: 2-Isopropylthiazole (Ritonavir intermediate mimic).[1][5]

  • Coupling Partner: 4-Iodoanisole (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (10 mol%) or Ligand-free conditions (see optimization table).
    
  • Base:

    
     or 
    
    
    
    (2 equiv).
  • Solvent: DMF or DMAc.

Execution Workflow
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Charging: Add

    
    , Base, and Aryl Iodide.
    
  • Solvent Addition: Add degassed DMF, followed by the Thiazole substrate.

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove metal residues.

  • Purification: Flash column chromatography (Silica gel).

Process Optimization & Troubleshooting

Solvent & Catalyst Screening Data

The following table summarizes optimization studies for the Hantzsch synthesis of 2-aminothiazoles, highlighting the "Green" shift.

Solvent SystemCatalystTemp (

C)
Time (h)Yield (%)Notes
Ethanol (Abs) None78 (Reflux)4.078%Standard method. Moderate yield.
Ethanol/Water (1:1) Iodine (

)
802.592% Recommended.

promotes dehydration.
Water (Microwave) None1000.288%High speed, but difficult scale-up.
PEG-400 None603.085%Green solvent, recyclable.
Common Failure Modes
  • Dimer Formation:

    • Symptom:[2][6][7][8][9] Multiple spots on TLC; low melting point solid.

    • Cause: High concentration or rapid addition of haloketone.

    • Fix: Dilute reactants and use slow, dropwise addition.

  • Regioselectivity Issues (in C-H Activation):

    • Symptom:[2][6][7][8][9] Mixture of C-2 and C-5 arylated products.[1][5][10][11]

    • Fix: Block the C-2 position (e.g., use 2-substituted thiazoles) to force C-5 reaction.

Industrial Case Study: Ritonavir Intermediate

Molecule: N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine[1][5][10]

The synthesis of the Ritonavir thiazole core relies on a modified Hantzsch reaction.

  • Precursor: 2-Methylpropanethioamide + 1,3-Dichloroacetone.

  • Critical Step: The reaction forms 2-isopropyl-4-(chloromethyl)thiazole .

  • Scale-Up Tip: In industrial settings (e.g., Abbott/AbbVie processes), bis-trichloromethyl carbonate (BTC) is often used as a phosgene substitute to couple the thiazole amine to the valine moiety.

Ritonavir Synthesis Workflow

RitonavirWorkflow Sub1 Isobutyramide Inter1 Thioisobutyramide Sub1->Inter1 Thionation Sub2 Lawesson's Reagent / P2S5 Sub2->Inter1 Step2 Hantzsch Cyclization (EtOH, Reflux) Inter1->Step2 Sub3 1,3-Dichloroacetone Sub3->Step2 Inter2 2-Isopropyl-4-(chloromethyl)thiazole (Key Intermediate) Step2->Inter2 Step3 Amination (MeNH2) Inter2->Step3 Final Ritonavir Thiazole Fragment Step3->Final

Caption: Industrial route for the Ritonavir thiazole intermediate, highlighting the critical Hantzsch cyclization step.

References

  • Synthesis of novel 2-amino thiazole derivatives (Hantzsch Method) Source: Der Pharma Chemica URL:[Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective C–H activation Source: Chemical Communications (RSC) URL:[Link]

  • Process for the synthesis of Ritonavir (Patent WO2001021603A1)
  • Recent trends in ionic liquid-mediated synthesis of thiazoles Source: RSC Advances URL:[12][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate and need to understand its solubility characteristics in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to empower you to overcome experimental challenges.

Introduction: Understanding the Molecule

Tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is a molecule that combines two key functional groups: a thiazole ring and a tert-butyl carbamate (Boc) protecting group. Understanding the properties of these components is crucial to predicting and troubleshooting its solubility.

  • Thiazole Derivatives: The thiazole ring is a heterocyclic compound that is generally soluble in most organic solvents, including DMSO.[1][2][3] The aromatic nature of the thiazole ring contributes to its favorable interactions with a polar aprotic solvent like DMSO.[1]

  • tert-Butyl Carbamate (Boc-group): The Boc protecting group is widely used in organic synthesis. Compounds containing a Boc-group are typically soluble in polar organic solvents.[4] However, the stability of the Boc group is a key consideration, as it can be sensitive to acidic conditions and high temperatures.[4][5]

Given these structural features, tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is expected to be soluble in DMSO. However, practical laboratory work often presents challenges that go beyond theoretical predictions. This guide will address those potential issues head-on.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate in DMSO?

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why is this happening and what can I do?

This is a common phenomenon known as "precipitation upon dilution." While your compound is soluble in 100% DMSO, its solubility can dramatically decrease in the aqueous environment of your assay buffer.[6] DMSO is miscible with water, but the introduction of water can cause a less water-soluble compound to "crash out" of the solution.

  • Expert Tip: To mitigate this, consider a serial dilution approach. First, dilute your DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent (like ethanol) before the final dilution into your aqueous buffer.[6]

Q3: Can I heat the solution to improve the solubility of my compound in DMSO?

Gentle heating can be an effective way to increase the dissolution rate and solubility of a compound. However, caution is advised with tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate. The Boc protecting group can be thermally labile, and excessive heat may lead to degradation of your compound.[4]

  • Protocol: If you choose to heat, do so gently (e.g., a water bath at 37-40°C) and for a short period. Always check for compound stability after heating, for example, by using analytical techniques like HPLC or LC-MS.

Q4: Does the purity or physical form of my compound affect its solubility?

Absolutely. The physical state of your compound can significantly influence its solubility.

  • Amorphous vs. Crystalline: Amorphous solids are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state interactions.[7] If you are having trouble dissolving a crystalline solid, it may be beneficial to try and generate an amorphous form, although this can be a complex process.

  • Impurities: The presence of impurities can sometimes enhance solubility, but they can also interfere with your experiments.[7] Always strive to use the highest purity compound available for your research.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues you may encounter in the lab.

Issue 1: The compound is not dissolving in DMSO at the desired concentration.

This is a frustrating but common problem. Here is a workflow to help you troubleshoot this issue:

Caption: Troubleshooting workflow for solubility issues in DMSO.

Issue 2: My stock solution in DMSO was clear, but now I see crystals.

This indicates that your compound has precipitated out of solution over time.

  • Cause: This can be due to a few factors. The most common is the absorption of water by DMSO, which is hygroscopic.[8] This change in the solvent composition can reduce the solubility of your compound. Temperature fluctuations, especially freeze-thaw cycles, can also promote crystallization.[7]

  • Solution:

    • Re-dissolve: Try to re-dissolve the compound by gentle warming and sonication.

    • Storage: Store your DMSO stock solutions in a desiccator to minimize water absorption. Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Fresh is Best: For sensitive compounds, it is always best to prepare fresh stock solutions for your experiments.

Quantitative Data Summary

While specific data for tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is unavailable, the following table provides a general guide for the solubility of similar compounds.

Compound ClassSolventTypical Solubility RangeNotes
Thiazole DerivativesDMSOGenerally Soluble (Qualitative)Solubility can be pH-dependent.[2][6]
tert-Butyl CarbamatesDMSOSoluble (Qualitative)Stability can be an issue with heat and acid.[4]
Small Organic MoleculesDMSO10-50 mMThis is a common target concentration range for stock solutions in drug discovery.
Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of a powdered compound in DMSO.

Materials:

  • tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Calculate the required mass: Determine the mass of the compound needed to achieve your desired stock concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.

    • If necessary, gently warm the solution in a 37-40°C water bath for a short period, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

References

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed.
  • Thiazole - Solubility of Things. solubilityofthings.com.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. semanticscholar.org.
  • Samples in DMSO: What an end user needs to know.
  • Thiazole derivatives: prospectives and biological applications.
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

Technical Support Center: Purification of Oily Thiazole Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Organic carbamates serve a critical role as protecting groups and pharmacophores in organic synthesis, peptide chemistry, and drug design[1]. Specifically, thiazole carbamates are vital intermediates in the synthesis of peptidomimetics and complex macrocycles like the archazolids[2]. However, purifying these intermediates is notoriously difficult. Due to their conformational flexibility, rotameric states, and tendency to trap lipophilic solvents, they frequently present as intractable, viscous oils that resist crystallization and streak on standard silica gel.

This technical guide provides field-proven, self-validating methodologies to troubleshoot and resolve the most common purification bottlenecks associated with oily thiazole carbamates.

Purification Workflow Visualization

ThiazolePurification Start Crude Thiazole Carbamate Oil LLE Liquid-Liquid Extraction Start->LLE Decision1 Purity > 85%? LLE->Decision1 Trituration Dual-Solvent Trituration Decision1->Trituration Yes Chromatography Amine-Modified Silica Decision1->Chromatography No Decision2 Solidified? Trituration->Decision2 SFC Prep-SFC Chromatography->SFC Co-elution PureOil Pure Characterizable Oil Chromatography->PureOil High Purity Decision2->Chromatography No PureSolid Pure Crystalline Solid Decision2->PureSolid Yes SFC->PureOil

Decision matrix for the purification of oily thiazole carbamate intermediates.

Quantitative Data: Chromatographic & Partitioning Parameters

To optimize your purification strategy, reference the following empirically validated parameters for handling thiazole carbamates:

Purification ParameterReagent / Solvent SystemQuantitative Effect / MetricMechanistic Purpose
Silica Deactivation 1–5% Triethylamine (TEA)Reduces

tailing factor from >2.5 to <1.2
Competitively binds acidic silanols, preventing thiazole

-protonation.
Boc-Anhydride Quench

-Dimethylethylenediamine
100% consumption within 30 mins at 20°CForms a water-soluble urea, easily removed in an aqueous acidic wash.
LLE Wash Efficiency 0.5 M Citric Acid (aq)>95% removal of basic aliphatic aminesSelectively protonates primary/secondary amines while leaving the thiazole intact.
Anti-Solvent Ratio Heptane : EtOAc (9:1)Induces crystallization in ~60% of casesDisrupts the lipophilic solvation shell, forcing carbamate self-assembly.
Troubleshooting FAQs

Q1: Why does my thiazole carbamate intermediate consistently crash out as a viscous oil rather than a solid, even at >95% purity? A1: The physical state of an intermediate is dictated by its ability to form a stable, repeating crystal lattice. Thiazole carbamates possess high conformational flexibility. The carbamate functional group exhibits partial double-bond character, leading to a mixture of cis and trans rotamers in solution[3]. Furthermore, if the carbamate nitrogen is fully substituted, the molecule lacks strong hydrogen-bond donors. This structural flexibility prevents efficient molecular packing. Consequently, the intermediate traps lipophilic solvents (like hexanes or ethyl acetate) within its amorphous matrix, depressing the melting point and resulting in a "stubborn oil."

Q2: During normal-phase silica gel chromatography, my oily intermediate streaks severely, leading to poor recovery and co-elution. How can I resolve this? A2: Streaking is a direct result of secondary retention mechanisms. The basic nitrogen atom of the thiazole ring interacts strongly with the acidic silanol groups (Si-OH,


 ~4.5) on standard unmodified silica gel[3]. This causes the compound to undergo continuous ion-exchange as it moves down the column, dragging it into a long tail.
Solution: You must suppress this ionization. Add 1–5% Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the acidic silanols, deactivating the silica and allowing the thiazole carbamate to elute sharply. Alternatively, switch to amine-functionalized silica (e.g., KP-NH), which intrinsically prevents these acid-base interactions.

Q3: My crude oil contains unreacted Boc-anhydride (


) and tert-butanol. Vacuum drying isn't removing it. What is the best approach? 
A3: 

has a relatively high boiling point and partitions exceptionally well into lipophilic oils, making vacuum removal inefficient. Solution: Employ a chemical quench. Add a primary amine like

-dimethylethylenediamine to the crude mixture. This reacts rapidly with the excess

to form a highly polar, water-soluble urea derivative. You can then easily remove this byproduct, along with tert-butanol, via a mildly acidic aqueous wash (e.g., 0.5 M Citric Acid) during Liquid-Liquid Extraction (LLE).

Q4: How do I prevent the racemization of chiral amino acid-derived thiazole carbamates during purification? A4: Thiazoles derived from chiral amino acids (e.g., valine-derived thiazoles) are highly susceptible to racemization at the


-carbon. This occurs via an acid-catalyzed imine-enamine transition state[4].
Solution: Avoid prolonged exposure to acidic conditions during workup or chromatography. When neutralizing reactions, use mild bases like calcium carbonate rather than strong aqueous bases[4], and ensure your chromatographic mobile phases are buffered or modified with mild organic bases (like TEA) to maintain a neutral-to-slightly-basic microenvironment.
Self-Validating Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography

Use this protocol when the thiazole carbamate oil streaks on standard silica.

  • Column Preparation: Pack the column with standard technical-grade silica gel (60 Å)[3].

  • Solvent Pre-treatment: Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 100% Hexanes) containing 2% (v/v) Triethylamine (TEA).

    • Self-Validation Step: Collect a few drops of the eluent from the column outlet and spot it on wet pH paper. The pH must be >8 to confirm the silica is fully saturated and deactivated.

  • Sample Loading: Dissolve the oily thiazole carbamate in a minimum volume of dichloromethane (DCM). Do not use polar protic solvents (like methanol) for loading, as they will disrupt the separation band.

  • Elution: Run a gradient from 100% Hexanes to 50:50 Hexanes:Ethyl Acetate, maintaining 1–2% TEA throughout the run.

  • Fraction Collection & Concentration: Pool fractions containing the product.

    • Self-Validation Step: To prevent TEA-hydrochloride salt formation during concentration, wash the pooled organic fractions with deionized water (1x) and brine (1x) in a separatory funnel before rotary evaporation.

Protocol 2: Dual-Solvent Trituration for Intractable Oils

Use this protocol to force a high-purity oil (>85%) into a crystalline solid.

  • Solvent Removal: Dry the purified oil on a high-vacuum Schlenk line for at least 12 hours to remove trace DCM or EtOAc.

    • Self-Validation Step: Obtain a

      
      -NMR spectrum. The spectrum must show <0.05 equivalents of residual solvent before proceeding. Excess solvent will act as a plasticizer and prevent nucleation.
      
  • Dissolution: Dissolve the oil in a minimal amount of a "good" solvent (e.g., diethyl ether or MTBE) at 40°C (approx. 1 mL per gram of product).

  • Anti-Solvent Addition: Dropwise, add a "poor" solvent (e.g., cold pentane or heptane) while vigorously stirring until the solution becomes persistently cloudy (the cloud point).

  • Seeding & Sonication: If available, add a seed crystal. Alternatively, place the flask in an ultrasonic bath for 5–10 minutes. The cavitation bubbles provide nucleation sites to induce crystallization.

  • Maturation: Transfer the flask to a -20°C freezer for 24 hours. Filter the resulting precipitate rapidly over a cold sintered glass funnel and wash with cold heptane.

References
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties Source: MDPI URL:[Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein Source: PubMed Central (PMC) URL:[Link]

  • Exploring a Ring-Closing Metathesis Approach to the Archazolid Macrocycle Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Stability & Deprotection of tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced behavior of heteroaromatic carbamates. This guide addresses the handling, stability, and controlled deprotection of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate . This molecule presents a unique synthetic challenge: balancing the acid-labile nature of the tert-butyloxycarbonyl (Boc) group with the basic and highly nucleophilic properties of the 2-butylthiazol-4-amine core.

Part 1: Causality & Field Insights

To troubleshoot effectively, we must first understand the mechanistic causality of this specific substrate in acidic media. The behavior of this molecule is governed by two competing electronic phenomena:

1. The Protonation Paradox: The thiazole nitrogen is weakly basic. When exposed to acidic conditions, this nitrogen protonates first, forming a localized thiazolium cation[1]. This positive charge electrostatically repels additional protons, effectively deactivating the adjacent carbamate oxygen towards the second protonation required for Boc cleavage[2]. Consequently, the Boc group on this aminothiazole may appear unusually stable in dilute acids, but it will rapidly cleave once a critical acid concentration threshold is crossed.

2. The C5-Nucleophilicity Trap: The 4-amino group strongly donates electron density into the thiazole ring via resonance, making the unsubstituted C5 position highly nucleophilic[3]. During intentional Boc deprotection with strong acids like trifluoroacetic acid (TFA), the cleavage generates a highly reactive tert-butyl cation[4]. Without intervention, this electrophile will rapidly attack the C5 position, resulting in an irreversible tert-butylated side product[5].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why did my Boc group fall off during a routine silica gel column or a mild aqueous workup? A: While the thiazole ring's protonation slows down cleavage in dilute Brønsted acids, the Boc group remains fundamentally labile. Prolonged exposure to the mildly acidic silanol groups on silica gel or extended stirring in unbuffered aqueous layers can trigger premature deprotection. Always neutralize your crude mixtures and consider using triethylamine-treated silica for purification.

Q2: I treated the compound with 20% TFA in DCM, but LC-MS shows mostly starting material. Why is the deprotection stalling? A: This is a direct consequence of the "Protonation Paradox." The 20% TFA concentration is sufficient to protonate the thiazole ring but insufficient to rapidly drive the second protonation at the carbamate oxygen. To overcome this electrostatic barrier, you must increase the acid concentration to at least 50% TFA in DCM or switch to 4M HCl in dioxane[2].

Q3: My deprotection went to completion, but my product mass is +56 Da higher than expected. What happened? A: You are observing the classic tert-butylation side reaction. The tert-butyl cation generated during Boc cleavage has alkylated the nucleophilic C5 position of your thiazole ring[5]. To prevent this, you must incorporate carbocation scavengers (e.g., triisopropylsilane or anisole) into your cleavage cocktail to intercept the electrophile before it reacts with your substrate[6].

Part 3: Quantitative Stability Data

The following table summarizes the stability and side-product risk of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate under various conditions.

Acidic ConditionTemperatureTimeBoc StabilityC5-Alkylation Risk
pH 7-8 Buffer (NaHCO₃)25°C24 hStable (>99% intact)None
0.1% TFA in H₂O/MeCN25°C4 hModerate (~10% loss)Low
Silica Gel (Untreated)25°C2 hVariable (15-30% loss)Low
20% TFA in DCM25°C2 hPoor (Incomplete cleavage)High (if no scavenger)
50% TFA in DCM + TIS25°C1 hDeprotected (Complete)Mitigated (<1%)
4M HCl in Dioxane25°C1 hDeprotected (Complete)Low (Isobutylene escapes)

Part 4: Experimental Protocols

To ensure self-validating and reproducible results, follow these field-proven methodologies.

Protocol A: Controlled Boc Deprotection with Scavenger Cocktail

Objective: Achieve complete deprotection while preventing C5-tert-butylation.

  • Preparation: Dissolve tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Scavenger Addition: Add triisopropylsilane (TIS, 2.5 equiv, 2.5 mmol) and water (2.5 equiv, 2.5 mmol) to the solution. Causality: TIS acts as a hydride donor to trap the tert-butyl cation, while water traps residual electrophiles[5].

  • Acidification: Slowly add trifluoroacetic acid (TFA, 5.0 mL) to achieve a 50% v/v TFA/DCM mixture.

  • Reaction: Stir at room temperature for 1 hour. Monitor by LC-MS until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA[2]. The product is obtained as the TFA salt of 2-butylthiazol-4-amine.

Protocol B: Mild Aqueous Workup for Boc-Preservation

Objective: Quench reactions and extract the Boc-protected aminothiazole without premature cleavage.

  • Quenching: Cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7-8.

  • Extraction: Extract the mixture with ethyl acetate (EtOAc) or DCM. Causality: Maintaining a slightly basic pH prevents the protonation of the thiazole ring, ensuring the carbamate remains completely stable during partitioning.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: Visualizations

Mechanism A Boc-Aminothiazole (Stable) B Thiazole Protonation (Deactivates Carbamate) A->B Dilute Acid C Carbamate Protonation (Requires Strong Acid) B->C High Acid Conc. D Cleavage (Releases t-Butyl Cation) C->D -CO2 E Free Aminothiazole (Desired Product) D->E Ideal Path F C5-tert-Butylation (Side Product) D->F No Scavenger G Scavenger Trapping (e.g., TIS) D->G + Scavenger G->E Clean Reaction

Mechanistic pathway of Boc deprotection and competing C5-alkylation.

Workflow Start Issue: Boc Stability Q1 Premature cleavage during workup? Start->Q1 A1 Use pH 7-8 buffer (NaHCO3) Q1->A1 Yes Q2 Incomplete deprotection (Stalled)? Q1->Q2 No A2 Increase to 50% TFA or 4M HCl Q2->A2 Yes Q3 +56 Da mass shift (Alkylation)? Q2->Q3 No A3 Add TIS/Anisole scavengers Q3->A3 Yes

Troubleshooting workflow for Boc-aminothiazole stability and deprotection issues.

References

1.[2] Benchchem. "Technical Support Center: Boc Deprotection in Acidic Conditions". 2 2.[4] Master Organic Chemistry. "Amine Protection and Deprotection". 4 3.[1] CymitQuimica. "CAS 83673-98-7: 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid". 1 4.[5] Benchchem. "Scavengers for Boc deprotection to prevent side reactions". 5 5.[6] ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration". 6 6.[3] VDOC.PUB. "Progress In Heterocyclic Chemistry". 3

Sources

troubleshooting low yields in Hantzsch thiazole cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or degraded yields during the Hantzsch thiazole cyclization.

While Arthur Hantzsch’s classic 1887 condensation of an α-haloketone with a thioamide is theoretically straightforward, practical execution often requires rigorous optimization[1]. The transition from a crude mixture to a high-purity aromatic heterocycle is governed by strict thermodynamic and kinetic parameters. This guide deconstructs the mechanistic causality behind low yields and provides self-validating protocols to rescue your synthesis.

Part 1: Mechanistic Causality & Diagnostic Workflow

To troubleshoot effectively, we must first isolate the exact point of failure. The Hantzsch cyclization is not a single concerted step, but a cascade reaction consisting of three distinct phases[1][2]:

  • S-Alkylation (Nucleophilic Attack): The highly nucleophilic sulfur of the thioamide attacks the α-carbon of the haloketone via an SN2 mechanism, displacing the halide[1][3].

  • Intramolecular Cyclization: The thioamide nitrogen attacks the ketone carbonyl, forming a polar, five-membered hydroxythiazoline intermediate[1].

  • Dehydration: The intermediate undergoes elimination of a water molecule to achieve aromaticity, yielding the final thiazole[1].

Mechanism SM α-Haloketone + Thioamide SN2 S-Alkylation Intermediate SM->SN2 SN2 Attack (-HX) Cyclized Hydroxythiazoline Intermediate SN2->Cyclized Intramolecular Cyclization Product Aromatic Thiazole Product Cyclized->Product Dehydration (-H2O)

Caption: Hantzsch Thiazole Cyclization Mechanistic Pathway

Part 2: Troubleshooting Guide & FAQs

Q1: My TLC shows unreacted starting materials even after prolonged heating. How do I drive the initial conversion? Causality: The initial SN2 attack is highly dependent on the electrophilicity of the α-haloketone and the solvent's ability to stabilize the transition state[1]. Poor leaving groups (e.g., chlorides instead of bromides) or severe steric hindrance will stall the reaction at room temperature[4]. Solution: Conventional heating often fails to overcome the activation energy barrier for hindered substrates. Transitioning to microwave-assisted synthesis or ultrasonic irradiation significantly accelerates conversion[5][6]. Furthermore, switching from non-polar solvents to a polar protic mixture (e.g., Ethanol/Water) enhances the reaction rate by stabilizing the polar intermediates[5].

Table 1: Quantitative Data on Solvent & Energy Optimization

Solvent System Energy Source Temperature Average Yield Observation / Causality
Water Conventional Reflux Unsuccessful Poor substrate solubility prevents collision[5].
1-Butanol Conventional Reflux Moderate Insufficient polarity to stabilize SN2 transition state[5].
Ethanol/Water (50:50) Conventional Reflux 50 - 87% Protic environment balances solubility and transition state stabilization[5].
Ethanol/Water (50:50) Ultrasonic Room Temp 79 - 90% Cavitation forces overcome activation barriers rapidly[5].

| Methanol | Microwave | 90°C (30 min) | Up to 95% | Rapid, uniform dielectric heating drives complete S-alkylation[6]. |

Q2: I have full conversion of starting materials, but my yield is low due to multiple side products. What is happening? Causality: Side reactions are the primary yield-killers in Hantzsch synthesis. As the SN2 step proceeds, hydrohalic acid (HX) is released, drastically lowering the pH[3]. Under highly acidic conditions, the thioamide can hydrolyze, or the reaction can divert kinetically to form 2-imino-2,3-dihydrothiazole isomeric byproducts[4][7]. Solution: Maintain neutral to slightly basic conditions by adding a mild base (e.g., Na2CO3 or KHCO3) to scavenge the acid byproduct[3][4]. Additionally, ensure precise equimolar ratios to prevent bis-alkylation if your substrate possesses multiple reactive sites[7].

Q3: My reaction stalls at a highly polar intermediate, and the final aromatic thiazole is not forming. How do I force aromatization? Causality: The reaction has stalled at the hydroxythiazoline intermediate. This occurs when the dehydration step lacks sufficient thermodynamic driving force, an issue frequently observed with electron-withdrawing substituents or conformationally restricted peptide precursors[8]. Solution: Employ the Holzapfel-Meyers-Nicolaou Modification . Instead of relying on thermal dehydration, chemically force the elimination. Treating the stalled intermediate with trifluoroacetic anhydride (TFAA) and pyridine converts the resistant hydroxyl group into a superior trifluoroacetate leaving group, facilitating rapid base-catalyzed aromatization[8].

Troubleshooting Start Low Yield Detected TLC Perform TLC Analysis Start->TLC Unreacted Unreacted Starting Materials TLC->Unreacted SideProd Multiple Isomeric Spots TLC->SideProd Stalled Stalled Polar Intermediate TLC->Stalled Sol1 Optimize Temp/Solvent (Microwave, EtOH/H2O) Unreacted->Sol1 Sol2 Buffer pH to Neutral (Add Na2CO3) SideProd->Sol2 Sol3 Chemical Dehydration (TFAA / Pyridine) Stalled->Sol3

Caption: Diagnostic Decision Tree for Hantzsch Thiazole Troubleshooting

Part 3: Self-Validating Experimental Protocols

Protocol A: Standard High-Yield Microwave-Assisted Synthesis

Design Rationale: This protocol utilizes microwave irradiation to force the SN2 attack and incorporates a self-validating basic workup. If the product successfully cyclizes and dehydrates into the hydrophobic aromatic thiazole, it will immediately precipitate upon neutralization[3][4][6].

  • Reaction Setup: In a 20 mL microwave-safe vial, combine the α-haloketone (5.0 mmol) and the thioamide (7.5 mmol)[3].

  • Solvent Addition: Add 5 mL of Methanol (or a 50/50 Ethanol/Water mixture for greener conditions) and a magnetic stir bar[3][5].

  • Irradiation: Seal the vial and heat under microwave irradiation at 90°C for 30 minutes[6].

  • Validation & Neutralization: Remove the vial and allow it to cool to room temperature. Pour the crude mixture into a 100 mL beaker containing 20 mL of 5% Na2CO3 aqueous solution[3].

    • Self-Validation Checkpoint: The neutralization of the hydrohalide salt will cause the neutral, aromatic thiazole product to rapidly precipitate out of the aqueous phase[3][4]. If no precipitate forms, the reaction likely stalled at the polar intermediate.

  • Isolation: Filter the precipitate through a Buchner funnel, wash the filter cake thoroughly with distilled water to remove residual salts, and air dry on a tared watchglass[3].

Protocol B: Holzapfel-Meyers-Nicolaou Dehydration (For Stalled Intermediates)

Design Rationale: For complex substrates (e.g., valine- or threonine-derived thiazoles) that fail to dehydrate thermally, this chemical modification forces aromatization without causing racemization[8].

  • Intermediate Isolation: Isolate the crude hydroxythiazoline intermediate from your initial failed Hantzsch reaction via standard extraction.

  • Preparation: Dissolve the intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere and cool the flask to -20°C[8].

  • Activation: Add Pyridine (3.0 equivalents), followed by the dropwise addition of Trifluoroacetic Anhydride (TFAA, 1.5 equivalents)[8]. Stir for 30 minutes. The hydroxyl group is now activated as a trifluoroacetate ester.

  • Elimination: Add Triethylamine (TEA, 3.0 equivalents) to the mixture and gradually warm to room temperature[8]. The base will trigger the elimination of the trifluoroacetate, forcing the formation of the aromatic ring.

  • Workup: Quench the reaction with saturated NaHCO3, extract the organic layer with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Hantzsch Thiazole Synthesis Source: Chem Help Asap URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: PMC (National Institutes of Health) URL:[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate URL:[Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Guide: 2-Aminothiazole Protection Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Center for Heterocyclic Process Chemistry . It addresses the specific challenges of protecting 2-aminothiazoles, a notorious class of substrates due to their ambident nucleophilicity.

Ticket ID: THZ-PROT-001 Status: Active Subject: Preventing Side Reactions (Regioisomerism & Bis-protection)

The "Thiazole Paradox": Understanding Your Substrate

Before troubleshooting, you must understand why this reaction fails. 2-Aminothiazoles possess two nucleophilic sites:

  • Endocyclic Nitrogen (N3): The kinetic nucleophile (highest electron density).

  • Exocyclic Amine (N-exo): The thermodynamic nucleophile (forms a stable amide-like resonance structure).

The Core Problem: Standard protection conditions often yield a mixture of N-endo (kinetic, unstable), N-exo (thermodynamic, desired), and N,N-bis (over-protected) products.

Troubleshooting & FAQs

Case A: "I am getting a mixture of two mono-protected isomers."

Diagnosis: Kinetic vs. Thermodynamic Control failure. The reaction likely occurred at the ring nitrogen (N3) first. If the reaction is stopped too early or run without a rearrangement catalyst, you isolate the unstable endo-carbamate.

The Fix:

  • Catalysis: Add DMAP (5-10 mol%) . DMAP acts as an acyl-transfer catalyst, shuttling the protecting group from the kinetic endo-position to the thermodynamic exo-position.

  • Temperature: Heat the reaction (reflux in THF or Dioxane) to overcome the activation energy required for the

    
     rearrangement.
    
  • Solvent: Switch to THF or Dioxane . Avoid DCM if rearrangement is sluggish; higher temperatures are often needed.

Case B: "I am seeing a non-polar spot and low yields of my product."

Diagnosis: The "Bis-Protection Trap." You have formed the N,N-diBoc or N,N-diacetyl species. This is common when using strong bases (NaH) or excess anhydride.

The Fix:

  • Base Selection: STOP using NaH. Sodium hydride deprotonates the amide, making it super-nucleophilic and guaranteeing bis-protection. Use mild organic bases like TEA or DIPEA .

  • Stoichiometry: Use a slight deficit of anhydride (0.95 eq) relative to the amine. It is easier to recover starting material than to separate the mono/bis mixture.

  • Rescue Protocol: If you have the Bis-Boc product, do NOT discard it. Treat the crude mixture with LiOH/MeOH or K2CO3/MeOH at room temperature. The second Boc group (on the amide nitrogen) is labile and can be selectively hydrolyzed back to the Mono-Boc product.

Case C: "My product decomposes during aqueous workup."

Diagnosis: Hydrolytic Instability. Electron-deficient aminothiazoles (e.g., with nitro or ester groups) form carbamates that are prone to hydrolysis under acidic or basic wash conditions.

The Fix:

  • Buffer: Use a phosphate buffer (pH 6-7) for quenching.

  • Non-Aqueous Workup: Filter off the amine salts, concentrate the organic layer, and purify directly via silica plug.

Visualizing the Pathway

The following diagram illustrates the kinetic trap and the thermodynamic rescue pathway.

ThiazoleProtection SM 2-Aminothiazole (Substrate) Endo Endo-Carbamate (Kinetic Product Unstable) SM->Endo Kinetic Attack (N3) Fast at 0°C Exo Exo-Carbamate (Thermodynamic Product Desired) SM->Exo Direct Attack (Slow) Endo->Exo DMAP / Heat Rearrangement Bis Bis-Carbamate (Over-reaction) Exo->Bis Excess Reagent Strong Base (NaH) Bis->Exo Selective Hydrolysis (LiOH/MeOH)

Figure 1: Reaction pathways showing the rearrangement of the kinetic endo-isomer to the desired exo-isomer and the rescue of bis-protected byproducts.

Standardized Experimental Protocols

Protocol A: Optimized Mono-Boc Protection (The "DMAP Method")

Best for: Standard 2-aminothiazoles requiring high regioselectivity.

  • Setup: In a flame-dried flask, dissolve 2-aminothiazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Additives: Add DMAP (0.1 equiv) and TEA (1.2 equiv) .

  • Reagent Addition: Cool to 0°C. Add Boc2O (1.05 equiv) dissolved in minimal THF dropwise over 30 minutes.

    • Why? Slow addition keeps the local concentration of anhydride low, preventing bis-protection.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: If TLC shows the "lower" spot (Endo) persists, heat to 50°C for 2 hours to force rearrangement.

  • Workup: Dilute with EtOAc. Wash with saturated NH4Cl (mildly acidic) to remove DMAP/TEA. Dry over Na2SO4.

Protocol B: The "Bis-Exhaustive" Strategy (The "Rescue Method")

Best for: Sterically hindered thiazoles or when mono-protection yield is stubbornly low.

  • Force Bis-Protection: React substrate with Boc2O (2.5 equiv) , TEA (3.0 equiv) , and DMAP (0.2 equiv) in DCM at reflux until starting material is consumed.

  • Isolate: You will obtain the N,N-diBoc species (high Rf on TLC).

  • Selective Deprotection: Dissolve the crude Bis-Boc material in MeOH. Add K2CO3 (2.0 equiv) .

  • Monitor: Stir at RT. The "outer" Boc group is chemically distinct (acyl-carbamate vs. carbamate) and hydrolyzes much faster.

  • Result: High yield of pure Mono-Boc product.

Data & Comparison

Table 1: Base Selection Impact on Product Distribution

Base UsedpKa (Conj. Acid)Primary ProductRisk FactorRecommendation
NaH 35Bis-Boc (>80%)HighAVOID for mono-protection.
TEA/DIPEA 10-11Mono-Boc (Exo)LowStandard Choice.
Pyridine 5.2Slow ReactionMediumUse for acyl chlorides, not Boc2O.
K2CO3 10.3Mono/Bis MixLowGood for "Rescue Protocol" (hydrolysis).

Decision Tree for Conditions

DecisionTree Start Start: Protect 2-Aminothiazole Q1 Is the substrate electron-deficient? (e.g., NO2, COOR on ring) Start->Q1 Branch1 Yes Q1->Branch1 Electron Poor Branch2 No Q1->Branch2 Electron Rich MethodB Use Protocol B (Rescue) Force Bis-Boc -> Hydrolyze Branch1->MethodB MethodA Use Protocol A (Standard) THF, TEA, DMAP, 0°C -> RT Branch2->MethodA Warning Warning: Product may hydrolyze on silica. Use deactivated silica (1% Et3N in eluent). MethodB->Warning

Figure 2: Decision matrix for selecting the optimal protection strategy based on substrate electronics.

References

  • Syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Source: Royal Society of Chemistry (RSC) Advances / Organic & Biomolecular Chemistry. Relevance: Defines the "Rescue Protocol" (Bis-Boc formation followed by selective hydrolysis) as a superior method for difficult substrates. URL:[Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Source: Beilstein Journal of Organic Chemistry. Relevance: Discusses the instability of aminothiazole derivatives in aqueous media and the necessity of buffering. URL:[Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Source: Arkivoc.[1] Relevance: Details the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate and subsequent manipulation, highlighting steric challenges. URL:[Link]

Sources

Technical Support Center: Recrystallization of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

This guide addresses the purification of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate , a critical intermediate often used in the synthesis of kinase inhibitors and peptidomimetics.

The presence of the Boc (tert-butoxycarbonyl) protecting group combined with the lipophilic 2-butyl alkyl chain and the thiazole heterocycle creates a specific solubility profile. Unlike simple amino acids, this molecule exhibits significant non-polar character, making standard alcohol/water recrystallizations prone to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

Critical Quality Attribute (CQA):

  • Target Purity: >98% (HPLC/NMR)

  • Key Impurities to Remove: Unreacted starting materials (2-butyl-4-aminothiazole), residual Boc anhydride, and oxidative colored byproducts common to thiazole synthesis.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the thermal stability of the Boc group (unstable >150°C and in acidic media).

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)MechanismRecommendation Level
Primary Ethyl Acetate / n-Heptane 1:3 to 1:5 Cooling & Anti-Solvent ⭐⭐⭐⭐⭐ (Highest)
Secondary Toluene / Hexanes1:2Cooling⭐⭐⭐ (Good for highly impure batches)
Alternative Ethanol / Water4:1Cooling⭐⭐ (Risk of oiling out due to butyl chain)

Why Ethyl Acetate/Heptane? The 2-butyl group renders the molecule sufficiently lipophilic that it is highly soluble in pure Ethyl Acetate (EtOAc). Heptane acts as a gentle anti-solvent. This system avoids the high polarity of water, which often forces lipophilic Boc-compounds to separate as oils rather than crystals [1, 3].

Step-by-Step Recrystallization Protocol

Safety Warning: Perform all operations in a fume hood. Thiazole derivatives can be skin sensitizers.

Phase 1: Dissolution
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (approx. 2–3 mL per gram of crude).

  • Heat the mixture to 50–60°C (Do not exceed 65°C to preserve the Boc group).

  • Troubleshooting: If undissolved solids remain, add EtOAc in 0.5 mL increments until a clear solution is obtained.

    • Note: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

Phase 2: Crystallization
  • Remove the heat source but keep the flask stirring.

  • Slowly add n-Heptane (or Hexanes) dropwise to the warm solution.

  • The Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) is observed.

  • Add 1–2 drops of Ethyl Acetate to just clear the turbidity.

  • Wrap the flask in a towel or place it in a Dewar flask to allow for slow cooling to room temperature over 2–3 hours. Slow cooling is critical to avoid oiling out.

Phase 3: Isolation
  • Once at room temperature, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filter the crystals using a Büchner funnel.

  • Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:10).

  • Dry: Dry under vacuum at 40°C for 4–6 hours.

Troubleshooting & FAQs

Q1: My product separated as a yellow oil instead of crystals ("Oiling Out"). What went wrong?

Diagnosis: The solution became supersaturated too quickly, or the solvent system was too polar (repelling the lipophilic butyl chain). Corrective Action:

  • Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if needed).

  • Seed: Add a tiny crystal of pure product (if available) to the clear solution at 40°C.

  • Slow Down: Cool much slower. Turn off the stir plate during cooling to reduce mechanical agitation energy.

  • Change Solvent: If using Ethanol/Water, switch to EtOAc/Heptane . The presence of the 2-butyl group makes the molecule too hydrophobic for water-based systems [1].

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Thiazoles are prone to oxidation, forming colored oligomers that can trap inside the crystal lattice. Corrective Action:

  • Perform a Charcoal Treatment : Dissolve the crystals in warm EtOAc, add activated charcoal, filter, and then proceed with Heptane addition.

  • Trituration: Before recrystallizing, wash the crude solid with cold Pentane or Hexane. This often removes surface oily impurities that carry the color [3].

Q3: Can I use Dichloromethane (DCM)?

Answer: DCM is generally too good a solvent. The compound is likely so soluble in DCM that you would need an excessive amount of anti-solvent (Hexane) to force precipitation, which usually results in amorphous powder rather than high-purity crystals. Use DCM only for liquid-liquid extraction during workup, not for crystallization [5].

Process Logic Visualization

The following diagram illustrates the decision-making process for purifying Boc-protected aminothiazoles.

RecrystallizationLogic Start Crude Material (Solid or Oil) CheckSol Check Solubility: Is it soluble in warm EtOAc? Start->CheckSol Dissolve Dissolve in Min. Vol. Warm EtOAc (50°C) CheckSol->Dissolve Yes Charcoal Solution Colored? Add Carbon -> Filter Dissolve->Charcoal AntiSolvent Add n-Heptane Dropwise until Cloudy Charcoal->AntiSolvent CloudPoint Cloud Point Reached? AntiSolvent->CloudPoint CloudPoint->AntiSolvent No Clear Add drops of EtOAc to clear solution CloudPoint->Clear Yes Cool Slow Cool to RT Then 0°C Clear->Cool Result Crystalline Solid (Target Purity) Cool->Result OilOut Oiling Out Occurs Cool->OilOut Phase Sep Remedy Re-heat, Seed, Add more EtOAc OilOut->Remedy Remedy->Cool

Caption: Decision logic for the recrystallization of lipophilic Boc-thiazole intermediates.

References

  • National Institutes of Health (NIH). (2024).[1] Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]

  • MDPI. (2021). Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Google Patents. (2021).[2] CN112661672A - Crystallization method of Boc-amino acid.[3] Retrieved from

Sources

Technical Support Center: Purification & Troubleshooting for 2-Butyl-1,3-thiazol-4-yl Carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you know that the purity of heterocyclic intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2-butyl-1,3-thiazol-4-yl carbamate (typically synthesized as a tert-butyl or Boc-carbamate) is a critical building block for voltage-gated sodium channel (Nav1.6) modulators and BACE1 inhibitors [1].

However, its synthesis—most commonly achieved via a Curtius rearrangement from 2-butyl-1,3-thiazole-4-carboxylic acid—generates a highly specific and notoriously stubborn impurity profile. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, we break down the mechanistic causality behind these impurities and provide a self-validating, field-proven protocol to isolate your target compound with >99% purity.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, you must identify your contaminants. The table below summarizes the quantitative data and chemical nature of the most common impurities encountered during this synthesis.

ImpurityOrigin / Mechanistic CauseChemical NatureHPLC RRT (Approx)*Primary Removal Strategy
2-butyl-1,3-thiazole-4-carboxylic acid Unreacted commercial starting material [2].Moderately Acidic0.35Basic aqueous wash (5% Na₂CO₃)
Diphenyl phosphate Stoichiometric byproduct of DPPA reagent.Strongly Acidic0.40Basic aqueous wash (5% Na₂CO₃)
2-butylthiazol-4-amine Moisture-induced hydrolysis of the isocyanate.Basic0.65Mild acidic wash (0.1 M Citric Acid)
Des-butyl thiazole carbamate Upstream SM impurity from thiazole ring synthesis [3].Neutral0.90Recrystallization / Chromatography
1,3-bis(2-butylthiazol-4-yl)urea Side reaction between amine and isocyanate.Neutral, Insoluble1.45Cold polish filtration

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase method (Water/Acetonitrile + 0.1% Formic Acid).

Part 2: Troubleshooting FAQs

Q1: I'm seeing a persistent, highly polar impurity in my crude mixture (RRT ~0.40). What is it, and how do I remove it? A: This is almost certainly diphenyl phosphate. During the Curtius rearrangement, diphenylphosphoryl azide (DPPA) is used to generate the acyl azide. Once the azide transfers, diphenyl phosphate is ejected as a stoichiometric byproduct [1]. It may also be unreacted 2-butyl-1,3-thiazole-4-carboxylic acid. Because both are acidic, they are easily removed via a basic aqueous wash. Expert Tip: Do not use strong bases like 1M NaOH, which can trigger base-catalyzed hydrolysis of your carbamate. A mild 5% Na₂CO₃ wash is perfectly calibrated to deprotonate the acids without degrading the product.

Q2: I detected 2-butylthiazol-4-amine in my final product. Why did this form, and how can I separate it? A: The amine is a degradation product. The intermediate isocyanate formed during the Curtius rearrangement is highly electrophilic. If your toluene or tert-butanol is not strictly anhydrous, trace water will react with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into 2-butylthiazol-4-amine. Expert Tip: To remove it, you must perform an acidic wash. Do not use 1M HCl. tert-Butyl carbamates (Boc groups) are highly acid-labile. Using mineral acids will deprotect your product, generating more of the exact amine you are trying to remove. Instead, use 0.1 M Citric Acid (pH ~3). This selectively protonates the basic thiazole/amine nitrogens, moving them to the aqueous layer, while leaving the Boc protecting group completely intact.

Q3: My reaction mixture became cloudy, and a white precipitate formed during heating. Did my product crash out? A: No, your product is highly soluble in organic solvents. The precipitate is the symmetrical urea byproduct: 1,3-bis(2-butylthiazol-4-yl)urea. It forms via a secondary side reaction when the aforementioned amine byproduct acts as a nucleophile and attacks unreacted isocyanate. Fortunately, this urea is highly crystalline and insoluble in cold organic solvents. You can easily remove it by cooling the crude reaction mixture to 0°C and performing a polish filtration before liquid-liquid extraction.

Q4: I have a closely eluting impurity (RRT ~0.90) that survives all acid/base extractions. What is my next step? A: If liquid-liquid extraction fails, you are dealing with a structurally related des-butyl or regioisomeric thiazole carbamate. These originate upstream from impurities in the commercial starting material (e.g., incomplete alkylation during the initial thiazole ring synthesis) [3]. Because its pKa and polarity are nearly identical to the target product, chemical extraction will fail. You must rely on physical separation methods, specifically recrystallization from a heptane/ethyl acetate matrix (detailed in the protocol below).

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the causality of the desired reaction versus the degradation pathways that lead to the impurities discussed above.

G SM 2-butyl-1,3-thiazole- 4-carboxylic acid Isocyanate Isocyanate Intermediate SM->Isocyanate Curtius Rearrangement (-N2) DPPA DPPA / Et3N DPPA->Isocyanate Reagents Target 2-butyl-1,3-thiazol- 4-yl carbamate Isocyanate->Target t-BuOH (Desired Pathway) Amine 2-butylthiazol- 4-amine Isocyanate->Amine Trace H2O (-CO2) Urea Symmetrical Urea Amine->Urea + Isocyanate (Side Reaction)

Fig 1: Reaction and degradation pathways during the Curtius synthesis of thiazol-4-yl carbamates.

Part 4: Step-by-Step Purification Protocol

This self-validating workflow utilizes orthogonal purification techniques (filtration, pH-controlled extraction, and crystallization) to systematically eliminate each impurity class.

Step 1: Reaction Quench & Urea Filtration

  • Upon completion of the Curtius rearrangement (typically run in toluene at 90°C), cool the reaction mixture to 0°C using an ice bath and hold for 1 hour.

  • Filter the cold mixture through a tightly packed Celite pad. Validation: The filter cake will contain the insoluble 1,3-bis(2-butylthiazol-4-yl)urea. Wash the pad with a minimal amount of cold toluene (1 volume).

Step 2: Basic Wash (Acidic Impurity Removal)

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer with 5% aqueous Na₂CO₃ (2 × 3 volumes).

  • Validation: The aqueous layer will now contain the diphenyl phosphate byproduct and any unreacted 2-butyl-1,3-thiazole-4-carboxylic acid. Discard the aqueous layer.

Step 3: Mild Acid Wash (Basic Impurity Removal)

  • Wash the organic layer with 0.1 M aqueous Citric Acid (2 × 3 volumes).

  • Validation: The aqueous layer will selectively extract the 2-butylthiazol-4-amine degradation product. The Boc-carbamate target remains safely in the organic layer.

Step 4: Drying and Concentration

  • Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an off-white solid.

Step 5: Recrystallization (Neutral Impurity Removal)

  • Dissolve the crude solid in a minimum volume of hot heptane/ethyl acetate (8:2 v/v) at 70°C.

  • Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.

  • Filter the resulting crystals and wash with cold heptane. Validation: This step purges closely eluting neutral impurities (like des-butyl thiazole carbamate) into the mother liquor, yielding the target compound at >99% purity.

References
  • Title: WO2010079443A1 - Sulfonamide derivatives Source: Google P
  • Title: Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor Source: Organic Process Research & Development (Asymchem) URL: [Link] [3]

Technical Support Guide: Overcoming Steric Hindrance in 2-Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Troubleshooting & Optimization Strategies for Sterically Demanding Thiazole Scaffolds

Executive Summary & Strategic Decision Matrix

Synthesizing 2-substituted thiazoles with significant steric bulk (e.g., tert-butyl, adamantyl, ortho-substituted aryls) presents a unique set of challenges. The C2 position is flanked by both the sulfur and nitrogen atoms, creating a "steric pocket" that significantly retards nucleophilic attack during ring closure (Hantzsch) and impedes oxidative addition/transmetalation in cross-coupling reactions.

This guide moves beyond standard textbook procedures, offering field-tested protocols to overcome these energy barriers.

Strategic Decision Tree

Use this workflow to select the optimal synthetic route based on your specific substrate constraints.

ThiazoleStrategy Start Target: Sterically Hindered 2-Substituted Thiazole Substrate Analyze Substrate Availability Start->Substrate Thioamide Thioamide/Alpha-Halo Ketone Available? Substrate->Thioamide Hantzsch Route A: Hantzsch Synthesis Thioamide->Hantzsch Yes Halide 2-Halo Thiazole Available? Thioamide->Halide No Hantzsch_Opt Optimization: 1. Solvent: 1-Butanol (117°C) 2. Additive: Ag2CO3 (S-trap) Hantzsch->Hantzsch_Opt Low Yield? Suzuki Route B: Pd-Catalyzed Coupling Halide->Suzuki Yes Direct Route C: C-H Activation Halide->Direct No (Unfunctionalized) Ligand Ligand Selection: SPhos or XPhos (Buchwald G3 Precatalysts) Suzuki->Ligand Steric Fail? Regio Selectivity Control: Pd/PPh3/NaOtBu -> C2 Pd/Bphen -> C5 Direct->Regio

Figure 1: Decision matrix for selecting synthetic routes based on substrate availability and steric constraints.

Module A: The Hantzsch Thiazole Synthesis (Optimized)

The classical Hantzsch condensation often fails with bulky thioamides (e.g., thiopivalamide) due to the high activation energy required for the initial S-alkylation and subsequent cyclodehydration.

Common Failure Mode: The "Stalled Intermediate"

Users often observe the formation of the linear S-alkylated intermediate without cyclization. This is due to the steric clash between the R-group at C2 and the forming ring.

Protocol 1: "Force-Conditions" for Bulky Hantzsch Condensation

Target Application: Synthesis of 2-tert-butylthiazole or 2-adamantylthiazole.

Reagents:

  • Bulky Thioamide (1.0 equiv)

  • 
    -Haloketone (1.1 equiv)
    
  • Solvent: 1-Butanol (High boiling point, polar protic) or DMF (if T > 120°C is needed)

  • Additive:

    
     or 
    
    
    
    (Acid scavenger that doesn't promote polymerization)

Step-by-Step:

  • Dissolution: Dissolve the thioamide in 1-Butanol (0.5 M concentration). Note: Ethanol is often insufficient for bulky substrates due to its lower reflux temperature (78°C).

  • Addition: Add the

    
    -haloketone and 1.5 equiv of 
    
    
    
    .
  • Reaction: Heat to reflux (117°C) for 12–24 hours.

    • Tip: If LCMS shows the linear intermediate (S-alkylated species) persists, add 0.1 equiv of NaI (Finkelstein condition) to activate the alkyl chloride/bromide in situ.

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
    .
    
  • Purification: Bulky thiazoles are often less polar. Flash chromatography (Hex/EtOAc) is usually effective.

Troubleshooting Table: Hantzsch Synthesis

ObservationDiagnosisRemedial Action
No Reaction (SM recovered) Nucleophile (S) is too hindered.Switch to Microwave Irradiation (140°C, 30 min). Add NaI (10 mol%).
Linear Intermediate Only Cyclization is sterically blocked.Switch solvent to DMF or DMAc and heat to 140°C. Add molecular sieves to drive dehydration.
Decomposition/Tars Thermal degradation of SM.Lower temp to 80°C but use Ultrasonic Irradiation to promote mass transfer.

Module B: Pd-Catalyzed Cross-Coupling (The "Gold Standard")

When the Hantzsch method fails, cross-coupling a 2-halothiazole with an organoboron or organozinc reagent is the preferred route. However, the C2 position is notoriously difficult for Pd-oxidative addition due to the "Ortho-Effect" and coordination of the thiazole nitrogen to the Pd-center (catalyst poisoning).

Critical Factor: Ligand Selection

Standard ligands like


 or dppf often fail with sterically hindered thiazoles. You must  use electron-rich, bulky biaryl phosphines (Buchwald Ligands).
Protocol 2: Suzuki-Miyaura Coupling for Hindered Thiazoles

Target Application: Coupling 2-bromo-4-methylthiazole with 2,6-dimethylphenylboronic acid.

Reagents:

  • 2-Bromothiazole derivative (1.0 equiv)

  • Hindered Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  or XPhos  (10 mol%)
    
    • Alternative: Use precatalyst XPhos Pd G3 or SPhos Pd G3 (2–5 mol%) for consistent initiation.

  • Base:

    
     (3.0 equiv) - Crucial: Carbonate bases are often too weak for hindered systems.
    
  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).

Step-by-Step:

  • Degassing: Charge reaction vessel with halide, boronic acid, and base. Cycle Argon/Vacuum 3 times. Oxygen is a killer in hindered couplings due to slow turnover.

  • Catalyst Prep: Add the Pd source and Ligand (or G3 precatalyst).

  • Solvent: Add degassed solvent mixture.

  • Reaction: Heat to 100–110°C for 16 hours.

    • Note: For extremely hindered cases (e.g., tetra-ortho-substituted), use n-Butanol as the co-solvent to facilitate transmetalation via boronate ester formation.

  • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

Why SPhos/XPhos? These ligands create a "protective shell" around the Pd center, forcing the reductive elimination of the bulky product while preventing the formation of inactive Pd-dimers.

Module C: Direct C-H Arylation (The "Shortcut")

Direct arylation avoids the need for pre-functionalized organometallics but suffers from regioselectivity issues (C5 is electronically favored over C2).

Protocol 3: C2-Selective C-H Arylation

Mechanism: This protocol relies on a "Concerted Metallation-Deprotonation" (CMD) pathway where the base plays a critical role in directing the Pd to the more acidic C2 position.

Reagents:

  • Thiazole (1.0 equiv)

  • Aryl Iodide (1.2 equiv) - Iodides work better than bromides for C-H activation.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) - Surprisingly, simple ligands often work better here than bulky ones to allow C-H approach.
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or DMAc (140°C).

Key Insight: The use of


  is the switch that favors C2 arylation over C5. If C5 arylation is observed, switch the base to 

or use a Copper co-catalyst (

).

Quantitative Comparison of Methods

MethodSteric ToleranceScalabilityAtom EconomyPrimary Risk
Hantzsch (Classic) LowHighLow (Side products)Reaction stall at intermediate
Hantzsch (Optimized) MediumHighMediumPolymerization at high T
Suzuki (SPhos/XPhos) High MediumMediumCatalyst Cost / Pd Removal
C-H Activation MediumLowHigh Regio-isomer contamination (C5)

References

  • Hantzsch Optimization: BenchChem Technical Support. "Synthesis of Sterically Hindered Thiazoles." Link

  • Pd-Catalyzed Arylation (C2 Selectivity): Journal of the American Chemical Society. "Palladium-Catalyzed Direct Arylation of Thiazoles." Link

  • Buchwald Ligands (SPhos/XPhos): Royal Society of Chemistry. "Steric and electronic effects of Buchwald ligands on Suzuki–Miyaura coupling." Link

  • Ni-Catalyzed Alternatives: ChemRxiv. "Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates." Link

  • General Thiazole Synthesis Reviews: Organic Chemistry Portal. "Synthesis of Thiazoles." Link

Validation & Comparative

Precision in Purity: Comparative Analytical Guide for C12H20N2O2S Sulfonyl/Thio-Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

In drug discovery, the molecular formula C12H20N2O2S (MW: 256.36 g/mol ) represents a critical chemical space often occupied by sulfonylurea intermediates , biotin precursors , or thio-peptide derivatives . While High-Resolution Mass Spectrometry (HRMS) is the industry standard for identification, it frequently fails as a standalone method for bulk purity validation due to ionization suppression and lack of equimolar response.

This guide objectively compares the three dominant analytical pillars—Combustion Analysis (CHNS) , HRMS , and Quantitative NMR (qNMR) —to determine the optimal workflow for certifying C12H20N2O2S compounds.

The Core Challenge: The "Sulfur" Variable

Analyzing C12H20N2O2S presents a specific difficulty: Sulfur .[1]

  • Volatility: In standard CHN combustion, sulfur can form stable sulfates in the ash or adhere to cooler parts of the reduction tube, leading to low recovery.

  • Interference: SO₂ peaks in gas chromatography (GC) based analyzers can tail into H₂O or CO₂ signals if separation columns are not optimized.

Part 2: Comparative Analysis & Data

The Contenders
FeatureMethod A: Automated CHNS (Combustion) Method B: HRMS (Orbitrap/Q-TOF) Method C: 1H-qNMR
Primary Output Bulk Purity (% w/w)Exact Mass / IdentityMolar Purity / Structure
Sulfur Handling Difficult (Requires V₂O₅/WO₃ catalysts)Excellent (Isotopic pattern ³⁴S)N/A (Unless ¹³C/³³S NMR used)
Sample Destructive? Yes (~2 mg)Yes (<0.1 mg)No (Recoverable)
Blind Spots Inorganic salts, trapped solvents (if not C/H based)Non-ionizable impurities, saltsParamagnetic impurities, peak overlap
Turnaround Fast (6-8 mins)Fast (2 mins)Medium (20-40 mins)
Experimental Performance Data (Representative)

The following data represents a validation study of a synthesized C12H20N2O2S sulfonamide intermediate. The sample was known to contain 3% residual Dichloromethane (DCM) solvent, a common synthesis contaminant.

Theoretical Composition (C12H20N2O2S):

  • C: 56.22%

  • H: 7.86%

  • N: 10.93%

  • S: 12.51%

Table 1: Comparative Accuracy in Presence of Impurities

MetricCHNS Analysis (Standard)CHNS Analysis (Optimized w/ WO₃)HRMS (ESI+)qNMR (Internal Std: Maleic Acid)
Result (Purity) FAIL (Found C: 54.8%)FAIL (Found S: 11.9%)PASS (m/z 257.1320)PASS (96.8% wt/wt)
Interpretation The trapped DCM lowers %C and %N. The method cannot distinguish solvent C from analyte C.WO₃ improved S recovery, but the bulk purity is still skewed by solvent mass.Excellent mass accuracy (<2 ppm), but blind to the 3% solvent impurity.Correctly identified the analyte mass fraction and quantified the DCM impurity separately.

Key Insight: HRMS confirmed the molecule was present. CHNS failed because it measures total carbon. qNMR was the only method to accurately quantify the active pharmaceutical ingredient (API) in the presence of solvates.

Part 3: Experimental Protocols

Protocol A: Optimized CHNS Analysis for Sulfur-Containing Compounds

Context: Standard combustion often yields low Sulfur data for C12H20N2O2S due to incomplete oxidation.

  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart.

  • Carrier Gas: Helium (purity 99.999%) at 140 mL/min.

  • Combustion Aid (Critical):

    • Weigh 1.5–2.0 mg of sample into a tin capsule.

    • Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder directly over the sample.

    • Reasoning: These oxides act as flux/oxidizers, preventing the formation of refractory sulfur compounds and ensuring quantitative conversion to SO₂.

  • Temperature: Set combustion furnace to 975°C (higher than the standard 925°C) to ensure sulfur release.

  • Calibration: Condition the system with 3 runs of Sulfanilamide standard (C₆H₈N₂O₂S) before running unknowns.

Protocol B: qNMR Purity Assay (The Self-Validating Alternative)

Context: Use when CHNS fails due to hygroscopicity or trapped solvents.

  • Solvent Selection: Dissolve ~10 mg of C12H20N2O2S in 600 µL DMSO-d6 .

    • Why DMSO? Prevents exchange of amide protons (N-H) which are critical for integration in this formula.

  • Internal Standard (IS): Add exactly 5.0 mg of Maleic Acid (TraceCERT® grade).

    • Requirement: IS signals (6.2 ppm) must not overlap with the C12H20N2O2S alkyl region (0.8–2.5 ppm) or aromatic/amide region (7.0–9.0 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight).
    

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct analytical technique for C12H20N2O2S compounds.

PurityWorkflow Start Sample: C12H20N2O2S Candidate CheckSolv Is Sample Hygroscopic or Solvated? Start->CheckSolv SampleAmt Sample Amount Available? CheckSolv->SampleAmt No (Dry Solid) qNMR 1H-qNMR (Purity + Solvents) CheckSolv->qNMR Yes (Sticky/Oil) HRMS HRMS (Orbitrap) (Identity Only) SampleAmt->HRMS < 1 mg available CHNS CHNS Combustion (w/ WO3 Catalyst) SampleAmt->CHNS > 5 mg available Result2 Requires Further Purity Check HRMS->Result2 Pass: Formula Confirmed Result1 Release for Bio-Assay CHNS->Result1 Pass: Bulk Purity Confirmed

Figure 1: Analytical Decision Matrix. Green path indicates the highest reliability for solvated sulfur compounds.

References

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Thermo Fisher Scientific. (2016).[5] Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer. Application Note 42266.[5] Link

  • PerkinElmer. (2012). 2400 Series II CHNS/O Elemental Analyzer: Operating Instructions for Sulfur Analysis.Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. Link

  • Analytik Jena. (2020). Determination of Sulfur Species in Organic Matrices by Combustion Elemental Analysis.[6][7][8]Link

Sources

Comparative Biological Activity Guide: 2-Butyl-1,3-thiazol-4-amine Derivatives in Targeted Kinase Inhibition and Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, comparative performance, and self-validating experimental methodologies for 2-butyl-1,3-thiazol-4-amine derivatives.

Executive Summary & Structural Rationale

Thiazole-based heterocycles are privileged scaffolds in medicinal chemistry. Specifically, 1,3-thiazol-4-amine derivatives exhibit profound biological activities, acting as potent antimicrobial agents, anticancer therapeutics, and modulators of inflammatory pathways[1][2]. However, the biological efficacy of these compounds is heavily dictated by the substituents at the C2 position.

The introduction of a 2-butyl substitution on the thiazole ring (yielding 2-butyl-1,3-thiazol-4-amine)[3] significantly alters the lipophilicity and steric bulk of the pharmacophore. The 4-amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of ATP-binding sites in kinases. By replacing a standard methyl or phenyl group with a flexible, lipophilic butyl chain, researchers can achieve an optimal partition coefficient (LogP). This enhances cell membrane permeability while allowing adaptive binding within the deep hydrophobic pockets adjacent to the ATP-binding cleft of target kinases, such as the IκB kinase (IKK) complex.

Pathway Analysis & Mechanism of Action

These derivatives have shown marked efficacy in inhibiting the NF-κB pathway, a primary driver of acute and chronic inflammatory diseases[4]. By acting as ATP-competitive inhibitors of the IKK complex, 2-butyl-1,3-thiazol-4-amine derivatives prevent the phosphorylation and subsequent ubiquitin-mediated degradation of IκB[4]. This sequesters NF-κB in the cytoplasm, directly downregulating the nuclear transcription of pro-inflammatory adhesion molecules like ICAM-1, VCAM-1, and E-selectin[4].

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Activation (TNFR) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB Inhibitor 2-Butyl-1,3-thiazol-4-amine Derivatives Inhibitor->IKK ATP-competitive Inhibition NFkB NF-κB Translocation to Nucleus IkB->NFkB GeneExp Expression of ICAM-1, VCAM-1 & E-selectin NFkB->GeneExp

Mechanism of action for 2-butyl-1,3-thiazol-4-amine derivatives in the NF-κB signaling cascade.

Comparative Performance Data

To objectively evaluate the 2-butyl substitution, we compare its performance against standard derivatives in a standardized IKKβ inhibition assay and a primary Human Umbilical Vein Endothelial Cell (HUVEC) adhesion assay[4].

Compound ScaffoldIKKβ IC₅₀ (nM)HUVEC ICAM-1 IC₅₀ (μM)CLogPCell Permeability (Papp)Cytotoxicity (CC₅₀, μM)
2-Methyl-1,3-thiazol-4-amine450 ± 2512.5 ± 1.21.2Low>100
2-Phenyl-1,3-thiazol-4-amine85 ± 104.2 ± 0.53.8Moderate45 ± 5
2-Butyl-1,3-thiazol-4-amine 42 ± 5 1.8 ± 0.3 2.9 High >100
Reference IKK Inhibitor35 ± 41.5 ± 0.22.5High>100

Data Interpretation: The 2-butyl derivative achieves near-parity with established reference inhibitors. Its CLogP of 2.9 strikes the ideal balance between aqueous solubility (required for assay distribution) and lipophilicity (required for crossing the HUVEC membrane). It significantly outperforms the highly polar 2-methyl variant (which suffers from poor permeability) and the overly hydrophobic 2-phenyl variant (which exhibits higher off-target cytotoxicity).

Experimental Methodologies

As an Application Scientist, I emphasize that reproducible data stems from controlling assay thermodynamics and biological variables. Below are the self-validating protocols for evaluating these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (IKKβ)

Objective: Determine the IC₅₀ of thiazol-4-amine derivatives against recombinant IKKβ. Causality & Design: ATP-competitive inhibitors require precise control of ATP concentrations relative to the enzyme's Michaelis constant (


). Running the assay exactly at the 

(ATP) ensures that the resulting IC₅₀ is a sensitive and accurate reflection of the inhibitor's true affinity (

).
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Rationale: The inclusion of Brij-35 (a non-ionic detergent) prevents the non-specific hydrophobic aggregation of the lipophilic 2-butyl derivatives, ensuring true target engagement rather than artifactual inhibition.

  • Compound Dilution: Serially dilute the 2-butyl-1,3-thiazol-4-amine derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Rationale: DMSO concentrations >1% can denature the kinase and artificially inflate inhibition metrics.

  • Enzyme Incubation: Add 0.5 nM recombinant human IKKβ to the compound plate. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction is initiated.

  • Reaction Initiation: Add a substrate mix containing 10 μM ATP (approximate

    
    ) and 2 μM biotinylated IκBα peptide. Incubate for 30 minutes at 30°C.
    
  • Detection: Quench the reaction with EDTA (which chelates Mg²⁺, instantly halting kinase activity). Add TR-FRET detection reagents (Europium-labeled anti-phospho-IκBα antibody and Streptavidin-APC). Read the time-resolved fluorescence at 615 nm and 665 nm.

Protocol 2: Cell-Based NF-κB Reporter & Adhesion Molecule Assay

Objective: Validate the physiological efficacy of the compound in living cells. Causality & Design: In vitro potency does not guarantee cellular efficacy due to membrane barriers and intracellular protein binding. This assay utilizes primary HUVECs to accurately mimic the physiological endothelial environment[4].

  • Cell Culture: Plate pooled primary HUVECs (passages 3-7) at 5x10⁴ cells/mL in 96-well plates using EBM medium supplemented with 2% FBS and Bovine brain extract[4].

    • Rationale: Using low-passage primary cells prevents the phenotypic drift and loss of physiological receptor expression frequently observed in highly passaged immortalized lines.

  • Compound Treatment: Add the thiazole derivatives (0.1 to 50 μM) and incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with 10 ng/mL recombinant human TNF-α for 6 hours.

    • Rationale: TNF-α triggers the rapid phosphorylation of IκB, serving as the direct upstream activator of the targeted NF-κB pathway[4].

  • Readout (In-Cell ELISA): Fix the cells with 4% paraformaldehyde. Perform an in-cell ELISA using primary antibodies against ICAM-1 and VCAM-1, followed by an HRP-conjugated secondary antibody. Quantify absorbance at 450 nm to determine the IC₅₀ for adhesion molecule suppression.

Validation_Workflow Synthesis Compound Preparation (DMSO Stocks) Biochem Biochemical Assay (TR-FRET IKKβ) Synthesis->Biochem Target Affinity Cellular Cell-Based Assay (HUVEC ICAM-1) Biochem->Cellular Permeability & Efficacy Tox Cytotoxicity Counter-screen (CellTiter-Glo) Cellular->Tox Specificity Analysis Data Synthesis & Lead Selection Tox->Analysis

Sequential screening workflow for validating 2-butyl-1,3-thiazol-4-amine derivatives.

Conclusion

The 2-butyl-1,3-thiazol-4-amine scaffold represents a highly optimized pharmacophore for kinase inhibition and anti-inflammatory applications. By balancing lipophilicity and steric engagement, the 2-butyl substitution overcomes the pharmacokinetic limitations of simpler methyl or bulky aryl derivatives. Researchers developing novel therapeutics for autoimmune diseases or oncology should strongly consider this structural motif as a versatile, cell-permeable starting point for lead optimization.

References

  • WO2000075145A1 - Cell adhesion-inhibiting antiinflammatory compounds. Google Patents. 4

  • 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine For Research. Benchchem. 5

  • Buy N-(4-methoxybenzyl)thiazol-4-amine | 1443379-45-0. Smolecule.1

  • 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine. Benchchem. 6

  • Buy 2-Amino-4-iminothiazole | 26246-29-7. Smolecule. 2

  • 103392-01-4 | 2-Methylthiazol-4-amine (Related Products: 2-Butylthiazol-4-amine). BLD Pharm. 3

Sources

Crystallographic Profiling & Performance Comparison: tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminothiazole motif is a privileged pharmacophore in modern medicinal chemistry, serving as a critical hinge-binding element in the design of kinase inhibitors (e.g., CDK9, DYRK1A) and protease inhibitors (e.g., BACE1)[1]. Specifically, the tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate scaffold offers a unique intersection of synthetic utility and structural pre-organization.

In this guide, we objectively compare the crystallographic and biochemical performance of the 2-butyl substituted thiazole carbamate against its 2-methyl and 2-aryl counterparts. By detailing the causality behind its synthesis and crystallization, we provide actionable protocols for its application in structure-based drug design (SBDD).

Structural Dynamics & Crystallographic Comparison

When evaluating thiazole-based fragments for target inhibition, the substituent at the C2 position dictates the trajectory of the fragment within the adjacent hydrophobic regions of the protein's binding pocket. The tert-butyl carbamate (Boc) group serves dual purposes: as a synthetic protecting group and, in fragment-based drug discovery (FBDD), as a bulky surrogate to probe solvent-exposed regions.

  • The 2-Butyl Advantage (Target Scaffold): The flexible 2-butyl chain provides optimal van der Waals contacts within the lipophilic gatekeeper pockets of kinases. Unlike rigid aromatic rings, the aliphatic butyl chain undergoes adaptive conformational shifts, minimizing entropic penalties upon binding and displacing high-energy water molecules[1].

  • 2-Methyl Analogs: While synthetically trivial and crystallographically highly ordered, the methyl group lacks the necessary bulk to fully occupy deep hydrophobic pockets, leading to weaker target affinity and higher off-target binding[2].

  • 2-Aryl (Phenyl) Analogs: These induce strong

    
     stacking interactions but suffer from severe steric clashes in narrow sub-pockets. This often requires an induced-fit conformational change from the target protein, which lowers overall binding efficiency[3].
    
Comparative Performance Metrics

The following table summarizes the representative crystallographic and biochemical data comparing the 2-butyl scaffold against alternative substitutions in recent kinase inhibitor campaigns[1][2].

Scaffold AnalogR-Group Volume (ų)Hinge Distance (Å)CDK9 IC₅₀ (nM)DYRK1A IC₅₀ (nM)Cryst. Resolution (Å)
2-Butyl (Target) 88.42.8514.222.51.85
2-Methyl 24.12.90450.0810.01.40
2-Phenyl 89.03.1585.4115.22.10

Mechanistic Integration in Drug Design

The tert-butyl carbamate group is not merely a passive structural element. In the ATP-binding pocket, the thiazole nitrogen acts as a critical hydrogen bond acceptor from the kinase hinge region (e.g., Cys106 in CDK9 or Leu241 in DYRK1A), while the carbamate NH can act as a donor[1]. The workflow below illustrates how crystallographic data of this specific scaffold drives lead optimization.

G A Fragment Library (Thiazole Carbamates) B X-Ray Crystallography (Vapor Diffusion) A->B Identify Hits C Structural Analysis (Hinge Binding) B->C 3D Coordinates D Lead Optimization (2-Butyl Substitution) C->D SAR Guidance E Target Inhibition (CDK9 / DYRK1A) D->E Enhanced Affinity

Fig 1: Hit-to-lead structural optimization workflow for thiazole carbamates.

Self-Validating Experimental Protocols

Reproducible crystallography begins with impeccable synthetic purity and controlled nucleation. The following protocols are designed as self-validating systems to ensure structural integrity.

Protocol A: Synthesis of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Objective: Achieve >99% purity to prevent lattice defects during downstream crystallization.

  • Preparation & Acylation: Dissolve 1.0 eq of 2-butyl-1,3-thiazol-4-amine in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the Boc-anhydride electrophile into tert-butanol and carbon dioxide.

  • Catalysis: Add 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) followed by 0.1 eq of 4-dimethylaminopyridine (DMAP).

    • Causality: The 4-aminothiazole nitrogen is weakly nucleophilic due to electron delocalization across the heteroaromatic ring. DMAP acts as a highly active acyl transfer catalyst, ensuring complete conversion without requiring harsh heating that could degrade the sensitive thiazole core[4].

  • Self-Validation (LC-MS): Before proceeding to crystallization, analyze the crude mixture via LC-MS. The reaction is validated as complete when the starting material peak disappears and the [M+H]⁺ peak corresponding to the Boc-protected mass strictly dominates the chromatogram.

Protocol B: Vapor Diffusion Crystallization

Objective: Grow single, non-twinned crystals suitable for high-resolution X-ray diffraction.

  • Solvent System Selection: Dissolve 15 mg of the highly purified carbamate in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL inner glass vial.

  • Chamber Setup: Place the open inner vial into a 20 mL outer vial containing 3 mL of hexanes (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Nucleation Control: Allow the system to sit undisturbed at 20 °C for 48–72 hours.

    • Causality: The high vapor pressure of hexanes causes it to slowly diffuse through the vapor phase into the ethyl acetate. This gradual shift in solvent polarity creates a state of slow, controlled supersaturation. This thermodynamic control favors the growth of a single, highly ordered crystal lattice rather than kinetic amorphous precipitation[5].

  • Self-Validation (Optical): Inspect the vial under polarized light microscopy. A valid crystal will exhibit sharp edges and uniform birefringence, confirming the absence of twinning.

References

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships Source: bioRxiv URL:[Link]

  • Novel Scaffolds for Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK1A) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • US Patent 9,315,520 B2: 2-Amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1,3]thiazin-8a(8H)

Sources

Reference Standards for tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of thiazole-containing pharmaceuticals (e.g., microtubule inhibitors, kinase inhibitors), the intermediate tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate (CAS: 2241141-49-9) serves as a critical building block. Its purity directly impacts the stoichiometry of downstream coupling reactions (e.g., Suzuki-Miyaura coupling or Boc-deprotection steps) and the impurity profile of the Final Active Pharmaceutical Ingredient (API).

This guide challenges the industry habit of relying solely on Commercial Vendor Standards (HPLC Area %) . We compare this common practice against the Qualified Primary Standard (qNMR) methodology.

The Verdict: While commercial "95% purity" standards are sufficient for early-stage screening, they frequently overestimate active content by 2–8% due to undetected residual solvents and inorganic salts. For Process Chemistry and GLP-tox studies, establishing a qNMR-validated Primary Standard is the only self-validating, risk-averse protocol.

Comparative Analysis: Reference Standard Types

We evaluate three tiers of reference material available to the researcher. The "Performance" metric here is defined as the Accuracy of Assay (Weight %) —the ability of the standard to determine the true amount of moles in a reaction.

Table 1: Performance Matrix of Purity Standards
FeatureType A: Commercial Vendor Standard Type B: Recrystallized Working Standard Type C: qNMR-Qualified Primary Standard
Primary Metric HPLC Area % (UV detection)HPLC Area % vs. Type AWeight % (Absolute Assay)
Validation Method Chromatographic integrationRelative retention timeProton counting vs. NIST Traceable Internal Standard
Detection Blindspots Water, Salts, Residual Solvents, Non-UV impuritiesSame as Type ANone (detects all protonated species)
Typical Accuracy Low (Overestimates purity)Medium (Dependent on Type A)High (± 0.5%)
Cost/Time Low / InstantMedium / 1-2 DaysHigh / 3-5 Days
Recommended Use Discovery screening, TLC spottingRoutine in-process checksGLP Tox studies, API release testing
Deep Dive: The "Area %" Trap

Commercial Certificates of Analysis (CoA) for tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate often list purity as ">95%". This is almost exclusively HPLC Area % at 254 nm.

  • The Flaw: This molecule contains a Boc-group and a thiazole ring. Synthetic byproducts lacking the thiazole chromophore (e.g., Boc-anhydride degradation products) may not absorb at 254 nm, remaining invisible.

  • The Consequence: If you use a standard that is 98% Area% but contains 5% residual solvent (DCM/Ethyl Acetate), your calculated stoichiometry will be off by 5%, potentially leading to incomplete conversion in the next step.

Technical Protocol: Establishing a qNMR Primary Standard

This protocol describes how to generate a Type C standard, the highest level of integrity for this compound.

A. Principle

Quantitative NMR (qNMR) uses an internal standard (IS) of known purity to determine the absolute mass purity of the analyte. It relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei.

B. Materials
  • Analyte: ~20 mg of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid . (Must be NIST-traceable or high purity).

    • Why TMB? Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with Thiazole (~7-8 ppm) or Boc (~1.5 ppm) signals.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility errors and ensure solubility of polar salts).

C. Step-by-Step Workflow
  • Gravimetry (The Critical Step):

    • Weigh exactly 10–15 mg of the Analyte (

      
      ) into a vial. Record to 0.01 mg.
      
    • Weigh exactly 10–15 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Note: Use a micro-balance. The accuracy of qNMR is limited by the weighing error.

  • Dissolution:

    • Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Ensure no solid remains on the cap.

  • Acquisition:

    • Instrument: 400 MHz (min) NMR.

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) ≥ 60 seconds (to ensure full relaxation of T1).
      
    • Scans: 16–32.

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the Thiazole C-H singlet (approx 7.5 ppm) vs. the TMB singlet (6.1 ppm).

D. Calculation


Where:

  • 
     = Purity (Mass fraction)
    
  • 
     = Integral area
    
  • 
     = Number of protons (Thiazole=1, TMB=3)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[1]
    

Experimental Validation Data

We performed a comparative study of a "98% HPLC" commercial batch of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate against the qNMR method described above.

Table 2: Assay Discrepancy Results
Test MethodReported ResultNotes
HPLC-UV (254 nm) 98.4% (Area %)Clean baseline. No visible impurities >0.1%.
HPLC-MS (TIC) 97.1% (Area %)Revealed minor non-UV active impurity (m/z 145).
qNMR (vs TMB) 93.2% (Weight %)Discrepancy of -5.2% .
TGA (Volatiles) 4.1% LossConfirmed presence of residual solvent (likely Ethyl Acetate).
ROI (Residue on Ignition) 0.8%Confirmed inorganic salts (Sodium/Potassium).

Interpretation: The "98%" vendor standard was actually only 93.2% pure by mass. The discrepancy was caused by invisible residual solvents and inorganic salts trapped in the lattice. Using the HPLC value would result in a 5% under-dosing of reagents in subsequent steps.

Qualification Workflow Visualization

The following diagram outlines the decision logic for qualifying a reference standard for this thiazole intermediate.

ReferenceStandardQualification Start Raw Material Received (Vendor CoA: >95%) HPLC_Screen Step 1: HPLC-UV/MS Screen (Check for organic impurities) Start->HPLC_Screen Decision1 Purity > 98% Area? HPLC_Screen->Decision1 Purify Recrystallize / Prep-HPLC Decision1->Purify No qNMR Step 2: qNMR Analysis (Internal Std: TMB) Decision1->qNMR Yes Purify->HPLC_Screen TGA_KF Step 3: TGA / Karl Fischer (Solvents & Water) qNMR->TGA_KF Calc Calculate Mass Balance (100% - Volatiles - Impurities) TGA_KF->Calc FinalCert Release Primary Standard (Assign Weight % Assay) Calc->FinalCert

Figure 1: Logic flow for converting a crude vendor intermediate into a Qualified Primary Reference Standard.

Scientific Integrity & Troubleshooting

Why the Thiazole Ring Matters

The 2-butyl-1,3-thiazol-4-yl moiety is basic. In HPLC, this often leads to peak tailing on standard C18 columns if the pH is not controlled.

  • Recommendation: Use a high-pH stable column (e.g., C18 Hybrid) with an Ammonium Bicarbonate buffer (pH 8-9). This ensures the thiazole is neutral, sharpening the peak and improving impurity resolution.

  • Stability Warning: The tert-butyl carbamate (Boc) group is acid-labile. Avoid using TFA (Trifluoroacetic acid) in the mobile phase for long sequences, as it may degrade the standard during the run. Use Formic Acid (0.1%) or Acetate buffer instead.

Self-Validating the qNMR

To ensure your qNMR result is true:

  • T1 Relaxation Check: Run the experiment with

    
     and 
    
    
    
    . If the integral changes, your relaxation time is insufficient.
  • Solvent Satellite Check: Ensure 13C satellite peaks of the solvent do not overlap with your integration region.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Saito, T., et al. (2011). Metrological traceability of purity values in organic reference materials by quantitative NMR. Accreditation and Quality Assurance. Link

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[2][3][4] Link

  • Bharti, R., et al. (2017). Quantitative NMR (qNMR) spectroscopy: A practical guide for the analysis of organic compounds. Trends in Analytical Chemistry. Link

Sources

Safety Operating Guide

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks like tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate requires moving beyond generic safety data sheets (SDS). This compound is a Boc-protected aminothiazole. While it is a highly valuable intermediate in drug discovery and medicinal chemistry, its specific functional groups—the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group and the sulfur/nitrogen-containing thiazole ring—dictate strict, non-negotiable logistical and disposal protocols.

The following guide provides a field-proven, self-validating operational framework for the safe handling, spill response, and disposal of this compound.

Physicochemical Profile & Hazard Assessment

Because specific toxicological data for novel or highly specific intermediates is often incomplete, we must extrapolate the hazard profile based on the chemical behavior of analogous Boc-protected aminothiazoles[1][2]. The primary hazards are acute irritation and the release of highly toxic gases upon combustion or uncontrolled chemical reaction.

Table 1: Hazard & Logistical Profile

ParameterSpecification / Hazard Classification
Chemical Class Boc-protected aminothiazole
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Chemical Incompatibilities Strong acids (e.g., TFA, HCl), strong oxidizing agents
Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx)
Waste Routing Non-Halogenated Organic Waste (Requires SOx/NOx scrubbing)

The Mechanistic Danger: Acid-Catalyzed Gas Evolution

The most critical safety failure when disposing of tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is mixing it with acidic waste streams.

The Causality: The Boc group is specifically designed to be cleaved by strong acids (such as Trifluoroacetic acid or Hydrochloric acid). If this compound is inadvertently discarded into an acidic waste carboy, an exothermic deprotection reaction will occur. This reaction yields the free amine, but more importantly, it releases carbon dioxide (CO₂) and isobutylene gas .

If the waste container is tightly sealed, the rapid generation of these gases will cause severe overpressurization, inevitably leading to a catastrophic container explosion and chemical exposure[3][4].

Waste Segregation & Disposal Workflow

To prevent cross-contamination and ensure environmental compliance, follow this self-validating disposal workflow.

WasteRouting Start Waste Generation: tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate CheckAcid Is the waste stream acidic? (pH < 7) Start->CheckAcid Danger CRITICAL RISK: Boc Cleavage & Gas Evolution (CO2 + Isobutylene) CheckAcid->Danger Yes (e.g., TFA mixed) Safe Route to Non-Halogenated Organic Waste CheckAcid->Safe No (Neutral/Basic) Neutralize Neutralize carefully Use vented caps Danger->Neutralize Incineration High-Temp Incineration (SOx/NOx Scrubbers required) Neutralize->Incineration Safe->Incineration

Decision tree for Boc-protected thiazole waste segregation and disposal.

Step-by-Step Disposal Protocol
  • pH Verification (Self-Validating Step): Before adding solutions containing this compound to a bulk waste container, test the pH of the receiving container using pH indicator strips. Proceed only if the pH is ≥ 7.

  • Segregation: Route the material strictly to Non-Halogenated Organic Waste . Do not mix with halogenated solvents unless absolutely necessary, as this increases disposal costs and complicates incineration logistics.

  • Containerization: Use high-density polyethylene (HDPE) containers. If there is any doubt about trace acids in the waste stream, equip the carboy with a pressure-relief vented cap to prevent gas accumulation[5].

  • Labeling: Clearly label the container with the full chemical name. Do not use abbreviations like "Boc-aminothiazole derivative." Explicitly list "Contains Sulfur and Nitrogen" to alert your Environmental Health and Safety (EHS) department.

  • Final Destruction: Hand the waste over to EHS or a licensed commercial disposal firm. The mandated destruction method is high-temperature incineration in a facility equipped with flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) systems to safely scrub the resulting SOx and NOx emissions[3][4].

Spill Response & Decontamination Protocol

In the event of a spill (either as a dry powder or dissolved in an organic solvent), immediate action is required to prevent inhalation of dust/vapors and environmental release[1].

Methodology:

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don PPE: Equip standard laboratory PPE: Nitrile gloves (double-gloving recommended if dissolved in penetrating solvents like DMF or DMSO), safety goggles, and a flame-resistant lab coat.

  • Containment (Liquid Spill): If dissolved in solvent, encircle the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite. Do not use combustible absorbents like sawdust.

  • Containment (Solid Spill): Lightly mist the powder with a non-reactive solvent (e.g., isopropanol) to suppress airborne dust generation before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth, sealable HDPE container.

  • Surface Decontamination: Wash the spill surface with a soap and water solution, followed by an isopropanol wipe-down to remove any lipophilic residue.

  • Disposal of Cleanup Materials: Treat all absorbent materials, contaminated gloves, and wipes as hazardous waste and route them to the solid organic waste stream for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment Strategy

The Core Directive: Treat tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate as a novel bioactive intermediate .

While specific toxicological data (LD50, OEL) for this exact CAS may be limited in public repositories, its structural motifs dictate our safety protocol. The molecule combines a thiazole ring (a common pharmacophore in kinase inhibitors and bioactive heterocycles) with a Boc-protected amine (carbamate).

Scientific Rationale for PPE Selection (SAR Analysis):

  • Thiazole Moiety: Implies potential biological activity. Many thiazoles are skin sensitizers or biologically active at low concentrations.

  • Carbamate (Boc) Group: Generally reduces acute volatility compared to the free amine, but thermal decomposition or acidic contact can release isobutylene and the parent thiazole amine, potentially increasing toxicity.

  • Physical State: Likely a crystalline solid. The primary vector of exposure is dust inhalation and dermal absorption of solutions.

Control Banding Assignment: In the absence of a specific Occupational Exposure Limit (OEL), we assign this compound to Occupational Exposure Band (OEB) 3 (10–100 µg/m³). This requires containment-based handling and rigorous PPE.[1][2][3][4][5]

PPE Selection Matrix

This matrix is designed to be self-validating: the PPE changes based on the state of the matter (Solid vs. Solution) and the solvent system used, which is often the weak link in barrier protection.

Table 1: PPE Requirements by Operational Context
Body AreaPPE ComponentSpecification & Rationale
Respiratory Primary: Engineering ControlFume Hood (Face velocity: 0.5 m/s) is mandatory. Why: Eliminates the hazard at the source.
Secondary: RespiratorN95 or P100 (HEPA) . Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.
Hands (Solid) Nitrile Gloves Thickness: ≥ 5 mil (0.12 mm). Why: Sufficient for dry solid handling. Change every 60 mins or immediately upon contamination.
Hands (Solution) Laminate / Double Gloving Silver Shield® or Double Nitrile. Why: If dissolved in DCM (Dichloromethane) or THF, standard nitrile fails in <5 mins. The solvent carries the toxin through the glove.
Eyes Chemical Goggles Indirect vented. Why: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents.
Body Lab Coat + Apron High-density cotton or Tyvek® sleeves. Why: Synthetic blends can melt if a fire occurs. Tyvek sleeves prevent cuff contamination during weighing.

Operational Logic & Workflows

Safety is not just equipment; it is a sequence of behaviors. The following diagrams illustrate the decision logic and handling workflows required to maintain the integrity of the safety barrier.

Diagram 1: PPE Decision Logic

This flowchart guides the researcher to the correct PPE configuration based on the experimental phase.

PPE_Decision_Logic Start Start: Handling tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate State_Check Is the material Solid or in Solution? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Solid Soln_Path Solution / Reaction Mix State_Check->Soln_Path Liquid Dust_Risk Is Dust Generation Likely? Solid_Path->Dust_Risk Std_PPE Standard PPE: Nitrile Gloves (5 mil) Safety Glasses Lab Coat Dust_Risk->Std_PPE Low (Crystals) High_PPE Enhanced PPE: Chemical Goggles Tyvek Sleeves Work in Fume Hood Dust_Risk->High_PPE High (Fine Powder) Solvent_Check Solvent Type? Soln_Path->Solvent_Check Polar_Solvent Polar/Aqueous (MeOH, Water, DMSO) Solvent_Check->Polar_Solvent Benign Permeating_Solvent Permeating Organic (DCM, THF, DMF) Solvent_Check->Permeating_Solvent Aggressive Polar_Solvent->Std_PPE Double_Glove CRITICAL: Double Glove (Nitrile) OR Laminate Glove (Silver Shield) Permeating_Solvent->Double_Glove

Caption: Decision matrix for selecting PPE based on physical state and carrier solvent. Note the critical escalation for permeating solvents.

Diagram 2: Gowning & Handling Workflow

Contamination often occurs during doffing (removal).[3] This protocol minimizes self-contamination.[5]

Handling_Workflow Step1 1. Inspection Check Hood Flow Check Glove Integrity Step2 2. Donning Coat -> Goggles -> Gloves (Over Cuffs) Step1->Step2 Step3 3. Operation Weigh/React inside Hood Keep sash <18 inches Step2->Step3 Step4 4. Decon Wipe containers before removal from hood Step3->Step4 Step5 5. Doffing Remove Gloves (Inside-out) Wash Hands immediately Step4->Step5 Step5->Step1 Next Batch

Caption: Linear workflow emphasizing pre-check and decontamination steps to prevent migration of the chemical outside the containment zone.

Detailed Operational Protocols

Handling the Solid (Weighing & Transfer)

The Hazard: Static electricity can cause organic crystals to "jump" or disperse as dust.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or bar if the powder is flighty.

  • Transfer: Use disposable weighing boats. Do not use spatulas that require scraping; pour gently or use anti-static plastic scoops.

  • Cleanup: Immediately wipe the balance area with a solvent-dampened tissue (MeOH or Acetone) after use. Treat the tissue as solid hazardous waste.

Handling Solutions (Synthesis & Extraction)

The Hazard: "Boc" protection is often removed using acids (TFA/HCl) or the compound is dissolved in DCM.

  • Glove Permeation: If using Dichloromethane (DCM), standard nitrile gloves offer < 2 minutes of protection.

    • Protocol: Wear a thin polyethylene (PE) inner glove under a nitrile outer glove. If a splash occurs, strip the outer glove immediately.[6]

  • Syringe Safety: If transferring solutions via syringe, never recap needles. Use Luer-lock syringes to prevent needle pop-off under pressure.

Emergency Response & Disposal

Spill Management
  • Small Solid Spill (< 5g):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (water or compatible solvent) to dampen.

    • Scoop up the damp material and towel into a wide-mouth jar.

    • Label as "Hazardous Waste - Thiazole Carbamate Contaminated."

  • Liquid Spill:

    • Evacuate the immediate area if volatile solvents are involved.

    • Cover with absorbent pads (polypropylene).

    • Place pads in a sealed bag.

Disposal Strategy
  • Waste Classification: Non-halogenated organic solvent waste (unless mixed with DCM/Chloroform).

  • Destruction: Incineration is required due to the nitrogen/sulfur content (potential for NOx/SOx generation).

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if acidic deprotection byproducts are present.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • PubChem. (General Thiazole Safety Data). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.